(S)-3-Aminohex-5-enoic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-aminohex-5-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGGODHJJCONI-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375863 | |
| Record name | (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-02-0 | |
| Record name | (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Aminohex-5-enoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of (S)-3-Aminohex-5-enoic acid hydrochloride, a compound of interest for its potential pharmacological activities. This document outlines its chemical and physical properties, proposes a mechanism of action based on its structural similarity to known therapeutic agents, and provides detailed experimental protocols for its characterization.
Core Properties and Data
This compound is a chiral amino acid derivative. While specific experimental data for some of its physical properties are not widely published, the available information is summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][2][3] |
| Molecular Weight | 165.62 g/mol | [3][4] |
| CAS Number | 270263-02-0, 332064-77-4 | [1][3][4][5][6][7] |
| IUPAC Name | (3S)-3-aminohex-5-enoic acid;hydrochloride | [8] |
| Canonical SMILES | C=CC--INVALID-LINK--CC(=O)O.Cl | [8] |
| Physical Form | White to off-white powder | [2] |
| Purity | ≥95% (commercially available) | [3] |
| Melting Point | Not available in cited literature. | |
| Solubility | Not available in cited literature. | |
| pKa | Not available in cited literature. |
Proposed Mechanism of Action: GABA Transaminase Inhibition
Based on its structural analogy to vigabatrin, a known anticonvulsant drug, this compound is proposed to act as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T).[9][10][11] GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA in the central nervous system.[9][10]
The proposed mechanism involves the following steps:
-
This compound enters GABAergic synapses.
-
It acts as a "suicide" substrate for the GABA-T enzyme. [11]
-
An irreversible covalent bond is formed between the compound and the enzyme, leading to its inactivation. [11][12]
-
The degradation of GABA is consequently blocked. [9]
-
This leads to an accumulation of GABA in the presynaptic neuron and an increase in its concentration in the synaptic cleft. [9][10][12]
-
Elevated GABA levels enhance inhibitory neurotransmission by acting on postsynaptic GABA receptors (GABA-A and GABA-B). [11]
-
The increased inhibitory tone helps to suppress excessive neuronal excitation, which is beneficial in conditions like epilepsy. [9][10]
This sustained elevation of GABA levels is a key therapeutic effect, as it can produce a prolonged anticonvulsant effect.[10]
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound.[13][14][15][16][17]
1. Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl), pH 1.2
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance
2. Procedure:
-
Prepare solutions of purified water, PBS (pH 7.4), and 0.1 M HCl.
-
Add an excess amount of this compound to a series of vials, each containing a known volume of one of the prepared solvents. Ensure undissolved solid is visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.
-
Express the solubility in mg/mL or µg/mL.
Experimental Workflow: Shake-Flask Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Determination of pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constants (pKa) of the carboxylic acid and amino groups of this compound.[18][19][20]
1. Materials:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Purified, CO₂-free water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
2. Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 11-12.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) for the carboxylic acid group will be in the acidic range, and the second pKa (pKa₂) for the amino group will be in the basic range. The equivalence points are identified as the points of steepest inflection on the curve.
Experimental Workflow: pKa Determination by Titration
Caption: Workflow for determining pKa values by potentiometric titration.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling powdered chemicals should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[21]
Disclaimer: This document is intended for informational purposes for research and development professionals. The proposed mechanism of action is based on structural analogy and requires experimental confirmation. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. H-beta-HoGly(Allyl)-OH.HCl, CasNo.270263-02-0 Watson International Ltd United Kingdom [watson.lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 332064-77-4|this compound|BLD Pharm [bldpharm.com]
- 6. chempep.com [chempep.com]
- 7. (3S)-3-aminohex-5-enoic acid hydrochloride | 332064-77-4 [sigmaaldrich.cn]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 10. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to (S)-3-Aminohex-5-enoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of (S)-3-Aminohex-5-enoic acid hydrochloride. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the exploration of novel GABAergic compounds.
Chemical Structure and Properties
This compound is a chiral, non-proteinogenic β-amino acid. The presence of a terminal vinyl group and a stereocenter at the C3 position makes it an interesting candidate for further chemical modifications and pharmacological studies.
Chemical Structure:
The structure of this compound consists of a six-carbon chain with a carboxylic acid at one end (C1) and a terminal double bond between C5 and C6. An amino group is attached to the chiral center at the C3 position, with the (S) stereochemical configuration. The compound is supplied as a hydrochloride salt, where the amino group is protonated.
A 2D representation of the chemical structure is provided below:
Technical Data Sheet: (S)-3-Aminohex-5-enoic acid hydrochloride
For Research, Scientific, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight for the compound (S)-3-Aminohex-5-enoic acid hydrochloride, a versatile small molecule scaffold used in laboratory research.
Molecular Identity and Properties
This compound is the hydrochloride salt form of (S)-3-Aminohex-5-enoic acid. The inclusion of hydrochloric acid is crucial for calculating the final molecular weight.
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in its molecular formula. The calculation is based on the atomic masses of Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).
The table below provides a comprehensive breakdown of the elemental composition and contribution to the total molecular weight.
| Element | Symbol | Atomic Mass ( g/mol ) | Atom Count | Total Mass Contribution ( g/mol ) |
| Carbon | C | 12.011 | 6 | 72.066 |
| Hydrogen | H | 1.008 | 12 | 12.096 |
| Chlorine | Cl | 35.453 | 1 | 35.453 |
| Nitrogen | N | 14.007 | 1 | 14.007 |
| Oxygen | O | 15.999 | 2 | 31.998 |
| Total | 22 | 165.62 g/mol |
Visualization of Molecular Weight Composition
The following diagram illustrates the relationship between the elemental components and the final calculated molecular weight of the compound.
Caption: Elemental contribution to the total molecular weight.
Experimental Protocols
The molecular weight presented is a calculated value based on standard atomic weights. For experimental verification, standard analytical techniques would be employed.
Protocol for Mass Spectrometry (Conceptual Workflow):
While detailed experimental parameters would need optimization, the general workflow for confirming the molecular mass via mass spectrometry is as follows.
Caption: Conceptual workflow for molecular weight verification.
This guide provides the fundamental data regarding the molecular weight of this compound. For procurement or safety information, please refer to a chemical supplier's material safety data sheet (MSDS).
References
Technical Guide: (S)-3-Aminohex-5-enoic Acid Hydrochloride
CAS Number: 270263-02-0
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of (S)-3-Aminohex-5-enoic acid hydrochloride based on available chemical data and the scientific context of related unsaturated gamma-aminobutyric acid (GABA) analogs. As of the compilation of this guide, specific research literature detailing the experimental use, biological activity, and definitive signaling pathways of this compound is limited. Therefore, certain sections, particularly those pertaining to experimental protocols and biological pathways, are presented as illustrative examples based on the study of similar molecules.
Core Compound Identification and Properties
This compound is a chiral unsaturated amino acid. Its structure suggests it may act as a GABA analog, a class of compounds known for their potential to modulate neurotransmission.
Chemical Structure and Properties
| Property | Value | Reference |
| CAS Number | 270263-02-0 | [1] |
| Molecular Formula | C6H12ClNO2 | [2] |
| Molecular Weight | 165.62 g/mol | [3] |
| IUPAC Name | (3S)-3-aminohex-5-enoic acid;hydrochloride | [2] |
| Canonical SMILES | C=CC--INVALID-LINK--CC(=O)O.Cl | [2] |
| InChI Key | JFPGGODHJJCONI-JEDNCBNOSA-N | [2] |
| Purity | Typically ≥95% | [3] |
Hypothetical Biological Activity and Signaling Pathways
Based on its structural similarity to GABA and other unsaturated amino acid-based neurotransmitter analogs, this compound is hypothesized to interact with GABA receptors (GABA-A, GABA-B) or other components of the GABAergic system. Unsaturated analogs of GABA are known to exhibit a range of activities, including acting as agonists or antagonists at these receptors.[4][5] The specific activity of this compound would require experimental validation.
Postulated Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade that could be initiated by a GABA analog binding to a G-protein coupled receptor, such as the GABA-B receptor.
Caption: Hypothetical GABA-B receptor signaling pathway.
Illustrative Experimental Protocols
The following sections outline generalized experimental workflows that would be typically employed to characterize a novel compound like this compound.
Synthesis of Unsaturated Amino Acids
The synthesis of α,β-unsaturated amino acids can be challenging. A general approach may involve the amination of a corresponding α-bromo carboxylic acid or through an amidomalonate synthesis. Reductive amination of an α-keto acid is another common method.
Characterization of Receptor Binding and Function
To determine the biological target and mechanism of action, a series of in vitro assays would be necessary.
This assay would be used to determine if this compound binds to specific GABA receptor subtypes and to quantify its binding affinity (Ki).
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the specific GABA receptor subtype of interest.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Competition Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor (e.g., [3H]GABA) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
This technique would be used to assess the functional activity of the compound on ion channels, such as the GABA-A receptor, which is a ligand-gated chloride channel.
Protocol Outline:
-
Oocyte Preparation: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the subunits of the GABA-A receptor.
-
Recording: After allowing for receptor expression, place an oocyte in a recording chamber and impale it with two electrodes.
-
Drug Application: Perfuse the oocyte with a solution containing a known concentration of GABA to elicit a baseline current. Subsequently, co-apply GABA with varying concentrations of this compound to determine its effect (potentiation or inhibition) on the GABA-induced current.
-
Data Analysis: Analyze the changes in current to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial characterization of a novel bioactive compound.
Caption: A generalized workflow for compound characterization.
Conclusion and Future Directions
This compound represents an interesting chemical entity within the class of unsaturated GABA analogs. While its specific biological functions remain to be elucidated, its structure warrants investigation into its potential as a modulator of the GABAergic system. The experimental approaches outlined in this guide provide a framework for future research to uncover its pharmacological profile and potential therapeutic applications. Further studies are essential to determine its precise molecular targets, mechanism of action, and in vivo efficacy and safety.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Aminohex-5-enoic Acid: A Technical Whitepaper on Its Putative Role and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Aminohex-5-enoic acid, a chiral non-proteinogenic β-amino acid, represents a molecule of interest within the broader class of γ-aminobutyric acid (GABA) analogues. While specific research on the (S)-enantiomer is not extensively available in public literature, its structural similarity to known neuromodulatory compounds suggests potential biological activity. This technical guide consolidates the available information on the racemic 3-aminohex-5-enoic acid and its known (R)-enantiomer, D-β-Homoallylglycine, to infer the potential discovery pathway, synthetic strategies, and biological relevance of the (S)-enantiomer. This document also presents a representative synthetic protocol and discusses potential mechanisms of action, particularly in the context of GABA aminotransferase (GABA-AT) inhibition.
Introduction and Discovery
The discovery and history of (S)-3-Aminohex-5-enoic acid are not well-documented in scientific literature. Its existence is primarily inferred from the chemical space surrounding neurologically active amino acids. The related racemic compound, 3-aminohex-5-enoic acid, is cataloged in chemical databases, and the (R)-enantiomer is commercially available under the name D-β-Homoallylglycine.[1][] The scientific interest in such molecules often stems from the success of structurally similar compounds, such as Vigabatrin ((S)-4-aminohex-5-enoic acid), an irreversible inhibitor of GABA-AT used as an anticonvulsant.[3] It is plausible that (S)-3-Aminohex-5-enoic acid has been synthesized in the context of broader research programs exploring structure-activity relationships of GABA analogues, even if these findings have not been published.
The general discovery pathway for such chiral amino acids typically involves either the synthesis and separation of a racemic mixture or an asymmetric synthesis to produce a single enantiomer. The biological evaluation would then proceed to assess its activity on specific targets, such as the GABAergic system.
Physicochemical Properties
Quantitative data for (S)-3-Aminohex-5-enoic acid is not available. However, the properties of the racemic 3-Aminohex-5-enoic acid can be used as a close approximation.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem |
| Molecular Weight | 129.16 g/mol | [1] |
| XLogP3 | -2.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 129.078978594 Da | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
Synthesis and Experimental Protocols
While a specific, validated protocol for the synthesis of (S)-3-Aminohex-5-enoic acid is not published, a plausible enantioselective synthesis can be designed based on established methodologies for chiral amines and amino acids. A representative synthetic workflow is outlined below.
Representative Enantioselective Synthesis
A potential route to (S)-3-Aminohex-5-enoic acid could involve the asymmetric addition of an allyl group to a suitable precursor. One such conceptual pathway is the diastereoselective allylation of a chiral imine derived from a β-keto ester, followed by hydrolysis and decarboxylation.
Experimental Workflow:
References
An In-Depth Technical Guide on the Mechanism of Action of (S)-3-Aminohex-5-enoic Acid Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the mechanism of action of vigabatrin, (S)-4-amino-5-hexenoic acid, a close structural and functional analog of (S)-3-Aminohex-5-enoic acid hydrochloride. Due to the limited availability of specific data for this compound, this guide leverages the extensive research on vigabatrin to infer its likely pharmacological properties.
Core Mechanism of Action: Irreversible Inhibition of GABA Transaminase
This compound is hypothesized to act as a mechanism-based, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.[1][2] By inactivating GABA-T, the compound leads to a significant and sustained increase in GABA concentrations in the brain.[3][4] This elevation of GABA enhances inhibitory neurotransmission, thereby counteracting the excessive neuronal excitation that underlies seizure activity.[5]
The active enantiomer of vigabatrin is the (S)-form, which is responsible for the inhibition of GABA-T.[1] The (R)-form is pharmacologically inactive.[1] Given the structural similarity, it is highly probable that the (S)-enantiomer of 3-Aminohex-5-enoic acid hydrochloride is also the active form.
The inactivation of GABA-T is a time-dependent process, and the enzyme's activity is only restored through the synthesis of new enzyme molecules. This explains the long duration of action despite a relatively short plasma half-life.[1]
Signaling Pathway: Enhancement of GABAergic Inhibition
The following diagram illustrates the impact of this compound (represented by its analog, vigabatrin) on the GABAergic synapse.
Caption: Mechanism of action at the GABAergic synapse.
Quantitative Data
The following tables summarize key quantitative data for vigabatrin, the analog of this compound.
Table 1: In Vitro Efficacy
| Parameter | Organism/Enzyme Source | Value | Reference(s) |
| Ki (Inhibition Constant) | Pseudomonas fluorescens GABA-T | 26 ± 3 mM | [6] |
| Effect on GABA Release | Cultured GABAergic neurons | Significant increase at 25 µM | [1] |
Note: The reported Ki value is from a bacterial enzyme and may not directly translate to human GABA-T.
Table 2: Clinical Efficacy in Adults with Refractory Complex Partial Seizures (Add-on Therapy)
| Study | Vigabatrin Dose | Responder Rate (≥50% reduction in seizure frequency) | Placebo Responder Rate | Reference(s) |
| Dose-Response Study | 1 g/day | 24% | 7% | [7] |
| 3 g/day | 51% | 7% | [7] | |
| 6 g/day | 54% | 7% | [7] | |
| Pooled Analysis | 3 g/day | 44.2% | 13.8% | [8] |
Table 3: Effect on Human Brain GABA Levels (in vivo MRS studies)
| Vigabatrin Dose | Fold Increase in Brain GABA | Time to Effect | Reference(s) |
| 50 mg/kg (single dose) | >40% increase | Within 2 hours | [9] |
| 3 g/day | 2-3 times control values | - | [4] |
| 3-4 g/day | Twofold increase | - | [10] |
Experimental Protocols
In Vitro GABA Transaminase (GABA-T) Activity Assay (Spectrophotometric Method)
This protocol is adapted from commercially available kits and published literature for the determination of GABA-T activity.[11][12]
Principle: The assay is based on a two-step enzymatic reaction. First, GABA-T catalyzes the transfer of an amino group from GABA to α-ketoglutarate, producing glutamate and succinic semialdehyde. In the second step, glutamate dehydrogenase (GDH) oxidizes glutamate, and in the process reduces a tetrazolium salt (INT) to a colored formazan product, which can be measured spectrophotometrically.
Materials:
-
Cell or tissue lysate containing GABA-T
-
GABA-T Assay Buffer
-
GABA Substrate
-
α-Ketoglutarate
-
Glutamate Dehydrogenase (GDH)
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
-
Microplate reader capable of measuring absorbance at 492 nm
-
96-well microplate
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in an appropriate ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteins, including GABA-T. Determine the protein concentration of the lysate.
-
Reaction Setup:
-
For each sample, prepare a "sample" well and a "background control" well in a 96-well plate.
-
To the "sample" wells, add the cell lysate, GABA substrate, and α-ketoglutarate in the assay buffer.
-
To the "background control" wells, add the cell lysate and assay buffer, but omit the GABA substrate.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the GABA-T reaction to proceed.
-
Detection: Add the GDH and INT solution to all wells. Incubate at 37°C for an additional 30-60 minutes.
-
Measurement: Measure the absorbance of each well at 492 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the "background control" from the "sample" wells to determine the net absorbance. Calculate the GABA-T activity based on a standard curve or the extinction coefficient of the formazan product.
Caption: Workflow for a spectrophotometric GABA-T activity assay.
Maximal Electroshock (MES) Seizure Model in Rodents
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[13][14][15][16]
Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic seizure pattern. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, indicating anticonvulsant activity.
Materials:
-
Electroconvulsive shock device with corneal or ear clip electrodes
-
Rodents (mice or rats)
-
Test compound and vehicle
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Conductive gel or saline
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least 3 days prior to the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral). The time between administration and testing should be based on the pharmacokinetic profile of the compound.
-
Seizure Induction:
-
At the time of peak drug effect, restrain the animal.
-
Apply a topical anesthetic to the corneas (if using corneal electrodes).
-
Apply a small amount of conductive gel or saline to the electrodes.
-
Place the electrodes on the corneas or ear pinnae.
-
Deliver a single electrical stimulus (e.g., for mice: 50 mA, 60 Hz, 0.2 seconds; for rats: 150 mA, 60 Hz, 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern: a brief period of tonic flexion, followed by tonic extension of the hindlimbs, and then generalized clonic activity.
-
Endpoint Assessment: The primary endpoint is the presence or absence of the tonic hindlimb extension. An animal is considered "protected" if this phase is abolished.
-
Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated group. The median effective dose (ED50) can be calculated using probit analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.
References
- 1. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of vigabatrin on brain and platelet GABA-transaminase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-Response Study of Vigabatrin as add-on therapy in patients with uncontrolled complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response study of vigabatrin in children with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human brain GABA levels rise rapidly after initiation of vigabatrin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmrservice.com [bmrservice.com]
- 12. GABA Transaminase (GABA-T) Assay Kit - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
The Role of (S)-3-Aminohex-5-enoic Acid as a GABA-AT Inhibitor: A Technical Guide
Executive Summary
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its concentration is principally regulated by the enzyme GABA aminotransferase (GABA-AT), which catabolizes GABA. Inhibition of GABA-AT is a clinically validated strategy for increasing GABA levels, offering therapeutic potential for conditions such as epilepsy and substance abuse. This technical guide explores the role of GABA-AT inhibitors, with a focus on the structural class of aminohexenoic acids.
Introduction to GABA-AT and Its Inhibition
GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of GABA to succinic semialdehyde, thereby terminating its neurotransmitter function. By inhibiting GABA-AT, the synaptic concentration of GABA is increased, leading to enhanced inhibitory neurotransmission. This can help to control neuronal hyperexcitability, which is a hallmark of seizures.
Mechanism-based inhibitors, also known as suicide inhibitors, are a class of compounds that are themselves unreactive but are transformed by the target enzyme's catalytic mechanism into a reactive species that covalently binds to and inactivates the enzyme. Vigabatrin is a classic example of such an inhibitor for GABA-AT.
Mechanism of Action of (S)-4-Aminohex-5-enoic Acid (Vigabatrin)
The inhibitory action of Vigabatrin on GABA-AT is a well-elucidated process that proceeds through a series of enzymatic transformations, ultimately leading to the irreversible inactivation of the enzyme.
The process begins with the formation of a Schiff base between the amino group of Vigabatrin and the pyridoxal 5'-phosphate (PLP) cofactor in the active site of GABA-AT. This is followed by an enzyme-catalyzed tautomerization, which generates a reactive Michael acceptor. A nucleophilic residue within the enzyme's active site then attacks this electrophilic species, forming a stable covalent adduct. This covalent modification results in the irreversible inactivation of the enzyme.
Quantitative Analysis of GABA-AT Inhibition
The potency and efficacy of a GABA-AT inhibitor are determined through various in vitro kinetic studies. The following table presents example quantitative data for a potent inhibitor like Vigabatrin, which would be sought for (S)-3-Aminohex-5-enoic acid in its evaluation.
| Parameter | Description | Example Value | Reference |
| IC₅₀ (µM) | The concentration of inhibitor required to reduce the activity of GABA-AT by 50%. | 10 µM | [Fictional data for illustration] |
| Kᵢ (µM) | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | 5 µM | [Fictional data for illustration] |
| k_inact (min⁻¹) | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | 0.2 min⁻¹ | [Fictional data for illustration] |
| Partition Ratio | The number of turnover events per inactivation event. | ~300 | [Fictional data for illustration] |
Experimental Protocols
The evaluation of a potential GABA-AT inhibitor involves a series of well-defined experimental protocols.
GABA-AT Activity Assay
This assay is fundamental to determining the effect of a compound on the enzyme's catalytic activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human or porcine GABA-AT is prepared in a suitable buffer (e.g., 50 mM potassium pyrophosphate, pH 8.5). Substrates, GABA and α-ketoglutarate, are also prepared in the same buffer.
-
Inhibitor Preparation: A stock solution of (S)-3-Aminohex-5-enoic acid is prepared and serially diluted to obtain a range of concentrations for testing.
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor or vehicle control for a defined period at 37°C.
-
The enzymatic reaction is initiated by the addition of GABA and α-ketoglutarate.
-
The reaction is allowed to proceed for a specific time and is then terminated.
-
The formation of the product, glutamate or succinic semialdehyde, is quantified. A common method involves a coupled reaction where the product is used by a second enzyme to generate a spectrophotometrically detectable molecule (e.g., NADPH).
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
Enzyme Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible), kinetic studies are performed.
Methodology:
-
Experimental Setup: The GABA-AT activity assay is performed with varying concentrations of both the substrate (GABA) and the inhibitor.
-
Data Analysis: Reaction rates are measured and plotted using methods such as the Lineweaver-Burk or Michaelis-Menten plots.
-
For reversible inhibitors, changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor reveal the mechanism.
-
For irreversible inhibitors like Vigabatrin, time-dependent inactivation is observed. The rate of inactivation (k_obs) is measured at different inhibitor concentrations, and a plot of k_obs versus inhibitor concentration allows for the determination of k_inact and Kᵢ.
-
Cellular and In Vivo Evaluation
While in vitro assays are crucial, evaluating the effect of the inhibitor in a biological context is essential.
Cellular GABA Level Measurement
Methodology:
-
Cell Culture and Treatment: Neuronal or glial cell cultures are treated with various concentrations of the inhibitor.
-
GABA Quantification: After a specific incubation period, the cells are lysed, and intracellular GABA levels are measured using techniques such as High-Performance Liquid Chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The fold increase in GABA levels compared to untreated control cells is calculated.
In Vivo Models
Animal models of epilepsy are used to assess the anticonvulsant effects of the inhibitor. Parameters such as seizure threshold, frequency, and duration are measured after administration of the compound.
Conclusion
While (S)-3-Aminohex-5-enoic acid remains a compound of interest for which specific inhibitory data against GABA-AT is not currently available, the established methodologies for evaluating its close analogue, Vigabatrin, provide a clear roadmap for its investigation. The technical protocols and mechanistic understanding detailed in this guide form the basis for the comprehensive evaluation of (S)-3-Aminohex-5-enoic acid or any novel compound as a potential therapeutic agent targeting the GABAergic system through the inhibition of GABA-AT. Future studies are required to determine if (S)-3-Aminohex-5-enoic acid possesses a similar mechanism of action and to quantify its potency and efficacy.
A Technical Deep Dive: The Structural and Functional Relationship Between (S)-3-Aminohex-5-enoic Acid and the Anticonvulsant Vigabatrin
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the relationship between (S)-3-Aminohex-5-enoic acid and the established anticonvulsant drug, vigabatrin. Through a detailed examination of their chemical structures, synthetic pathways, and mechanisms of action, this document clarifies that (S)-3-Aminohex-5-enoic acid is a structural isomer of vigabatrin, not a precursor, metabolite, or synthetic impurity. This guide synthesizes available quantitative data, outlines relevant experimental methodologies, and employs visualizations to elucidate the distinct nature of these two molecules.
Introduction: Structural Elucidation and Core Relationship
Vigabatrin, chemically known as 4-aminohex-5-enoic acid, is a well-established antiepileptic agent.[1] Its therapeutic effect is primarily attributed to the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA.[2] This inhibition leads to an accumulation of GABA in the central nervous system, thereby reducing neuronal hyperexcitability associated with seizures.
(S)-3-Aminohex-5-enoic acid is a structural isomer of vigabatrin, with the key difference being the position of the amino group on the hexenoic acid backbone. While both are C6 unsaturated amino acids, this positional variance has profound implications for their biological activity. It is crucial to note that current scientific literature does not support a direct metabolic or synthetic relationship between these two compounds.
Table 1: Physicochemical Properties of Vigabatrin and 3-Aminohex-5-enoic Acid
| Property | Vigabatrin (4-Aminohex-5-enoic acid) | 3-Aminohex-5-enoic acid |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol [3] | 129.16 g/mol [3] |
| IUPAC Name | 4-aminohex-5-enoic acid | 3-aminohex-5-enoic acid |
| Chirality | Exists as (S) and (R) enantiomers | Exists as (S) and (R) enantiomers |
| Known Biological Activity | (S)-enantiomer is a potent irreversible inhibitor of GABA-T.[4][5] | No significant biological activity reported in the context of GABA-T inhibition. |
Mechanism of Action: A Tale of Two Isomers
The therapeutic efficacy of vigabatrin is solely attributed to its (S)-enantiomer, which acts as a mechanism-based inactivator of GABA-T. The vinyl group of (S)-vigabatrin is crucial for this irreversible inhibition.
In stark contrast, there is a conspicuous absence of data in the peer-reviewed literature detailing any significant biological activity of (S)-3-Aminohex-5-enoic acid, particularly concerning GABA-T inhibition. This strongly suggests that the specific positioning of the amino group at the 4-position is a critical determinant for the molecule's interaction with the active site of the GABA-T enzyme.
Quantitative Data: A Comparative Overview
The disparity in biological activity is reflected in the available quantitative data. While extensive research has characterized the pharmacokinetics and pharmacodynamics of vigabatrin, similar data for (S)-3-Aminohex-5-enoic acid is not publicly available, likely due to its lack of significant biological effect in the context of epilepsy research.
Table 2: Pharmacokinetic Parameters of Vigabatrin Enantiomers in Humans
| Parameter | (S)-(+)-Vigabatrin | (R)-(-)-Vigabatrin |
| Biological Activity | Pharmacologically active[4][5] | Inactive[4][5] |
| Plasma Half-life (t½) | 5-8 hours[6] | 5-8 hours[6] |
| Protein Binding | Negligible[7] | Negligible[7] |
| Metabolism | Not significantly metabolized[7] | Not significantly metabolized[7] |
| Excretion | Primarily renal[7] | Primarily renal[7] |
| Cmax (Neonates, 125mg dose) | 14.0 ± 4.3 mg/L[6] | 34.1 ± 9.5 mg/L[6] |
| AUC (Neonates, 125mg dose) | 143 ± 44 mg/Lh[6] | 231 ± 88 mg/Lh[6] |
Note: The lower Cmax and AUC for the active (S)-enantiomer may be attributed to its irreversible binding to GABA-T, reducing its measurable concentration in plasma.[6]
Data on the inhibitory potency of vigabatrin against GABA-T is often presented in terms of the rate of enzyme inactivation rather than a simple IC50 value, due to its irreversible mechanism. For (S)-3-Aminohex-5-enoic acid, no such data has been reported.
Experimental Protocols
Synthesis of Vigabatrin (Racemic 4-Aminohex-5-enoic Acid)
A common synthetic route to racemic vigabatrin involves the reaction of 1,4-dichloro-2-butene with diethyl malonate, followed by a series of transformations.
Detailed Protocol (Illustrative Example based on published methods):
-
Synthesis of 2-vinylcyclopropane-1,1-dicarboxylic acid diethyl ester: To a solution of sodium ethoxide in ethanol, diethyl malonate is added. The mixture is then treated with 1,4-dichloro-2-butene and refluxed. The resulting product is isolated by extraction and purified by distillation.
-
Synthesis of 3-carboxamido-5-vinyl-2-pyrrolidone: The diethyl ester from the previous step is heated with ammonia in an autoclave. The product is then isolated by crystallization.
-
Hydrolysis to Racemic Vigabatrin: The pyrrolidone derivative is hydrolyzed with a strong acid (e.g., HCl) under reflux conditions. The final product, racemic vigabatrin, is isolated by crystallization and purified by recrystallization.
Chiral Separation of Vigabatrin Enantiomers by HPLC
The separation of (S)- and (R)-vigabatrin is crucial for both analytical and preparative purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.
Protocol for Chiral HPLC Separation of Vigabatrin Enantiomers:
-
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin or vancomycin), is typically employed.
-
Mobile Phase: A polar organic mobile phase, often a mixture of methanol or ethanol and a small percentage of a weak acid or base (e.g., acetic acid or diethylamine) to improve peak shape and resolution.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is common, as vigabatrin lacks a strong chromophore.
-
Sample Preparation: The vigabatrin sample is dissolved in the mobile phase and filtered prior to injection.
GABA-Transaminase Inhibition Assay
The inhibitory activity of compounds against GABA-T can be assessed using various methods, often involving the quantification of a product of the GABA-T reaction.
General Protocol for GABA-T Inhibition Assay:
-
Enzyme Source: Purified GABA-T from a suitable source (e.g., porcine or bovine brain) or a recombinant source.
-
Substrates: GABA and α-ketoglutarate.
-
Assay Principle: The reaction produces glutamate and succinic semialdehyde. The formation of glutamate can be coupled to a subsequent reaction catalyzed by glutamate dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.
-
Procedure:
-
The enzyme is pre-incubated with the test compound (e.g., (S)-vigabatrin) for various time intervals.
-
The enzymatic reaction is initiated by the addition of the substrates (GABA and α-ketoglutarate).
-
The rate of NADH formation is measured spectrophotometrically.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. For irreversible inhibitors like vigabatrin, the rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I) are determined.
-
Conclusion
References
- 1. Determination of GABA and vigabatrin in human plasma by a rapid and simple HPLC method: correlation between clinical response to vigabatrin and increase in plasma GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the individual enantiomers of vigabatrin in neonates with uncontrolled seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
Technical Guide: Chiral Purity Analysis of (S)-3-Aminohex-5-enoic Acid Hydrochloride
Executive Summary
(S)-3-Aminohex-5-enoic acid hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. As with most single-enantiomer drugs and intermediates, ensuring high chiral purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of the unwanted (R)-enantiomer can lead to reduced therapeutic effect, different pharmacological activity, or undesirable side effects.
This technical guide provides an in-depth overview of established analytical methodologies for determining the chiral purity and enantiomeric excess (e.e.) of this compound. It details two robust High-Performance Liquid Chromatography (HPLC) methods: a direct approach using a Chiral Stationary Phase (CSP) and an indirect approach involving pre-column derivatization. This document offers comprehensive experimental protocols, guidelines for data interpretation, and a logical framework for method selection to support researchers in quality control, process development, and regulatory filings.
Introduction to Chiral Analysis of β-Amino Acids
The stereochemistry of pharmaceutical molecules is a cornerstone of modern drug development. For chiral molecules like (S)-3-Aminohex-5-enoic acid, the spatial arrangement of atoms around the stereocenter dictates its biological interactions. The inactive or less active enantiomer is often considered a chiral impurity. Therefore, regulatory agencies mandate strict control over the enantiomeric purity of chiral drug substances.
(S)-3-Aminohex-5-enoic acid is a non-proteinogenic β-amino acid. Its analysis presents unique challenges compared to standard α-amino acids. The primary analytical techniques for enantiomeric separation are chromatographic, primarily HPLC, due to their high resolution and sensitivity.[1] The choice between direct and indirect methods depends on factors such as sample matrix, required sensitivity, availability of specific chiral columns, and the need for hyphenation with mass spectrometry (MS).
Analytical Methodologies
Two primary HPLC-based strategies are recommended for the determination of the chiral purity of this compound. These methods are adapted from validated procedures for the structurally similar and well-characterized compound Vigabatrin ((±)-4-amino-5-hexenoic acid).[2][3][4]
Method 1: Direct Enantioseparation using a Chiral Stationary Phase (CSP)
This approach is the most straightforward, involving the direct injection of the sample onto an HPLC column containing a chiral selector. The separation occurs based on the transient formation of diastereomeric complexes between the enantiomers and the immobilized chiral selector, leading to different retention times. Macrocyclic glycopeptide phases, such as those based on teicoplanin, are particularly effective for the direct resolution of underivatized amino acids.[2][5]
Method 2: Indirect Enantioseparation via Pre-Column Derivatization
The indirect method involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[3][6] This method is often highly sensitive, especially when using fluorescent CDAs, and can be readily coupled with mass spectrometry for enhanced specificity.[7]
Experimental Protocols
The following protocols provide detailed procedures for implementing the two analytical methodologies.
Protocol 1: Direct Chiral HPLC Method
This protocol is adapted from a validated method for Vigabatrin using a teicoplanin aglycone-based CSP.[2]
Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-Aminohex-5-enoic acid directly.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chirobiotic TAG (Teicoplanin Aglycone), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Ethanol and HPLC-grade water
-
Sample Diluent: Mobile Phase
-
This compound reference standard
-
Racemic 3-Aminohex-5-enoic acid hydrochloride for method development
Procedure:
-
Mobile Phase Preparation: Prepare an 80:20 (v/v) mixture of ethanol and water. Degas the solution by sonication or vacuum filtration.
-
Standard Preparation:
-
Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1.0 mg/mL.
-
Prepare a racemic standard at the same concentration to identify the retention times of both the (S) and (R) enantiomers.
-
-
Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter if particulate matter is present.
-
Chromatographic Conditions:
-
Analysis: Inject the racemic standard to determine the retention times (t_R) for the (R) and (S) enantiomers. Inject the (S)-enantiomer reference standard to confirm peak identity. Inject the test sample.
-
Calculation of Enantiomeric Excess (% e.e.):
-
Calculate the area of the peaks corresponding to the (S) and (R) enantiomers.
-
Use the following formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Protocol 2: Indirect HPLC-MS Method via Derivatization
This protocol is based on the derivatization of Vigabatrin enantiomers with diacetyl-L-tartaric anhydride.[3][8]
Objective: To form diastereomers of (S)- and (R)-3-Aminohex-5-enoic acid for separation on a standard achiral column.
Instrumentation & Materials:
-
UHPLC or HPLC system coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.
-
Achiral Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]
-
Derivatizing Agent: Diacetyl-L-tartaric anhydride (DATA).
-
Reaction Buffer: Borate buffer (pH 9.0).
-
Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0).[3]
-
Mobile Phase B: Methanol.
-
Quenching Solution: Formic acid.
Procedure:
-
Standard and Sample Preparation: Prepare 1.0 mg/mL stock solutions of the reference standard and test sample in water.
-
Derivatization Reaction:
-
To 50 µL of the sample/standard solution, add 100 µL of borate buffer (pH 9.0).
-
Add 100 µL of a 10 mg/mL solution of DATA in acetone.
-
Vortex the mixture and incubate at 45 °C for 30 minutes.[3]
-
Stop the reaction by adding 10 µL of formic acid.
-
Dilute the mixture with Mobile Phase A prior to injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Mode: Full Scan (m/z 100-500) or Selected Ion Monitoring (SIM) for the derivatized product's m/z.
-
Capillary Voltage: 3500 V
-
Source Temperature: 120 °C
-
-
Data Analysis: Integrate the peak areas for the two diastereomeric products. Calculate % e.e. as described in Protocol 1.
Data Presentation and Interpretation
Quantitative data from method validation should be summarized for clarity. The following table presents typical performance characteristics for a validated chiral HPLC method, based on data reported for Vigabatrin analysis.[2][3]
| Parameter | Method 1 (Direct CSP) | Method 2 (Indirect Derivatization) |
| Linearity Range | 100 - 1600 µg/mL[2] | 0.25 - 100 µg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.999[2] | ≥ 0.998[3] |
| Limit of Detection (LOD) | 25 µg/mL[2] | ~0.1 µg/mL (estimated) |
| Limit of Quantification (LOQ) | 100 µg/mL[2] | 0.25 µg/mL[3] |
| Accuracy (% Recovery) | 98.3 - 99.8%[2] | Within ±15% of nominal |
| Precision (% RSD) | ≤ 0.52%[2] | ≤ 15% |
Note: This table summarizes representative data. Actual values must be established during in-house method validation for this compound.
Visualizations: Workflows and Logic Diagrams
General Analytical Workflow
The following diagram illustrates the end-to-end workflow for determining the chiral purity of a sample.
Caption: General workflow for chiral purity determination by HPLC.
Method Selection Logic
Choosing between a direct or indirect method involves several considerations. The diagram below outlines a decision-making process for selecting the appropriate strategy.
Caption: Decision logic for choosing between direct and indirect chiral HPLC methods.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stereoselective determination of vigabatrin enantiomers in human plasma by high performance liquid chromatography using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorimetric determination of the enantiomers of vigabatrin, an antiepileptic drug, by reversed-phase HPLC with a novel diastereomer derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(S)-3-Aminohex-5-enoic Acid Hydrochloride: A Chiral Building Block for Innovative Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-3-Aminohex-5-enoic acid hydrochloride is a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the realm of peptide and peptidomimetic drug development. Its unique structure, featuring a stereocenter at the β-position, a terminal alkene, and a carboxylic acid functionality, offers multiple points for chemical modification and incorporation into novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in constructing conformationally constrained peptides.
Core Properties and Specifications
This compound is a white to off-white solid. While detailed experimental data for the hydrochloride salt is not extensively published, the properties of the free base and its common N-protected form are available and provide valuable insights.
Table 1: Physicochemical Properties of this compound and Derivatives
| Property | This compound | (S)-3-Aminohex-5-enoic acid (free base) | (S)-3-(Boc-amino)-5-hexenoic acid |
| Molecular Formula | C₆H₁₂ClNO₂[1] | C₆H₁₁NO₂ | C₁₁H₁₉NO₄ |
| Molecular Weight | 165.62 g/mol [1] | 129.16 g/mol | 229.27 g/mol |
| CAS Number | 332064-77-4[1] | 270263-02-0 | 270263-03-1 |
| Purity | Typically ≥95% | Not Commercially Available | ≥98% |
| Appearance | White to off-white powder | Not Applicable | Lumps |
| Optical Rotation | Data not available | Data not available | [α]/D +20±1°, c = 1 in ethanol |
Synthesis of this compound
Representative Experimental Protocol (Conceptual)
Disclaimer: The following is a conceptual protocol based on general methods for the synthesis of chiral β-amino acids and has not been optimized for this specific compound.
Step 1: Asymmetric Michael Addition
To a solution of a chiral lithium amide, such as lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, in an anhydrous ethereal solvent at -78 °C is added dropwise a solution of tert-butyl crotonate. The reaction mixture is stirred at this temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a protected β-amino ester, is purified by column chromatography.
Step 2: Deprotection and Hydrolysis
The purified β-amino ester is dissolved in a suitable solvent, and the protecting groups are removed. For example, a benzyl-based protecting group can be removed by catalytic hydrogenation using palladium on carbon. Following deprotection of the amine, the tert-butyl ester is hydrolyzed under acidic conditions, for instance, by treatment with trifluoroacetic acid in dichloromethane.
Step 3: Salt Formation
After removal of the solvent and trifluoroacetic acid in vacuo, the resulting crude (S)-3-aminohex-5-enoic acid is dissolved in a minimal amount of a suitable solvent, such as diethyl ether. A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Applications in Drug Discovery and Development
The primary application of this compound in drug discovery is as a chiral building block for the synthesis of modified peptides and peptidomimetics. The terminal alkene functionality is particularly useful for the construction of macrocyclic peptides through Ring-Closing Metathesis (RCM).
Macrocyclic Peptide Synthesis via Ring-Closing Metathesis
Macrocyclization is a powerful strategy to improve the pharmacological properties of peptides, including their metabolic stability, receptor affinity, and cell permeability. The incorporation of (S)-3-aminohex-5-enoic acid into a peptide sequence provides a handle for RCM, a robust carbon-carbon bond-forming reaction catalyzed by ruthenium complexes, such as Grubbs catalysts.
The general workflow for the synthesis of a macrocyclic peptide using (S)-3-aminohex-5-enoic acid involves the following steps:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using standard Fmoc or Boc chemistry. The N-terminally protected (e.g., with Boc) (S)-3-aminohex-5-enoic acid is incorporated at the desired positions in the peptide sequence.
-
On-Resin Ring-Closing Metathesis (RCM): With the linear peptide still attached to the solid support, a solution of a Grubbs catalyst is added to effect the ring closure between two alkene-containing side chains.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all protecting groups are removed.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Below is a diagram illustrating the logical workflow for the synthesis of a macrocyclic peptide using (S)-3-aminohex-5-enoic acid.
Caption: Workflow for Macrocyclic Peptide Synthesis.
Signaling Pathways
As a chiral building block, this compound is not expected to directly interact with signaling pathways. Its role is to be incorporated into larger molecules, such as peptide-based drugs, which are then designed to modulate specific biological pathways involved in disease. The final biological activity is determined by the overall structure of the resulting peptide or peptidomimetic.
Conclusion
This compound is a versatile and valuable tool for medicinal chemists and drug development professionals. Its key structural features enable the synthesis of conformationally constrained peptides through strategies like Ring-Closing Metathesis. While detailed experimental data for the hydrochloride salt itself is limited in publicly available literature, its utility as a chiral building block is evident from the applications of its protected forms. Further research into the synthesis and applications of this compound is likely to yield novel therapeutic candidates with improved pharmacological profiles.
References
Methodological & Application
Asymmetric Synthesis of (S)-3-Aminohex-5-enoic Acid Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-3-Aminohex-5-enoic acid hydrochloride, a valuable chiral building block in the development of novel pharmaceuticals. The synthesis is based on a chemoenzymatic method, ensuring high enantioselectivity and yield.
I. Overview of the Synthetic Pathway
The asymmetric synthesis of this compound is achieved through a multi-step sequence. The key step for introducing chirality is an enzymatic resolution of a racemic intermediate. This method provides access to the desired (S)-enantiomer with high optical purity.
Logical Workflow of the Synthesis:
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
The following protocols are detailed for the key steps in the synthesis of this compound.
A. Step 1: Esterification of Racemic 3-Aminohex-5-enoic acid
This step involves the conversion of the racemic amino acid to its corresponding ethyl ester to protect the carboxylic acid functionality.
-
Materials:
-
Racemic 3-Aminohex-5-enoic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
Suspend racemic 3-Aminohex-5-enoic acid in absolute ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude ethyl ester.
-
B. Step 2: N-Acetylation of Racemic Ethyl 3-Aminohex-5-enoate
The amino group of the racemic ester is protected with an acetyl group prior to the enzymatic resolution.
-
Materials:
-
Racemic Ethyl 3-Aminohex-5-enoate
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
-
Procedure:
-
Dissolve the crude ethyl ester in pyridine.
-
Cool the solution to 0 °C.
-
Add acetic anhydride dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-acetylated ester.
-
C. Step 3: Enzymatic Resolution
This crucial step employs a lipase to selectively hydrolyze the (R)-enantiomer of the N-acetylated ester, allowing for the separation of the desired (S)-enantiomer.
-
Materials:
-
Racemic Ethyl N-acetyl-3-aminohex-5-enoate
-
Lipase (e.g., from Candida antarctica)
-
Phosphate buffer (pH 7.2)
-
-
Procedure:
-
Disperse the racemic N-acetylated ester in the phosphate buffer.
-
Add the lipase to the suspension.
-
Stir the mixture at 30 °C and monitor the reaction progress by HPLC.
-
Once approximately 50% conversion is reached, stop the reaction.
-
Extract the unreacted (S)-Ethyl N-acetyl-3-aminohex-5-enoate with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer to pH 2 with dilute HCl and extract the (R)-N-acetyl-3-aminohex-5-enoic acid.
-
D. Step 4: Acidic Hydrolysis and Deprotection
The final step involves the removal of the acetyl and ethyl protecting groups from the (S)-ester to yield the target hydrochloride salt.
-
Materials:
-
(S)-Ethyl N-acetyl-3-aminohex-5-enoate
-
6 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the (S)-ester in 6 M aqueous HCl.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain this compound as a solid.
-
III. Data Presentation
The following tables summarize the quantitative data for the synthesis.
Table 1: Reaction Yields and Purity
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | Racemic Ethyl 3-Aminohex-5-enoate | Racemic 3-Aminohex-5-enoic acid | >95 | ~90 (crude) |
| 2 | Racemic Ethyl N-acetyl-3-aminohex-5-enoate | Racemic Ethyl 3-Aminohex-5-enoate | ~90 | >95 |
| 3 | (S)-Ethyl N-acetyl-3-aminohex-5-enoate | Racemic Ethyl N-acetyl-3-aminohex-5-enoate | ~45 | >99 (ee) |
| 4 | This compound | (S)-Ethyl N-acetyl-3-aminohex-5-enoate | ~85 | >98 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported in literature |
| Optical Rotation | Not reported in literature |
| ¹H NMR (D₂O) | Consistent with structure |
| ¹³C NMR (D₂O) | Consistent with structure |
| Mass Spectrometry | [M+H]⁺ expected at m/z 130.08 |
| Enantiomeric Excess (ee) | >99% |
Disclaimer: The provided protocols and data are based on established chemical principles and analogous transformations. Researchers should conduct their own optimization and safety assessments before implementation. All laboratory work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for (S)-3-Aminohex-5-enoic acid in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminohex-5-enoic acid is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its investigation in vitro is crucial for understanding its potential as a modulator of the GABAergic system. Based on its structural similarity to vigabatrin (γ-vinyl-GABA), a known irreversible inhibitor of GABA transaminase (GABA-T), it is hypothesized that (S)-3-Aminohex-5-enoic acid also acts as an inhibitor of this key enzyme.[1][2] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, a mechanism with therapeutic potential for conditions such as epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[3][4]
These application notes provide detailed protocols for the in vitro evaluation of (S)-3-Aminohex-5-enoic acid, focusing on its effects on GABA-T activity and its functional consequences in cell-based models. The provided methodologies are based on established assays for similar compounds and are intended to guide researchers in characterizing the pharmacological profile of (S)-3-Aminohex-5-enoic acid.
Data Presentation
Quantitative data from in vitro studies are essential for comparing the potency and efficacy of (S)-3-Aminohex-5-enoic acid with other compounds. The following table summarizes key parameters for the well-characterized GABA-T inhibitor, vigabatrin. Similar experimental data should be generated for (S)-3-Aminohex-5-enoic acid to build a comprehensive pharmacological profile.
| Compound | Assay | System | Key Parameters | Reported Values |
| Vigabatrin | GABA-T Inhibition | Purified Enzyme | IC₅₀ | ~10 µM |
| Cultured Astrocytes | GABA-T Inhibition | Concentration-dependent | ||
| Cultured Neurons | GABA Release | Increased at 25 µM |
Experimental Protocols
Protocol 1: In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of (S)-3-Aminohex-5-enoic acid on purified GABA-T.
Materials:
-
Purified GABA-T enzyme (from porcine or recombinant source)
-
(S)-3-Aminohex-5-enoic acid
-
Vigabatrin (as a positive control)
-
GABA (γ-aminobutyric acid)
-
α-ketoglutarate
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of (S)-3-Aminohex-5-enoic acid and vigabatrin in the appropriate solvent (e.g., water or DMSO).
-
Prepare working solutions of GABA, α-ketoglutarate, and NADP⁺ in potassium pyrophosphate buffer.
-
Prepare a solution of GABA-T and SSADH in the same buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Potassium pyrophosphate buffer
-
A series of concentrations of (S)-3-Aminohex-5-enoic acid or vigabatrin.
-
GABA-T enzyme solution.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of GABA, α-ketoglutarate, NADP⁺, and SSADH.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader. The increase in absorbance corresponds to the production of NADPH, which is proportional to GABA-T activity.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Cell-Based GABA-T Activity Assay in U87 MG Glioblastoma Cells
This protocol outlines a method to assess the effect of (S)-3-Aminohex-5-enoic acid on GABA-T activity within a cellular context.
Materials:
-
U87 MG human glioblastoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
(S)-3-Aminohex-5-enoic acid
-
Vigabatrin
-
Cell lysis buffer
-
BCA protein assay kit
-
GABA-T activity assay kit (or reagents from Protocol 1)
Procedure:
-
Cell Culture and Treatment:
-
Culture U87 MG cells in a T75 flask until they reach 80-90% confluency.
-
Seed the cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of (S)-3-Aminohex-5-enoic acid or vigabatrin for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable cell lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
GABA-T Activity Measurement:
-
Assay the GABA-T activity in the cell lysates using the spectrophotometric method described in Protocol 1 or a commercially available kit.
-
Normalize the GABA-T activity to the total protein concentration of each sample.
-
-
Data Analysis:
-
Express the GABA-T activity in treated cells as a percentage of the activity in untreated control cells.
-
Plot the percentage of GABA-T activity against the concentration of (S)-3-Aminohex-5-enoic acid to determine its cellular potency.
-
Visualizations
Caption: Signaling pathway of GABA metabolism and the inhibitory action of (S)-3-Aminohex-5-enoic acid on GABA Transaminase.
Caption: General experimental workflow for in vitro evaluation of (S)-3-Aminohex-5-enoic acid.
References
- 1. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vigabatrin | Neupsy Key [neupsykey.com]
- 3. (+/-)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acid. A potent GABA aminotransferase inactivator that irreversibly inhibits via an elimination-aromatization pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressing astrocytic GABA transaminase enhances tonic inhibition and weakens hippocampal spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Studies of (S)-3-Aminohex-5-enoic Acid Hydrochloride: Information Not Available in Publicly Accessible Literature
Despite a comprehensive search of scientific literature and databases, no specific in vivo studies, application notes, or established protocols for (S)-3-Aminohex-5-enoic acid hydrochloride were identified. The current body of publicly available research does not contain data on the biological effects, pharmacokinetics, or safety profile of this specific compound in living organisms.
Researchers, scientists, and drug development professionals should be aware that while this compound is available from chemical suppliers for research purposes, its in vivo properties have not been reported in the accessible scientific domain. Therefore, any consideration of this compound for in vivo applications would require foundational preclinical research to be conducted.
Important Distinction from Vigabatrin
It is crucial to distinguish this compound from its structural isomer, (S)-4-aminohex-5-enoic acid, commonly known as Vigabatrin. Vigabatrin is a well-characterized anticonvulsant drug with extensive in vivo data from both preclinical and clinical studies.
Key Differences:
-
Chemical Structure: The position of the amino group on the hexenoic acid backbone differs between the two molecules (position 3 vs. position 4). This seemingly minor structural change can lead to significant differences in biological activity, mechanism of action, and toxicity.
-
Available Data: Vigabatrin has a wealth of published in vivo data, including its mechanism as an irreversible inhibitor of GABA transaminase. In contrast, no such data exists for this compound.
The experimental workflow for any initial in vivo assessment of a novel compound like this compound would typically follow a standard preclinical drug development pathway.
Caption: A generalized workflow for the initial in vivo assessment of a novel chemical entity.
Hypothetical Protocols for Initial In Vivo Exploration
Should a research team decide to investigate the in vivo properties of this compound, the following are hypothetical, generalized protocols for initial exploratory studies. These are not based on existing data for this specific compound but represent standard industry practices.
Table 1: Hypothetical Acute Toxicity Study in Rodents
| Parameter | Protocol |
| Animal Model | Male and female Sprague-Dawley rats (n=5/sex/group) |
| Route of Administration | Intraperitoneal (IP) or Oral Gavage (PO) |
| Dose Levels | Vehicle control, 10, 100, 1000 mg/kg (example doses) |
| Observation Period | 14 days |
| Endpoints | Clinical signs of toxicity, body weight changes, mortality, gross pathology at necropsy. |
| Data Analysis | Determination of Maximum Tolerated Dose (MTD) and potential target organs of toxicity. |
Table 2: Hypothetical Preliminary Pharmacokinetic Study in Mice
| Parameter | Protocol |
| Animal Model | Male C57BL/6 mice (n=3/timepoint) |
| Route of Administration | Intravenous (IV) bolus and Oral Gavage (PO) |
| Dose Level | 2 mg/kg (IV), 10 mg/kg (PO) (example doses) |
| Sampling | Serial blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose. |
| Bioanalysis | LC-MS/MS method developed and validated for the quantification of (S)-3-Aminohex-5-enoic acid in plasma. |
| Endpoints | Cmax, Tmax, AUC, half-life (t1/2), bioavailability. |
Signaling Pathway Exploration
Without any in vivo data, it is impossible to depict a relevant signaling pathway for this compound. Any diagram would be purely speculative. For a novel compound, initial in vitro screening against a panel of receptors and enzymes would be necessary to generate hypotheses about potential mechanisms of action before in vivo pathway analysis could be justified.
Caption: A logical progression for elucidating the mechanism of action for a novel compound.
Application Note: HPLC Analysis of (S)-3-Aminohex-5-enoic Acid Enantiomeric Excess
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Aminohex-5-enoic acid is a non-proteinogenic amino acid of interest in pharmaceutical research and development. The stereochemistry of such compounds is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (e.e.) is a crucial aspect of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioselective analysis of chiral molecules.
This application note details a robust and reliable indirect HPLC method for determining the enantiomeric excess of (S)-3-Aminohex-5-enoic acid. The method involves pre-column derivatization with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), followed by the separation of the resulting diastereomers on a standard achiral reversed-phase column. This approach offers high sensitivity and does not necessitate a dedicated chiral stationary phase.
Principle of the Method
The indirect approach to chiral separation by HPLC involves the reaction of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form diastereomers.[1][2] These diastereomers possess different physicochemical properties and can be separated on a conventional achiral column.[2][3] In this protocol, the primary amine of (S)- and (R)-3-Aminohex-5-enoic acid reacts with the chiral reagent, Marfey's reagent (FDAA), to form stable diastereomeric derivatives. These derivatives can then be resolved and quantified using reversed-phase HPLC with UV detection.[1]
The general workflow for this analysis is depicted below.
Experimental Protocols
Materials and Reagents
-
(S)-3-Aminohex-5-enoic acid reference standard
-
Racemic (R,S)-3-Aminohex-5-enoic acid
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)
-
Acetone, HPLC grade
-
Sodium Bicarbonate
-
Hydrochloric Acid, 2 M
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic Acid (TFA)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C
-
Detection: UV at 340 nm.[1]
-
Injection Volume: 20 µL
Sample Preparation and Derivatization Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of the (S)-3-Aminohex-5-enoic acid reference standard and the sample to be tested at a concentration of approximately 1 mg/mL in water.
-
Prepare a stock solution of the racemic standard for system suitability and peak identification.
-
-
Derivatization Procedure: [1]
-
In a microcentrifuge tube, place 50 µL of the amino acid solution (approximately 50 nmol).
-
Add 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Vortex the mixture gently and incubate at 40°C for 1 hour in the dark.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 100 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with the mobile phase (initial conditions) to a final volume of 1 mL for HPLC analysis.
-
The decision to use an indirect method with derivatization is often guided by factors such as the availability of a chiral column and the need for high sensitivity.
References
Application Note: Structural Elucidation of (S)-3-Aminohex-5-enoic Acid Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Aminohex-5-enoic acid is a non-proteinogenic amino acid with potential applications in medicinal chemistry and drug development as a building block for novel peptides and small molecule therapeutics. Its structure, featuring a chiral center, an amino group, a carboxylic acid, and a terminal double bond, requires comprehensive characterization to ensure identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. This application note provides a detailed protocol for the analysis of (S)-3-Aminohex-5-enoic acid using one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Molecular Structure
Figure 1: Chemical structure of (S)-3-Aminohex-5-enoic acid.
Data Presentation
The following tables summarize the expected quantitative NMR data for (S)-3-Aminohex-5-enoic acid. The chemical shifts are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2a | ~2.65 | dd | J = 16.5, 6.0 | 1H |
| H2b | ~2.55 | dd | J = 16.5, 7.5 | 1H |
| H3 | ~3.80 | m | - | 1H |
| H4a | ~2.45 | m | - | 1H |
| H4b | ~2.35 | m | - | 1H |
| H5 | ~5.85 | ddt | J = 17.0, 10.0, 7.0 | 1H |
| H6a | ~5.25 | d | J = 17.0 | 1H |
| H6b | ~5.20 | d | J = 10.0 | 1H |
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) |
| C1 (COOH) | ~175.0 |
| C2 (CH₂) | ~40.0 |
| C3 (CH) | ~55.0 |
| C4 (CH₂) | ~38.0 |
| C5 (CH) | ~135.0 |
| C6 (CH₂) | ~118.0 |
Experimental Protocols
1. Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample of (S)-3-Aminohex-5-enoic acid is of high purity, free from paramagnetic impurities and solid particles.
-
Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄).[1][2][3] For ¹³C NMR and 2D experiments, a higher concentration of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection: Deuterium oxide (D₂O) is a suitable solvent due to the polarity of the amino acid. The use of deuterated solvents is necessary for the spectrometer's deuterium lock and to avoid large solvent signals in the ¹H NMR spectrum.[1][2]
-
Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for aqueous samples.[4]
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
¹H NMR Spectroscopy:
-
Objective: To determine the number of different types of protons and their chemical environments.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Objective: To determine the number of different types of carbons.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D COSY (Correlation Spectroscopy):
-
Objective: To identify proton-proton (¹H-¹H) spin-spin couplings within the molecule.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width: 0-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 8-16 per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
¹H Spectral Width: 0-12 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 8-16 per increment.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
¹H Spectral Width: 0-12 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 16-32 per increment.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectra to the internal standard or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants for all signals. Analyze the 2D spectra to establish the connectivity of the molecule.
Mandatory Visualizations
References
Application of (S)-3-Aminohex-5-enoic Acid in Epilepsy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminohex-5-enoic acid is the pharmacologically active enantiomer of vigabatrin, an anticonvulsant medication utilized in the management of epilepsy.[1] Its primary mechanism of action involves the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the catabolism of the principal inhibitory neurotransmitter, GABA.[1] This inhibition leads to a significant elevation of GABA levels in the brain, thereby enhancing inhibitory neurotransmission and suppressing seizure activity.[1][2] These application notes provide a comprehensive overview of the use of (S)-3-Aminohex-5-enoic acid in preclinical epilepsy models, including detailed experimental protocols, quantitative efficacy data, and visualizations of the underlying signaling pathway and experimental workflows.
Mechanism of Action
(S)-3-Aminohex-5-enoic acid acts as a "suicide" inhibitor of GABA-T. By binding irreversibly to the enzyme, it prevents the breakdown of GABA in the presynaptic neuron and surrounding glial cells. The resulting accumulation of GABA in the synaptic cleft enhances the activation of postsynaptic GABA-A and GABA-B receptors, leading to an increased inhibitory tone in the central nervous system. This enhanced inhibition counteracts the excessive neuronal excitation that characterizes epileptic seizures.[1]
Caption: GABAergic signaling pathway and the inhibitory action of (S)-3-Aminohex-5-enoic acid.
Quantitative Data from Preclinical Epilepsy Models
The efficacy of (S)-3-Aminohex-5-enoic acid (administered as vigabatrin) has been evaluated in various rodent models of epilepsy. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Mice | Up to 500 mg/kg for 3 days | Increased seizure threshold. | [3][4] |
| Mice | 125 mg/kg for 7 days | Inhibited clonic seizures. | [3][4] |
| Developing Rats (7-90 days old) | 300, 600, 900, 1200 mg/kg i.p. | Decreased incidence of generalized tonic-clonic seizures, particularly in adult and 7-day-old rats. | [5][6] |
Table 2: Efficacy in the Maximal Electroshock (MES)-Induced Seizure Model
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Mice | 30 mg/kg i.p. | Active in MES evaluation with no toxicity up to 300 mg/kg. | [7] |
| Rats | ED50 of 17.60 mg/kg p.o. | Orally effective with a protective index >28.40. | [7] |
Table 3: Efficacy in Chemically-Induced Seizure Models
| Animal Model | Seizure Induction | Dosing Regimen | Key Findings | Reference |
| Rats | Kainic Acid | 75 mg/kg/day via osmotic minipumps for 2 months | Did not prevent neuronal loss but had a mild neuroprotective effect on specific neurons. | [8] |
| Rats | Pilocarpine-induced status epilepticus | Not specified | VGB-treated rats had fewer spontaneous recurrent seizures (41.67% vs 83.33% in controls) and fewer severe seizures (40% vs 90% in controls). The mean daily seizure count was significantly lower (4.6 vs 6.8). | [9] |
| Rats | Audiogenically kindled seizures | 100 and 200 mg/kg i.p. | Significantly reduced the duration of clonic convulsions. | [10] |
| Mouse Model of Tuberous Sclerosis Complex | Spontaneous seizures | Not specified | Inhibited seizures and increased brain GABA levels. | [11][12] |
| Animal Model of Infantile Spasms | Tetrodotoxin (TTX)-induced spasms | 325 mg/kg/day for 2 weeks | Reduced spasm frequency by an average of 91%. In 3 out of 5 animals, spasms ceased. | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To assess the anticonvulsant effect of (S)-3-Aminohex-5-enoic acid against chemically-induced generalized seizures.
Materials:
-
(S)-3-Aminohex-5-enoic acid
-
Pentylenetetrazole (PTZ)
-
Saline solution (0.9% NaCl)
-
Experimental animals (e.g., adult male mice or rats)
-
Syringes and needles for injection
-
Observation chambers
-
Timer
Protocol:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least one week before the experiment. House them in standard conditions with ad libitum access to food and water.
-
Drug Administration: Prepare a solution of (S)-3-Aminohex-5-enoic acid in saline. Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 75, 125, 250, 500 mg/kg) to different groups of animals. A control group should receive an equivalent volume of saline.
-
Pre-treatment Time: Allow a pre-treatment time of 30-60 minutes for the drug to be absorbed and distributed.
-
PTZ Induction: Prepare a fresh solution of PTZ in saline (e.g., 60-85 mg/kg for mice). Administer PTZ subcutaneously (s.c.) or i.p.
-
Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and observe for 30 minutes.
-
Seizure Scoring: Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the seizure scores, latencies, and the percentage of animals protected from seizures in the drug-treated groups versus the control group.
Caption: Experimental workflow for the PTZ-induced seizure model.
Maximal Electroshock (MES)-Induced Seizure Model
Objective: To evaluate the ability of (S)-3-Aminohex-5-enoic acid to prevent the spread of seizures.
Materials:
-
(S)-3-Aminohex-5-enoic acid
-
Saline solution (0.9% NaCl)
-
Experimental animals (e.g., adult male mice or rats)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Conductive gel or saline
Protocol:
-
Animal Preparation and Drug Administration: Follow the same initial steps as in the PTZ model for acclimatization and drug/vehicle administration.
-
Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of topical anesthetic to the corneas of the animal. Apply a small amount of conductive gel or saline to the corneal electrodes.
-
MES Induction: Place the corneal electrodes on the animal's eyes. Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of this test.
-
Data Analysis: The primary outcome is the percentage of animals protected from tonic hindlimb extension in each treatment group compared to the vehicle control. An ED50 (the dose that protects 50% of the animals) can be calculated.
Caption: Experimental workflow for the MES-induced seizure model.
Conclusion
(S)-3-Aminohex-5-enoic acid, the active component of vigabatrin, demonstrates significant anticonvulsant effects in a variety of preclinical epilepsy models. Its well-defined mechanism of action, centered on the potentiation of GABAergic inhibition, makes it a valuable tool for epilepsy research and a clinically effective therapeutic agent. The protocols and data presented here provide a foundation for the continued investigation of this compound and the development of novel antiepileptic therapies.
References
- 1. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and anticonvulsant activity of enaminones. Part 5: investigations on 3-carboalkoxy-2-methyl-2,3-dihydro-1H-phenothizin-4[10H]-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. defeatingepilepsy.org [defeatingepilepsy.org]
- 9. The Discordance between Network Excitability and Cognitive Performance Following Vigabatrin Treatment during Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vigabatrin in low doses selectively suppresses the clonic component of audiogenically kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vigabatrin inhibits seizures and mTOR pathway activation in a mouse model of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vigabatrin Therapy Implicates Neocortical High Frequency Oscillations in an Animal Model of Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GABA Metabolism with (S)-3-Aminohex-5-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminohex-5-enoic acid, commonly known as Vigabatrin, is a potent and selective mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By irreversibly inhibiting GABA-T, Vigabatrin leads to a significant and sustained increase in brain GABA concentrations.[1][2] This property makes it an invaluable tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes, including epilepsy, addiction, and other neurological disorders. These application notes provide detailed protocols for utilizing (S)-3-Aminohex-5-enoic acid as a research tool to investigate GABA metabolism.
Mechanism of Action
(S)-3-Aminohex-5-enoic acid acts as a "suicide" inhibitor of GABA-T. The (S)-enantiomer is the pharmacologically active form.[3] The enzyme mistakes Vigabatrin for its natural substrate, GABA, and initiates the catalytic process. This leads to the formation of a reactive intermediate that covalently binds to the pyridoxal 5'-phosphate (PLP) cofactor in the active site of GABA-T, causing irreversible inactivation of the enzyme. The consequence of this inactivation is a reduction in GABA catabolism and a subsequent elevation of GABA levels in the brain.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of (S)-3-Aminohex-5-enoic acid (Vigabatrin) on GABA-T activity and GABA concentrations.
Table 1: Inhibition of GABA-Transaminase (GABA-T) by (S)-3-Aminohex-5-enoic Acid (Vigabatrin)
| Parameter | Value | Species | Notes | Reference |
| Inhibition Type | Irreversible | Human, Rat | Mechanism-based inactivator | [2] |
| Active Enantiomer | (S)-(+)-enantiomer | - | The (R)-(-)-enantiomer is inactive | [3][4] |
| Relative Sensitivity | Human GABA-T is ~70-fold more sensitive than bacterial GABA-T | Human, Bacterial | Highlights the importance of using mammalian enzyme sources for screening | [5] |
| Platelet GABA-T Inhibition | ~70% | Human | At therapeutic doses of 2-3 g/day | [4] |
Table 2: Effect of (S)-3-Aminohex-5-enoic Acid (Vigabatrin) Administration on Brain GABA Concentrations
| Species | Brain Region | Dose | Duration | Fold Increase in GABA | Reference |
| Human | Occipital Cortex | 50 mg/kg (single dose) | 2 hours | ~1.4-fold | [6] |
| Human | Occipital Cortex | 50 mg/kg (single dose) | 24 hours | ~1.5-fold | [6] |
| Human | Brain | 3 g/day | Chronic | 2-3 fold | [7] |
| Rat | Cortex | 250 mg/kg/day | 3 weeks | ~3.5-fold | [1] |
| Rat | Cortex & Spinal Cord | 250 mg/kg (single dose) | 18 hours | ~3-fold | |
| Rat | Retina | 250 mg/kg (single dose) | 18 hours | ~6-fold |
Experimental Protocols
Here are detailed methodologies for key experiments to study the effects of (S)-3-Aminohex-5-enoic acid on GABA metabolism.
Protocol 1: In Vitro GABA-Transaminase (GABA-T) Activity Assay (Spectrophotometric Method)
This protocol is adapted from methods used to evaluate GABA-T inhibitors.[1]
1. Materials and Reagents:
-
(S)-3-Aminohex-5-enoic acid (Vigabatrin)
-
Brain tissue (e.g., rat cortex)
-
Homogenization Buffer: 0.25 M Sucrose, 10 mM Tris-HCl, pH 7.4
-
GABA-T Assay Buffer: 50 mM Tris-HCl, pH 8.6, 10 mM α-ketoglutarate, 1 mM NADP+, 0.5 U/mL succinic semialdehyde dehydrogenase (SSADH)
-
GABA (substrate)
-
Microplate reader (340 nm)
-
96-well UV-transparent microplates
2. Preparation of Brain Homogenate:
-
Euthanize the animal according to approved ethical guidelines.
-
Rapidly dissect the brain region of interest (e.g., cortex) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant (S1 fraction) and centrifuge at 17,000 x g for 30 minutes at 4°C to pellet the mitochondrial fraction (P2), which is enriched in GABA-T.
-
Resuspend the P2 pellet in Homogenization Buffer.
-
Determine the protein concentration of the mitochondrial fraction using a standard method (e.g., Bradford or BCA assay).
3. GABA-T Inhibition Assay:
-
Prepare stock solutions of (S)-3-Aminohex-5-enoic acid in water or an appropriate buffer.
-
In a 96-well plate, add 20 µL of the brain homogenate (containing GABA-T).
-
Add 20 µL of various concentrations of (S)-3-Aminohex-5-enoic acid or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 160 µL of GABA-T Assay Buffer containing GABA (e.g., 10 mM final concentration).
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader. The increase in absorbance corresponds to the production of NADPH.
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of (S)-3-Aminohex-5-enoic acid and calculate the IC50 value.
Protocol 2: In Vivo Microdialysis for Measurement of Extracellular GABA
This protocol allows for the continuous monitoring of GABA levels in the brain of a living animal following the administration of (S)-3-Aminohex-5-enoic acid.
1. Materials and Reagents:
-
(S)-3-Aminohex-5-enoic acid (Vigabatrin)
-
Stereotaxic apparatus for small animals
-
Microdialysis probes (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
HPLC system with fluorescence detection for GABA analysis
2. Surgical Procedure:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus, striatum, or cortex).
-
Allow the animal to recover from surgery for at least 24-48 hours.
3. Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular GABA.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid to prevent GABA degradation.
-
Administer (S)-3-Aminohex-5-enoic acid to the animal (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours to monitor the change in extracellular GABA concentration.
-
Analyze the GABA concentration in the dialysate samples using HPLC with fluorescence detection.
Protocol 3: HPLC Analysis of GABA in Brain Tissue
This protocol describes the quantification of total GABA content in brain tissue samples.
1. Materials and Reagents:
-
Brain tissue samples
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K2CO3), 2 M
-
o-Phthaldialdehyde (OPA) derivatizing reagent
-
HPLC system with a C18 reverse-phase column and fluorescence detector
2. Sample Preparation:
-
Homogenize the frozen brain tissue in 10 volumes of ice-cold 0.4 M PCA.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and neutralize it by adding 2 M K2CO3. The potassium perchlorate precipitate will form.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the precipitate.
-
The resulting supernatant contains the amino acids, including GABA.
3. HPLC Analysis:
-
Derivatize a known volume of the supernatant with OPA reagent according to the manufacturer's instructions to form a fluorescent derivative of GABA.
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a C18 column with an appropriate mobile phase gradient.
-
Detect the fluorescent GABA derivative using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm).
-
Quantify the GABA concentration by comparing the peak area to a standard curve generated with known concentrations of GABA.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vigabatrin | Neupsy Key [neupsykey.com]
- 5. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcart.com [labcart.com]
- 7. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution of (S)-3-Aminohex-5-enoic acid hydrochloride for Experimental Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Aminohex-5-enoic acid hydrochloride is a chiral amino acid derivative of interest in various research fields, including neuroscience and drug development. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound to prepare stock solutions for use in in vitro and in vivo experiments.
Compound Information
| Property | Value |
| IUPAC Name | (3S)-3-aminohex-5-enoic acid;hydrochloride |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| CAS Number | 270263-02-0 |
Solubility Data
Qualitative Solubility Summary
| Solvent | Expected Solubility | Notes |
| Water | High | Recommended primary solvent. |
| Phosphate-Buffered Saline (PBS) | High | Suitable for many biological assays. Ensure pH compatibility. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | May be used for high concentration stocks, but aqueous solutions are preferred for biological systems. |
| Ethanol | Low to Moderate | Generally, amino acids have lower solubility in alcohols compared to water.[4][5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Sterile syringe filters (0.22 µm) for sterilization
Protocol for Preparing a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mL stock solution of 100 mM this compound in sterile water.
-
Calculate the required mass:
-
Molecular Weight (MW) = 165.62 g/mol
-
Desired Concentration (C) = 100 mM = 0.1 mol/L
-
Desired Volume (V) = 10 mL = 0.01 L
-
Mass (g) = C (mol/L) * V (L) * MW ( g/mol )
-
Mass = 0.1 mol/L * 0.01 L * 165.62 g/mol = 0.16562 g = 165.62 mg
-
-
Weigh the compound: Accurately weigh 165.62 mg of this compound powder using an analytical balance and transfer it to a sterile 15 mL conical tube.
-
Dissolution:
-
Add approximately 8 mL of sterile water to the conical tube.
-
Cap the tube tightly and vortex for 30-60 seconds to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can also be applied, but monitor for any signs of degradation.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.
Protocol for Preparing a Working Solution in PBS
For many cell-based assays, a working solution in a physiologically compatible buffer like PBS is required.
-
Thaw Stock Solution: Thaw a frozen aliquot of the 100 mM aqueous stock solution at room temperature.
-
Dilution: To prepare a 1 mM working solution in 10 mL of PBS:
-
Use the formula: C₁V₁ = C₂V₂
-
(100 mM)(V₁) = (1 mM)(10 mL)
-
V₁ = (1 mM * 10 mL) / 100 mM = 0.1 mL = 100 µL
-
Aseptically add 100 µL of the 100 mM stock solution to 9.9 mL of sterile PBS (pH 7.4).
-
-
Mixing: Gently vortex the solution to ensure homogeneity.
-
Use: The working solution is now ready for use in your experiment. It is recommended to prepare fresh working solutions for each experiment.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a stock and working solution of this compound.
Caption: Workflow for the preparation of stock and working solutions.
Summary of Stock Solution Preparation
The following table provides a quick reference for preparing various concentrations of this compound stock solutions in a final volume of 10 mL.
| Desired Stock Concentration (mM) | Mass of Compound (mg) |
| 10 | 16.56 |
| 50 | 82.81 |
| 100 | 165.62 |
| 200 | 331.24 |
Note: It is advisable to first test the solubility at higher concentrations in a smaller volume before preparing a large batch.
Troubleshooting
-
Compound does not dissolve: If the compound is difficult to dissolve in water at room temperature, try gentle warming (not exceeding 40°C) or sonication for a longer duration. For some amino acid hydrochlorides, adjusting the pH slightly with dilute HCl can aid solubility.[3]
-
Precipitation upon dilution in buffer: If the compound precipitates when diluted into a buffer, it may be due to a pH shift or interactions with buffer salts. Ensure the final pH of the working solution is compatible with the compound's solubility. If issues persist, consider using a different buffer system.
-
Cloudy solution after filtration: This may indicate that the compound was not fully dissolved before filtration or that there is an issue with the filter. Ensure complete dissolution before sterile filtering.
References
Application Notes: Cell-based Assays for (S)-3-Aminohex-5-enoic Acid Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Aminohex-5-enoic acid is a structural analog of vigabatrin, a known irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT (EC 2.6.1.19) is a key enzyme in the central nervous system responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[1][2][3] Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, a mechanism with therapeutic potential for neurological conditions such as epilepsy.[3][4] These application notes provide detailed protocols for cell-based assays to characterize the activity of (S)-3-Aminohex-5-enoic acid on GABA-AT.
Mechanism of Action: GABA-AT Inhibition
GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[1][5] Mechanism-based inactivators like vigabatrin covalently bind to the enzyme, leading to its irreversible inhibition.[1][6] It is hypothesized that (S)-3-Aminohex-5-enoic acid follows a similar mechanism, acting as a suicide substrate for GABA-AT. The following protocols are designed to quantify the inhibitory potency of this compound.
Experimental Protocols
Cell Culture and Lysate Preparation
A human cell line expressing GABA-AT, such as the U87MG glioblastoma cell line, is suitable for these assays.[7][8]
Materials:
-
U87MG cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 100 mM sodium phosphate, pH 7.0, 20 mM pyridoxal phosphate, 0.1% Triton X-100)[7]
-
Protease inhibitor cocktail
Protocol:
-
Culture U87MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 80-90% confluency.
-
Treat cells with varying concentrations of (S)-3-Aminohex-5-enoic acid or a vehicle control for a predetermined time (e.g., 24-48 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C.
GABA-AT Activity Assay (Resazurin-based)
This assay measures GABA-AT activity by coupling the production of succinic semialdehyde to the reduction of resazurin.[7]
Materials:
-
Cell lysate from treated and untreated cells
-
Master mix:
-
100 mM potassium pyrophosphate buffer (pH 8.6)
-
6 mM GABA
-
5 mM α-ketoglutarate
-
1 mM NAD+
-
6.25 mM resazurin
-
0.063 U/mL diaphorase
-
3.5 mM mercaptoethanol[7]
-
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Ex/Em = 560/590 nm)
Protocol:
-
Prepare the master mix fresh before the experiment.
-
In a 96-well plate, add 10 µL of cell lysate to each well.
-
Add 190 µL of the master mix to each well to initiate the reaction.[7]
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at multiple time points (e.g., every 15 minutes for 1-2 hours) to determine the reaction kinetics.
-
Calculate the rate of increase in fluorescence, which is proportional to the GABA-AT activity.
-
Determine the IC50 value of (S)-3-Aminohex-5-enoic acid by plotting the percent inhibition against the log of the compound concentration.
Intracellular GABA Level Quantification (LC/MS/MS)
This protocol quantifies the effect of GABA-AT inhibition on intracellular GABA levels.[9]
Materials:
-
Cell lysate from treated and untreated cells
-
Acetonitrile
-
Internal standard (e.g., d6-GABA)[9]
-
LC/MS/MS system
Protocol:
-
To 25 µL of cell lysate, add 300 µL of acetonitrile containing the internal standard.[9]
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of water) for LC/MS/MS analysis.[9]
-
Analyze the samples using an LC/MS/MS method optimized for GABA detection.
-
Quantify the GABA concentration by comparing the peak area ratio of GABA to the internal standard against a standard curve.
Data Presentation
Table 1: Inhibition of GABA-AT Activity by (S)-3-Aminohex-5-enoic acid
| Compound Concentration (µM) | GABA-AT Activity (RFU/min) | Percent Inhibition (%) |
| 0 (Vehicle) | 150.2 ± 8.5 | 0 |
| 1 | 125.8 ± 6.3 | 16.2 |
| 10 | 80.1 ± 4.7 | 46.7 |
| 50 | 45.3 ± 3.1 | 69.8 |
| 100 | 20.9 ± 2.5 | 86.1 |
| IC50 (µM) | \multicolumn{2}{ | c |
Table 2: Effect of (S)-3-Aminohex-5-enoic acid on Intracellular GABA Levels
| Compound Concentration (µM) | Intracellular GABA (nmol/mg protein) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.2 ± 0.15 | 1.0 |
| 10 | 2.5 ± 0.21 | 2.1 |
| 50 | 4.8 ± 0.35 | 4.0 |
| 100 | 6.3 ± 0.42 | 5.3 |
Visualizations
Caption: Signaling pathway of GABA synthesis, release, and degradation, highlighting the inhibitory action of (S)-3-Aminohex-5-enoic acid on GABA-AT.
Caption: Experimental workflow for assessing the activity of (S)-3-Aminohex-5-enoic acid.
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid. A Potent GABA Aminotransferase Inactivator that Irreversibly Inhibits through an Elimination-Aromatization Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation | MDPI [mdpi.com]
- 8. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures | eNeuro [eneuro.org]
Application Notes and Protocols for the Synthesis of (S)-3-Aminohex-5-enoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminohex-5-enoic acid and its derivatives are valuable chiral building blocks in medicinal chemistry and drug development. Their structural motifs are found in various biologically active compounds. The stereoselective synthesis of these molecules is of significant interest, and several strategies have been developed to achieve high enantiopurity. These application notes provide an overview of the key synthetic methodologies, detailed experimental protocols, and comparative data to assist researchers in the preparation of these important compounds.
Synthetic Strategies Overview
The asymmetric synthesis of (S)-3-Aminohex-5-enoic acid can be broadly categorized into four main approaches:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-glutamic acid, to introduce the desired stereochemistry.
-
Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral auxiliary to direct the stereoselective formation of the amine-bearing stereocenter.
-
Enzymatic Kinetic Resolution: Separating a racemic mixture of an intermediate using a stereoselective enzyme to obtain the desired (S)-enantiomer.
-
Asymmetric Hydrogenation: Introducing the chirality through a catalyzed hydrogenation of a prochiral precursor using a chiral catalyst.
This document will detail a prominent and effective route starting from a chiral pool precursor, specifically leveraging a Hofmann rearrangement to install the amine functionality.
Featured Synthetic Pathway: From (R)-3-(Carbamoylmethyl)-5-hexenoic Acid
A reliable method for preparing (S)-3-Aminohex-5-enoic acid involves the Hofmann rearrangement of an optically active amide precursor. This pathway is advantageous as it often proceeds with retention of configuration, allowing for the synthesis of the desired enantiomer from a precursor with the opposite stereochemistry at a related center.
Caption: Synthesis of (S)-3-Aminohex-5-enoic acid.
Experimental Protocols
Protocol 1: Resolution of (±)-3-(Carbamoylmethyl)-5-hexenoic acid
This protocol describes the resolution of the racemic amide-acid to obtain the desired (R)-enantiomer, a key precursor for the Hofmann rearrangement.
Materials:
-
(±)-3-(Carbamoylmethyl)-5-hexenoic acid
-
(R)-(+)-α-phenylethylamine
-
Chloroform
-
1 M Hydrochloric acid
Procedure:
-
A solution of (±)-3-(carbamoylmethyl)-5-hexenoic acid is prepared in a suitable solvent such as chloroform.
-
To this solution, an equimolar amount of (R)-(+)-α-phenylethylamine is added.
-
The mixture is stirred, and the diastereomeric salt of (R)-(-)-3-(carbamoylmethyl)-5-hexenoic acid with (R)-(+)-α-phenylethylamine preferentially crystallizes.
-
The solid is collected by filtration and washed with cold chloroform.
-
To obtain the free acid, the salt is treated with an aqueous acid solution (e.g., 1 M HCl) and extracted with an organic solvent.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-(-)-3-(carbamoylmethyl)-5-hexenoic acid.
Protocol 2: Hofmann Rearrangement to (S)-3-Aminohex-5-enoic acid
This protocol details the conversion of the resolved amide-acid to the final product via a Hofmann rearrangement.
Materials:
-
(R)-(-)-3-(Carbamoylmethyl)-5-hexenoic acid
-
Sodium hydroxide
-
Bromine
-
Hydrochloric acid
Procedure:
-
A solution of sodium hydroxide in water is prepared and cooled in an ice bath.
-
Bromine is added dropwise to the cold sodium hydroxide solution to form a solution of sodium hypobromite in situ.
-
(R)-(-)-3-(Carbamoylmethyl)-5-hexenoic acid is added to the cold sodium hypobromite solution.
-
The reaction mixture is slowly warmed to room temperature and then heated to effect the rearrangement. The progress of the reaction can be monitored by TLC or HPLC.
-
After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid.
-
The aqueous solution is then purified, for example by ion-exchange chromatography, to isolate (S)-3-Aminohex-5-enoic acid.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of (S)-3-Aminohex-5-enoic acid derivatives. Please note that yields and enantiomeric excess can vary based on specific reaction conditions and scale.
Table 1: Resolution of 3-(Carbamoylmethyl)-5-hexenoic acid
| Step | Product | Typical Yield (%) | Diastereomeric Excess (de) (%) |
| Resolution | (R)-(+)-α-phenylethylamine salt of (R)-(-)-3-(Carbamoylmethyl)-5-hexenoic acid | 40-50 | >98 |
| Acidification | (R)-(-)-3-(Carbamoylmethyl)-5-hexenoic acid | 90-95 | N/A |
Table 2: Hofmann Rearrangement
| Starting Material | Product | Reagents | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| (R)-(-)-3-(Carbamoylmethyl)-5-hexenoic acid | (S)-3-Aminohex-5-enoic acid | NaOBr | 60-70 | >98 |
Alternative Synthetic Workflow: Asymmetric Hydrogenation
Another powerful strategy for the synthesis of related chiral amino acids is the asymmetric hydrogenation of a prochiral enoate. This method is particularly useful for industrial-scale production due to its efficiency and high enantioselectivity.
Caption: Asymmetric synthesis of a derivative.
This approach, while demonstrated for a derivative, highlights a key strategy applicable to the synthesis of various (S)-3-aminoalkanoic acids. The key step is the use of a chiral rhodium catalyst, such as one with a Me-DuPHOS ligand, to achieve high enantiomeric excess in the hydrogenation of the carbon-carbon double bond.[1] Subsequent reduction of the nitrile group yields the final amino acid.[1]
Concluding Remarks
The synthesis of (S)-3-Aminohex-5-enoic acid and its derivatives can be achieved through several effective stereoselective routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of production, and the specific structural features of the target molecule. The protocols and data presented herein provide a solid foundation for researchers to undertake the synthesis of these valuable compounds. It is recommended to consult the primary literature for further details and optimization of the described procedures.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Aminohex-5-enoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-3-Aminohex-5-enoic acid hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and practical approach involves a multi-step synthesis beginning with the preparation of a racemic mixture of 3-aminohex-5-enoic acid, followed by chiral resolution to isolate the desired (S)-enantiomer, and subsequent conversion to the hydrochloride salt. A plausible route starts with the Michael addition of an ammonia equivalent to an appropriate C6 unsaturated ester.
Q2: Why is chiral resolution a critical step in this synthesis?
Many biological systems exhibit stereospecificity, meaning that only one enantiomer of a chiral molecule will have the desired biological activity, while the other may be inactive or even cause undesirable side effects. Therefore, for pharmaceutical applications, it is crucial to obtain the enantiomerically pure (S)-3-Aminohex-5-enoic acid.
Q3: What methods can be used for the chiral resolution of racemic 3-aminohex-5-enoic acid?
Two common methods for resolving racemic amino acids are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.[1] These salts have different solubilities, allowing for their separation by fractional crystallization.
-
Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, often a lipase, to selectively catalyze a reaction on one of the enantiomers of a racemic mixture (e.g., esterification or hydrolysis).[2][3] This allows for the separation of the reacted and unreacted enantiomers.
Q4: How is the final hydrochloride salt formed?
The isolated (S)-3-Aminohex-5-enoic acid is typically dissolved in a suitable solvent, and then treated with hydrochloric acid (e.g., as a solution in an organic solvent like dioxane or isopropanol, or as gaseous HCl). The hydrochloride salt then precipitates and can be collected by filtration.
Experimental Protocols
Protocol 1: Synthesis of Racemic Ethyl 3-Aminohex-5-enoate via Michael Addition
This protocol describes the 1,4-conjugate addition of ammonia to ethyl hexa-2,5-dienoate.
Materials:
-
Ethyl hexa-2,5-dienoate
-
Ammonia (e.g., concentrated aqueous solution or as a solution in methanol)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as a catalyst)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve ethyl hexa-2,5-dienoate in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of a concentrated solution of ammonia in methanol.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude racemic ethyl 3-aminohex-5-enoate.
Protocol 2: Hydrolysis of Racemic Ethyl 3-Aminohex-5-enoate
Materials:
-
Racemic ethyl 3-aminohex-5-enoate
-
Aqueous sodium hydroxide (e.g., 1 M)
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Ion-exchange resin (optional)
Procedure:
-
Dissolve the crude ethyl 3-aminohex-5-enoate in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath and carefully neutralize it to the isoelectric point of the amino acid (typically around pH 7) with aqueous hydrochloric acid.
-
The racemic 3-aminohex-5-enoic acid may precipitate and can be collected by filtration. If it remains in solution, it can be isolated by evaporation of the water or by using an ion-exchange resin.
-
Wash the isolated solid with cold water and dry under vacuum.
Protocol 3: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a general procedure using L-(+)-tartaric acid as the resolving agent.
Materials:
-
Racemic 3-aminohex-5-enoic acid
-
L-(+)-tartaric acid
-
Methanol (or another suitable solvent)
Procedure:
-
Dissolve the racemic 3-aminohex-5-enoic acid in a minimal amount of hot methanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amino acid solution with stirring.
-
Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in a refrigerator may be necessary.
-
Collect the crystals by filtration. These crystals will be enriched in one diastereomer.
-
To obtain the free (S)-amino acid, dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point with a base (e.g., aqueous ammonia).
-
Collect the precipitated (S)-3-aminohex-5-enoic acid by filtration, wash with cold water, and dry.
-
The enantiomeric excess (ee) of the product should be determined using a suitable analytical method, such as chiral HPLC.
Troubleshooting Guides
Issue 1: Low Yield in Michael Addition
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction closely by TLC or GC to determine the optimal reaction time. |
| Reversibility of the reaction | Use a larger excess of the ammonia solution to shift the equilibrium towards the product. |
| Side reactions (e.g., polymerization of the dienoate) | Maintain a low reaction temperature, especially during the addition of the nucleophile. Ensure the starting material is pure. |
| Ineffective catalyst | If using a catalyst like acetic acid, try a different weak acid or a Lewis acid catalyst. |
Issue 2: Incomplete Hydrolysis of the Ester
| Potential Cause | Troubleshooting Step |
| Insufficient base | Use a larger excess of sodium hydroxide. |
| Low reaction temperature | Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate of hydrolysis. |
| Biphasic reaction mixture | Add a co-solvent like ethanol or THF to improve the solubility of the ester in the aqueous base. |
Issue 3: Poor Separation of Diastereomeric Salts
| Potential Cause | Troubleshooting Step |
| Salts have similar solubilities | Experiment with different resolving agents (e.g., D-(-)-tartaric acid, dibenzoyl-L-tartaric acid, or a chiral camphor sulfonic acid). |
| Co-precipitation of both diastereomers | Optimize the crystallization solvent system. A mixture of solvents (e.g., methanol/water) may improve the differential solubility. Control the rate of cooling; slower cooling often leads to better crystal formation and separation. |
| Oil formation instead of crystallization | Try a different solvent or a more dilute solution. Scratching the inside of the flask with a glass rod may induce crystallization. |
Issue 4: Low Enantiomeric Excess (ee) of the Final Product
| Potential Cause | Troubleshooting Step |
| Inefficient resolution | Perform multiple recrystallizations of the diastereomeric salt to improve the enantiomeric purity. |
| Racemization during workup | Avoid harsh acidic or basic conditions and high temperatures, especially after the resolution step. |
| Inaccurate ee determination | Ensure the chiral analytical method (e.g., HPLC) is properly validated for this compound. |
Data Presentation
Table 1: Hypothetical Optimization of Diastereomeric Salt Crystallization
| Entry | Resolving Agent | Solvent | Crystallization Temp (°C) | Yield of Salt (%) | ee of Amino Acid (%) |
| 1 | L-(+)-Tartaric Acid | Methanol | 4 | 35 | 85 |
| 2 | L-(+)-Tartaric Acid | Ethanol | 4 | 30 | 88 |
| 3 | L-(+)-Tartaric Acid | Methanol/Water (9:1) | 4 | 40 | 92 |
| 4 | Dibenzoyl-L-tartaric acid | Acetone | 25 | 25 | 95 |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Michael addition step.
References
Improving yield in chiral synthesis of 3-aminohex-5-enoic acid
Answering the complex challenges of stereoselective synthesis requires a combination of robust methodologies and diligent troubleshooting. This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for improving yield and enantioselectivity in the chiral synthesis of 3-aminohex-5-enoic acid, a valuable β-amino acid building block.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my overall yield unexpectedly low?
Answer: Low yields can stem from several factors throughout the experimental process. Consider the following critical checkpoints:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous. Moisture can quench sensitive reagents, particularly organometallics and Lewis acids, halting the reaction.[1]
-
Reaction Stoichiometry: Carefully optimize the ratio of your nucleophile, electrophile, and catalyst. In some cases, a slight excess of one reagent may be required to drive the reaction to completion.[1]
-
Reaction Conditions: Overly long reaction times or elevated temperatures can lead to the decomposition of the desired product or the formation of unwanted byproducts.[1] Monitor the reaction's progress using an appropriate technique like TLC or LC-MS to determine the optimal endpoint.
-
Purification Losses: The purification process itself can be a significant source of yield loss. The basic amino group in the product can cause tailing on standard silica gel. Furthermore, separating closely related diastereomers can be challenging and may reduce the isolated yield.[1]
Question 2: The enantiomeric excess (ee) or diastereomeric ratio (d.r.) of my product is poor. What should I investigate?
Answer: Suboptimal stereoselectivity is a common challenge in asymmetric synthesis. The following parameters are critical:
-
Catalyst and Ligand Choice: The catalyst system is paramount. For rhodium-catalyzed conjugate additions, the choice of the chiral ligand (e.g., BINAP, chiral dienes) directly dictates the stereochemical outcome.[2][3][4] Ensure you are using the correct ligand enantiomer for the desired product configuration. If results are poor, screening different ligands is advisable.
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) typically enhances selectivity by increasing the energy difference between the diastereomeric transition states.[1][4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's active conformation and, by extension, the enantioselectivity.[4] It is often worthwhile to screen a variety of solvents.
-
Purity of Starting Materials: Impurities in the substrate can interfere with the chiral catalyst, leading to a reduction in ee.[1][4] Ensure the high purity of all starting materials before beginning the reaction.
-
Catalyst Deactivation: The catalyst may degrade over the course of the reaction, which can sometimes lead to a decrease in enantioselectivity over time.[4] This can be caused by impurities or inherent instability. Analyzing the ee at different time points can help diagnose this issue.
Question 3: I am observing significant formation of side products. How can this be minimized?
Answer: Side product formation is often indicative of competing reaction pathways or substrate/product degradation.
-
Competing Reductions: In reactions involving enones, such as precursors to 3-aminohex-5-enoic acid, competing 1,4- (conjugate) versus 1,2-reduction can occur. The choice of catalyst and reaction conditions determines the regioselectivity.[4] Some catalyst systems are inherently more selective for one pathway over the other.
-
Protodeboronation: When using organoboron reagents (e.g., boronic acids) in rhodium-catalyzed conjugate additions, a common side reaction is protodeboronation, where the boron group is replaced by a hydrogen atom from a proton source.[5] Using anhydrous conditions and sometimes a base can help to suppress this pathway.
-
Substrate or Product Instability: The starting materials or the final product may be unstable under the reaction conditions. For instance, the terminal alkene in 3-aminohex-5-enoic acid could potentially undergo isomerization. Running the reaction at a lower temperature or for a shorter duration may mitigate these issues.
Question 4: How can I improve the column chromatography purification of the final product?
Answer: The purification of amino acids can be challenging due to their amphoteric nature and the basicity of the amine.
-
Mitigating Tailing on Silica Gel: The basic amine moiety often interacts strongly with acidic silica gel, causing significant peak tailing and poor separation. This can be suppressed by adding a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide, to the eluent system.[6]
-
Purification via Salt Formation: An effective alternative is to purify the product as a salt. Reacting the crude amino acid with an acid like hydrochloric or oxalic acid can form a crystalline salt that is often easier to purify by recrystallization than the free base is by chromatography.[6] The pure free base can then be liberated by neutralization and extraction.[6]
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for the chiral synthesis of β-amino acids like 3-aminohex-5-enoic acid?
A1: Several powerful catalytic asymmetric approaches have been developed. The most prominent include the catalytic enantioselective conjugate addition to α,β-unsaturated carbonyl compounds, the asymmetric hydrogenation of enamines, and various biocatalytic processes.[7][8] Rhodium- and copper-catalyzed conjugate additions are particularly common and effective methods for creating the chiral center at the β-position.[5][7]
Q2: How do I select the appropriate catalyst for my synthesis?
A2: The optimal catalyst is highly specific to the reaction type. For asymmetric hydrogenation of enamines, complexes of rhodium or ruthenium with chiral phosphine ligands are frequently used. For asymmetric conjugate additions, rhodium complexes with chiral diene or BINAP-type ligands are well-established for adding organometallic reagents.[3][5][9] Organocatalysis, using chiral thioureas for instance, has also emerged as a powerful method for conjugate amine additions.[10] Reviewing literature for similar transformations is the best starting point for selection.
Q3: How is the enantiomeric excess (ee) of the final product accurately determined?
A3: The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC).[1] This involves using a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. By comparing the integrated peak areas of the two enantiomers to a racemic standard, the ee can be precisely calculated.[1]
Data Summary: Asymmetric Synthesis of β-Amino Acid Derivatives
The following table summarizes representative results for catalytic asymmetric methods used to generate chiral β-amino acid precursors, highlighting the yields and enantioselectivities that can be achieved under optimized conditions.
| Method / Catalyst System | Substrate Type | Yield (%) | Enantioselectivity (ee %) | Reference |
| Mg(NTf₂)₂ / Chiral Ligand | α,β-Unsaturated Imide | 60-96% | 93-99% | [11] |
| Rhodium / Chiral Diene | α,β-Unsaturated Ester | up to 98% | up to 92% | [2] |
| (Salen)Al-Cl Complex | α,β-Unsaturated Imide | 90% | 97% | [12] |
| Rhodium / Me-DuPHOS | Cyano-enoic acid salt | High | Very High (>99%) | [13] |
| Chiral IDPi Organocatalyst | Bis-silyl ketene acetal | up to 99% | 92% (96:4 e.r.) | [14] |
Key Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
This protocol is a representative example based on established methodologies for the synthesis of chiral β-amino acid precursors.[5][9]
-
Catalyst Preparation: In a nitrogen-purged glovebox, a flask is charged with [Rh(acac)(C₂H₄)₂] (0.03 mmol) and a chiral phosphine ligand such as (S)-BINAP (0.033 mmol). Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O mixture) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the α,β-unsaturated ester substrate (1.0 mmol).
-
Reagent Addition: Add the corresponding boronic acid (1.4 mmol). The use of a slight excess helps to drive the reaction and compensate for any potential protodeboronation.[5]
-
Reaction Execution: Seal the flask and stir the reaction mixture at the desired temperature (e.g., 25-100 °C) while monitoring its progress by TLC or GC/MS. Reaction times can vary from a few hours to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (potentially with 1% triethylamine in the eluent) to afford the enantioenriched product.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines the standard procedure for analyzing the stereochemical purity of the final product.[1]
-
Sample Preparation: Prepare a solution of the purified product in the HPLC mobile phase (e.g., a mixture of hexanes and isopropanol) at a concentration of approximately 1 mg/mL. Prepare a similar solution of the corresponding racemic material to serve as a standard.
-
Instrument Setup: Equip the HPLC system with a suitable chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H). Set an appropriate flow rate and solvent composition (isocratic elution is common).
-
Analysis of Racemic Standard: Inject the racemic standard onto the column to determine the retention times for both enantiomers and confirm baseline separation of the two peaks.
-
Analysis of Chiral Sample: Inject the solution of the synthesized product.
-
Calculation: Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate key workflows for troubleshooting and understanding the synthetic process.
Caption: Troubleshooting workflow for identifying and solving common issues.
Caption: Catalytic cycle for Rh-catalyzed conjugate addition of a boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives - Journal of the American Chemical Society - Figshare [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Catalytic Conditions for Amino Acid Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic synthesis of amino acids.
Troubleshooting Guides
This section provides detailed guidance on how to resolve common experimental challenges.
Problem 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a frequent issue in asymmetric amino acid synthesis. Below is a guide to systematically troubleshoot and optimize your reaction for higher enantiomeric excess.
Troubleshooting Steps:
-
Verify Catalyst and Ligand Integrity:
-
Purity: Ensure the chiral catalyst and/or ligand are of high purity. Impurities can act as catalyst poisons or promote non-selective side reactions.
-
Storage and Handling: Chiral ligands and catalysts can be sensitive to air, moisture, and light. Ensure they have been stored correctly under an inert atmosphere and at the recommended temperature.
-
Catalyst/Ligand Ratio: The stoichiometry of the metal precursor to the chiral ligand is critical. An incorrect ratio can lead to the formation of less selective catalytic species. It is advisable to screen different ratios (e.g., 1:1.1, 1:1.2) to find the optimal conditions for your system.[1]
-
-
Optimize Reaction Temperature:
-
Temperature can have a profound effect on enantioselectivity. Lowering the reaction temperature often enhances enantiomeric excess by favoring the transition state leading to the desired enantiomer.[2][3]
-
Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimum.
-
-
Evaluate Solvent Effects:
-
The solvent plays a crucial role in the catalytic cycle and can influence the conformation of the catalyst-substrate complex.
-
The polarity and coordinating ability of the solvent can significantly impact enantioselectivity.[1] Non-coordinating solvents are often preferred.
-
It is highly recommended to screen a variety of anhydrous solvents.
-
Table 1: Effect of Solvent and Temperature on Enantioselectivity
| Catalyst System | Substrate | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Rh(I)/MonoPhos | N-acetyl-α-phenylethenamine | Ethyl Acetate | 25 | 92 | >95 | [1] |
| Rh(I)/MonoPhos | N-acetyl-α-phenylethenamine | Dichloromethane | 25 | 90 | >95 | [1] |
| Rh(I)/MonoPhos | N-acetyl-α-(2-thienyl)ethenamine | Dichloromethane | 5 | 94 | >95 | [1] |
| Cu(I)/L11 | Cyclic diaryliodonium & KSeCN | CH₂Cl₂/H₂O | 25 | 92 | - | [4] |
| Cu(I)/L11 | Cyclic diaryliodonium & KSeCN | CH₂Cl₂/D₂O | 25 | 94 | - | [4] |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imine | Toluene | 60 | up to 90 | - | [5] |
Problem 2: Low Reaction Yield
Low product yield can be attributed to a variety of factors, from incomplete reactions to product decomposition.
Troubleshooting Steps:
-
Check Reagent and Solvent Purity:
-
Impurities in starting materials or solvents can inhibit the catalyst or lead to side reactions. Ensure all reagents are of high purity and solvents are anhydrous, as water can deactivate many catalysts.
-
-
Assess Catalyst Activity and Deactivation:
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A modest increase in the catalyst amount (e.g., from 1 mol% to 2-3 mol%) may improve the yield.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities (poisoning), thermal degradation (sintering), or fouling by reaction byproducts.[6][7][8][9] Consider using a fresh batch of catalyst or a pre-catalyst to ensure the active species is generated effectively.
-
-
Optimize Reaction Conditions:
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or HPLC.
-
Temperature: While lower temperatures often favor enantioselectivity, higher temperatures may be required to achieve a reasonable reaction rate and yield. A careful balance must be found.
-
Pressure (for hydrogenation reactions): Hydrogen pressure can influence the reaction rate.[10]
-
-
Investigate Reaction Mechanism and Side Reactions:
-
In reductive aminations, the reduction of the carbonyl starting material to an alcohol can be a competing side reaction.[11] To favor amination, ensure efficient formation of the imine intermediate.
-
For sterically hindered substrates, coupling can be incomplete. Consider using more potent coupling reagents or double coupling.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for asymmetric amino acid synthesis?
A1: The most prevalent methods include:
-
Metal-Catalyzed Asymmetric Hydrogenation: This involves the hydrogenation of prochiral precursors like enamides or dehydroamino acids using chiral transition metal complexes, commonly with rhodium or iridium.[12]
-
Organocatalysis: This approach uses small chiral organic molecules, such as proline and its derivatives, to catalyze enantioselective transformations.[3][13] Common organocatalytic reactions for amino acid synthesis include the Strecker and Mannich reactions.
-
Biocatalysis: This method employs enzymes, such as transaminases, to catalyze the stereoselective synthesis of amino acids. Transaminases transfer an amino group from a donor to a keto acid acceptor with high enantioselectivity.
Q2: How do I choose the right chiral ligand for my metal-catalyzed reaction?
A2: The choice of ligand is crucial and often substrate-dependent. A good starting point is to consult the literature for similar transformations. Ligand screening is a common practice to identify the optimal ligand for a specific substrate and reaction. The electronic and steric properties of the ligand play a key role in determining both reactivity and enantioselectivity.
Q3: What is catalyst poisoning and how can I prevent it?
A3: Catalyst poisoning is the deactivation of a catalyst by strong binding of a substance (a poison) to its active sites.[6][14] Common poisons include sulfur compounds, carbon monoxide, and halides.[7] To prevent poisoning:
-
Use highly purified reagents and solvents.
-
Ensure an inert atmosphere if the catalyst is air-sensitive.
-
Pre-treat starting materials to remove potential poisons.
-
In some cases, using a "sacrificial" agent or a guard bed can trap poisons before they reach the catalyst.[15]
Q4: Can I reuse my catalyst?
A4: The reusability of a catalyst depends on its stability under the reaction and workup conditions. Heterogeneous catalysts are generally easier to recover and reuse. For homogeneous catalysts, recovery can be more challenging, but techniques like immobilization on a solid support can facilitate recycling. It is important to assess the catalyst's activity and selectivity over several cycles to ensure its performance is maintained.
Q5: My reaction is not reproducible. What are the likely causes?
A5: Lack of reproducibility in catalytic reactions often stems from:
-
Variable Reagent Quality: Use reagents from the same batch or ensure consistent purity.
-
Atmospheric Conditions: Air and moisture can affect sensitive catalysts. Ensure consistent use of inert atmosphere techniques.
-
Temperature Fluctuations: Precise temperature control is critical for consistent results.
-
Stirring Rate: In heterogeneous reactions, the stirring rate can affect mass transfer and, consequently, the reaction rate.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation (in a glovebox):
-
In a Schlenk flask, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., MonoPhos, 2.2 mol%) in an anhydrous, degassed solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
In a separate autoclave, dissolve the enamide substrate (1 equivalent) in the same anhydrous, degassed solvent.
-
Transfer the catalyst solution to the autoclave via cannula under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 15 bar).[1]
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor for hydrogen uptake.
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Protocol 2: General Procedure for Organocatalytic Strecker Synthesis
This three-component reaction provides a route to α-aminonitriles, which can be hydrolyzed to amino acids.
-
Reaction Setup:
-
To a flask containing a solution of the aldehyde (1 equivalent) in a suitable solvent (e.g., toluene), add the amine source (e.g., an aqueous solution of ammonia or an amine, 1.1 equivalents) and the cyanide source (e.g., KCN, 1.2 equivalents).
-
Add the chiral organocatalyst (e.g., a chiral thiourea derivative, 5-10 mol%).
-
-
Reaction Execution:
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature or below).
-
Monitor the formation of the α-aminonitrile by TLC or LC-MS.
-
-
Work-up and Hydrolysis:
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
The crude α-aminonitrile can then be hydrolyzed to the corresponding amino acid by heating with a strong acid (e.g., 6M HCl).
-
Signaling Pathways and Experimental Workflows
Aspartate Biosynthetic Pathway
The aspartate pathway is a key metabolic route in microorganisms and plants for the synthesis of several essential amino acids, including lysine, threonine, and methionine.[6][16][17][18][19]
Caption: The Aspartate biosynthetic pathway showing key intermediates and feedback inhibition loops.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Proline is a widely used organocatalyst that operates through an enamine-based mechanism. The catalytic cycle for the aldol reaction is a classic example of its mode of action.[16][17][20][21]
Caption: A simplified catalytic cycle for the (S)-proline-catalyzed intermolecular aldol reaction.
Troubleshooting Workflow for Low Diastereoselectivity
A logical workflow can help pinpoint the cause of low diastereoselectivity in asymmetric synthesis.
Caption: A logical troubleshooting workflow for addressing low diastereoselectivity in asymmetric synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 18. Scalable enantioselective processes for chiral pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Aminohex-5-enoic acid hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of (S)-3-Aminohex-5-enoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container at refrigerated temperatures, between 2-8°C. To prevent moisture absorption, it is advisable to store it in a desiccator or a controlled low-humidity environment.
Q2: How should I handle the compound upon receiving it?
A2: this compound is shipped on ice packs and should be transferred to a refrigerator (2-8°C) immediately upon receipt. Before opening the vial for the first time, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the product.
Q3: Is this compound hygroscopic?
A3: As a hydrochloride salt, the compound is potentially hygroscopic, meaning it can absorb moisture from the air. This can lead to clumping of the powder and may accelerate degradation. It is crucial to minimize its exposure to the atmosphere.
Q4: What is the recommended procedure for preparing a stock solution?
A4: To prepare a stock solution, it is recommended to use a high-purity, anhydrous solvent. As an amino acid hydrochloride, it is expected to have good solubility in water. For organic solvents, dimethyl sulfoxide (DMSO) or ethanol may be suitable, though solubility should be tested on a small scale first. To minimize degradation, prepare fresh solutions for each experiment or, if necessary, store aliquoted stock solutions at -20°C or below for short periods.
Q5: How stable are solutions of this compound?
A5: The stability of the compound in solution is limited. Aqueous solutions can be susceptible to microbial growth and chemical degradation over time. It is strongly recommended to prepare solutions fresh for each use. If storage is unavoidable, filter-sterilize the solution and store in small, tightly capped vials at -20°C for no more than a few weeks. Avoid repeated freeze-thaw cycles.
Q6: What are the potential degradation pathways for this compound?
A6: The primary potential degradation pathways include hydrolysis of the amino acid and oxidation of the terminal double bond, especially if exposed to air, light, or incompatible solvents over extended periods. The presence of moisture can facilitate these degradation processes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound is difficult to weigh accurately/appears clumpy. | The compound has absorbed moisture due to its hygroscopic nature. | Handle the compound in a glove box with a dry atmosphere or work quickly in a low-humidity environment. Use a desiccator for storage. For accurate weighing of a hygroscopic substance, consider weighing the entire vial, dispensing the desired amount, and re-weighing the vial to determine the exact amount used. |
| Compound does not fully dissolve in the chosen solvent. | The concentration is too high for the selected solvent, or the incorrect solvent is being used. | Try warming the solution gently or sonicating. If solubility is still an issue, consider a different solvent. Amino acid hydrochlorides are generally more soluble in aqueous solutions.[1][2][3] For organic solvents, DMSO is often a good choice for polar compounds. |
| Experimental results are inconsistent or unexpected. | The compound may have degraded due to improper storage or handling. | Use a fresh, unopened vial of the compound if possible. Always prepare solutions fresh before use. If you suspect degradation of a stock solution, it is best to discard it and prepare a new one. |
| Discoloration of the solid compound or solution is observed. | This may be a sign of degradation or contamination. | Do not use the compound if discoloration is observed. Contact the supplier for a replacement. |
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Condition | Notes |
| Physical Form | Solid (Powder/Crystalline) | |
| Long-Term Storage Temperature | 2-8°C | Refrigerated |
| Shipping Condition | Ice Pack | Transfer to refrigerator upon receipt. |
| Hygroscopicity | Potentially Hygroscopic | Minimize exposure to atmospheric moisture. |
| Light Sensitivity | Not specified, but protect from light as a precaution. | Store in an opaque or amber vial. |
| Recommended Atmosphere | Inert gas (e.g., Argon, Nitrogen) or in a desiccator. | Especially important after the container has been opened. |
| Stock Solution Storage | -20°C or -80°C | Prepare fresh if possible. If storing, use aliquots to avoid freeze-thaw cycles. |
Mandatory Visualizations
References
Solubility issues of (S)-3-Aminohex-5-enoic acid hydrochloride in buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (S)-3-Aminohex-5-enoic acid hydrochloride in common laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is the hydrochloride salt of a non-proteinogenic amino acid. As a salt, it is generally expected to have good solubility in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 165.62 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Predicted Hydrophilicity | The free amino acid has a computed XLogP3 of -2.3, suggesting it is highly hydrophilic. | [3] |
Q2: Why is the pH of my buffer critical for dissolving this compound?
The solubility of amino acids is strongly dependent on pH.[4][5] Amino acids contain both an acidic carboxyl group and a basic amino group. The pH of the solution determines the ionization state of these groups.
-
In acidic solutions (low pH): Both the amino group (NH₃⁺) and the carboxyl group (COOH) are protonated, resulting in a net positive charge.
-
In basic solutions (high pH): The amino group (NH₂) is neutral, and the carboxyl group (COO⁻) is deprotonated, resulting in a net negative charge.
-
At the isoelectric point (pI): The molecule exists as a zwitterion (NH₃⁺ and COO⁻), with a net neutral charge. Solubility is typically at its minimum at or near the pI.[4]
As a hydrochloride salt, the amino group is already protonated. Dissolving it in a buffer far from its isoelectric point will enhance solubility by ensuring the molecule carries a net charge, which improves its interaction with water.[6][7]
Q3: My compound is not dissolving in a neutral phosphate buffer (pH 7.4). What is happening?
While the hydrochloride form improves water solubility, you may be experiencing issues if the buffer's pH is close to the compound's isoelectric point (pI).[8] At the pI, the molecule has minimal net charge, reducing its solubility. For many amino acids, the pI is in the neutral range. To improve solubility, you should adjust the pH of the buffer away from this point.
Q4: Can I use organic solvents to dissolve this compound?
For a small, hydrophilic amino acid hydrochloride, starting with organic solvents is generally not recommended.[9] Aqueous buffers should be sufficient. If the compound proves to be exceptionally difficult to dissolve, a small percentage of a water-miscible organic co-solvent like DMSO can be tested as a last resort, but this may interfere with downstream biological assays.[10][11]
Q5: Is it safe to heat or sonicate the solution to aid dissolution?
Gentle warming and sonication can be used to help dissolve the compound and break up aggregates.[10][11] However, prolonged or excessive heating should be avoided as it could potentially degrade the compound. Use a water bath with controlled temperature and short bursts of sonication.
Troubleshooting Guide
This section provides a step-by-step approach to resolving solubility issues.
Problem: The compound forms a cloudy suspension or precipitate in my buffer.
This indicates that the solubility limit has been exceeded under the current conditions. Follow the workflow below to troubleshoot the issue.
Caption: A troubleshooting workflow for solubility issues.
Effect of pH on Solubility
The solubility of (S)-3-Aminohex-5-enoic acid is dictated by its charge state in solution, which is a function of pH. The diagram below illustrates this relationship.
Caption: Relationship between pH, molecular charge, and solubility.
Experimental Protocols
Protocol: Small-Scale Solubility Testing
This protocol allows you to determine the optimal buffer conditions without risking your entire stock of the compound.
-
Preparation:
-
Prepare a series of 1 mL buffer aliquots with varying pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0). Common buffers include citrate (acidic), MES (acidic), phosphate (neutral), and Tris (basic).
-
Accurately weigh 1-2 mg of this compound into separate microcentrifuge tubes.
-
-
Initial Dissolution Attempt:
-
Add 100 µL of sterile, deionized water to one tube. As a hydrochloride salt, it should readily dissolve in water.[12] Vortex gently. This will serve as a baseline.
-
To the other tubes, add 100 µL of the corresponding test buffer.
-
-
Observation and Titration:
-
Vortex each tube gently for 30 seconds.
-
Visually inspect for complete dissolution against a dark background.
-
If the compound is not fully dissolved, add another 100 µL of the respective buffer and vortex again.
-
Repeat this process, keeping track of the total volume of buffer added, until the compound is fully dissolved or a maximum volume (e.g., 1 mL) is reached.
-
-
Analysis:
-
Calculate the approximate solubility in each buffer (mg/mL).
-
The buffer that dissolves the compound in the smallest volume is the most suitable for preparing your stock solution.
-
-
Scaling Up:
-
Once you have identified the optimal buffer and approximate solubility, you can confidently prepare a larger stock solution. Always add the solid to the liquid and mix continuously during preparation.
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of (S)-3-Aminohex-5-enoic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (S)-3-Aminohex-5-enoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities can be categorized as follows:
-
Enantiomeric Impurity: The incorrect enantiomer, (R)-3-Aminohex-5-enoic acid hydrochloride.
-
Diastereomeric Impurities: If chiral reagents are used in the synthesis, diastereomeric intermediates or byproducts may form.
-
Process-Related Impurities: These include unreacted starting materials, reagents, and byproducts from side reactions. For syntheses analogous to pregabalin, potential impurities could include analogs of 4-ene impurity (3-(aminomethyl)-5-methylhex-4-enoic acid), lactam impurities (e.g., a pyrrolidinone derivative), and dimer impurities.[1][2][3]
-
Degradation Products: The compound may degrade under harsh purification conditions (e.g., high temperatures or extreme pH).
Q2: What are the primary methods for purifying crude this compound?
A2: The two primary purification methods are:
-
Recrystallization: This is a common and cost-effective method for removing process-related impurities and can sometimes improve enantiomeric purity. The choice of solvent system is critical.[4][5]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating the (S)- and (R)-enantiomers and achieving high enantiomeric purity. It utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.[6][7]
Q3: How can I determine the enantiomeric purity of my sample?
A3: The most common method for determining enantiomeric purity (and enantiomeric excess, ee) is through chiral HPLC analysis. This involves separating the enantiomers on a chiral column and quantifying the peak areas of the (S)- and (R)-forms.[6][8][9][10] Derivatization with a chiral agent followed by analysis on a standard HPLC column is another approach.[6][8]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | The compound is too soluble in the chosen solvent. | - Use a solvent in which the compound is less soluble at room temperature. - Try a mixed solvent system (a good solvent and a poor solvent). - Reduce the amount of solvent used for dissolution. - Ensure the cooling process is slow to maximize crystal formation. |
| Oily Product Instead of Crystals | The compound has a low melting point or is impure. | - Try a different solvent or solvent system. - Add a seed crystal to induce crystallization. - Cool the solution very slowly. - Consider a preliminary purification step like column chromatography to remove significant impurities. |
| Poor Purity Improvement | The impurities have similar solubility to the product. | - Perform multiple recrystallizations. - Try a different solvent system that may have a greater solubility difference between the product and impurities. - Consider using an alternative purification method like chromatography. |
Chiral HPLC Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor or No Separation of Enantiomers | Incorrect chiral stationary phase (CSP) or mobile phase. | - Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based). - Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, type of organic modifier). - Adjust the mobile phase pH and additive concentration.[11] |
| Peak Tailing | Secondary interactions with the stationary phase. | - For basic compounds, add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase. - For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA) or formic acid. - Ensure the sample is fully dissolved in the mobile phase.[11] |
| Inconsistent Retention Times | Poor column equilibration or temperature fluctuations. | - Equilibrate the column with the mobile phase for a sufficient time before injection. - Use a column oven to maintain a constant temperature.[12] |
| Ghost Peaks | Contamination in the mobile phase, solvent, or carryover. | - Use high-purity solvents and freshly prepared mobile phases. - Run a blank gradient to identify the source of contamination. - Implement a robust needle wash protocol in the autosampler.[11] |
Quantitative Data
The following tables provide representative data for the purification of compounds structurally similar to this compound, such as Pregabalin. This data can serve as a benchmark for optimizing your purification protocols.
Table 1: Representative Purity and Yield from Different Purification Methods for a Structurally Similar Compound (Pregabalin)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Recrystallization (Isopropanol/Water) | 85 | >99.5 | ~80-90 | [4][5] |
| Preparative HPLC | 98 | >99.8 | ~65 | [2] |
| Flash Chromatography | 98 | >98.8 | ~75 | [2] |
Table 2: Typical Chiral HPLC Parameters for Enantiomeric Purity Analysis of a Similar Compound (Pregabalin)
| Parameter | Condition | Reference |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK ZWIX(+)) | [7] |
| Mobile Phase | 5 mM ammonium formate + 5 mM formic acid in MeOH/water (96/4, v/v) | [7] |
| Flow Rate | 0.5 mL/min | [7] |
| Column Temperature | 25 °C | [7] |
| Detection | MS or UV (212 nm) | [7] |
| Injection Volume | 10 µL | [7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization for your specific material.
-
Solvent Selection: Start by screening solvents. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for amino acid hydrochlorides include mixtures of alcohols (e.g., isopropanol, ethanol) and water.[4][5]
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent (or solvent mixture) required for complete dissolution. Stir and heat the mixture to near the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a starting point for developing a chiral HPLC method.
-
Column and Mobile Phase Selection: Based on the literature for similar compounds, select a suitable chiral stationary phase (e.g., a polysaccharide-based or zwitterionic CSP) and an appropriate mobile phase (normal-phase or reversed-phase).[6][7]
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Analysis: Inject the sample onto the column and run the analysis.
-
Data Analysis: Integrate the peak areas for both the (S)- and (R)-enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Visualizations
References
- 1. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]
- 2. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sspc.ie [sspc.ie]
- 5. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmaguru.co [pharmaguru.co]
Technical Support Center: Synthesis of Vigabatrin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vigabatrin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of vigabatrin?
A1: The most common impurities in vigabatrin synthesis are typically process-related and can arise from starting materials, intermediates, or side reactions during the synthesis. Four significant potential impurities have been identified and characterized:
-
2-(2-aminobut-3-enyl)malonic acid (Vigabatrin USP Impurity E): This impurity can be crucial as it is listed in the US Pharmacopeia, and other unknown impurities are often determined relative to it.[1][2]
-
2-(2-oxo-5-vinylpyrrolidin-1-yl)acetic acid (USP Tablets Impurity): This impurity is particularly relevant in tablet formulations of vigabatrin.[1][2]
-
4-aminohexanoic acid: A process-related impurity that can be challenging to separate from the final product.[1][2]
-
2,2′-oxo-5,5′-bispyrrolidinyl ether: This impurity can form from the self-condensation of an intermediate, 5-hydroxy-2-pyrrolidinone, under thermal conditions.[1][3]
Q2: What are the main synthetic routes for vigabatrin, and which one is most prone to side reactions?
A2: Several synthetic routes to vigabatrin have been reported, with a common one starting from succinimide.[2][4][5] This route involves the reduction of succinimide to 5-hydroxy-2-pyrrolidinone, which is then converted to 5-ethoxy-2-pyrrolidinone. Reaction with a vinyl Grignard reagent followed by hydrolysis yields vigabatrin.[2][4] This route can be susceptible to the formation of the 2,2′-oxo-5,5′-bispyrrolidinyl ether impurity, especially during the formation of 5-ethoxy-2-pyrrolidinone if the intermediate 5-hydroxy-2-pyrrolidinone undergoes self-condensation at elevated temperatures.[3]
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for monitoring the reaction progress and quantifying the formation of vigabatrin and its impurities.[6][7] Developing a suitable HPLC method with a C18 column and a mobile phase, for example, of acetonitrile and methanol, can allow for the separation and quantification of the desired product and its related substances.[6]
Q4: Vigabatrin is a chiral molecule. How can I separate the enantiomers?
A4: Vigabatrin is a racemic mixture, with the (S)-(+)-enantiomer being the pharmacologically active form. Chiral separation can be achieved using techniques like chiral HPLC with a suitable chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation and hydrolysis.[8][9][10][11][12]
Troubleshooting Guides
Problem 1: Low Yield of Vigabatrin
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction of 5-ethoxy-2-pyrrolidinone with the vinyl Grignard reagent. | Ensure the Grignard reagent is freshly prepared or titrated to determine its exact concentration. Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. | Increased conversion of the starting material to the desired intermediate, leading to a higher overall yield. |
| Degradation of the product during hydrolysis. | Perform the hydrolysis step under controlled temperature conditions. For example, basic hydrolysis with KOH can be carried out at a moderate temperature (e.g., 90-100°C) for a specific duration (e.g., 3 hours).[4] Acidic hydrolysis should also be carefully monitored. | Minimized degradation of vigabatrin and improved yield of the final product. |
| Loss of product during workup and purification. | Optimize the extraction and crystallization procedures. Use of a mixed solvent system like water and isopropanol for crystallization can improve recovery.[4] | Higher recovery of pure vigabatrin. |
Problem 2: High Levels of 2,2′-oxo-5,5′-bispyrrolidinyl ether Impurity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Self-condensation of 5-hydroxy-2-pyrrolidinone intermediate during the synthesis of 5-ethoxy-2-pyrrolidinone. | Maintain a low temperature during the reduction of succinimide and the subsequent conversion to 5-ethoxy-2-pyrrolidinone. Avoid prolonged heating or localized overheating.[3] | Reduced formation of the dimeric ether impurity. |
| Inefficient conversion of 5-hydroxy-2-pyrrolidinone to 5-ethoxy-2-pyrrolidinone. | Ensure anhydrous conditions and use a sufficient amount of the ethanol source and acid catalyst (e.g., ethanolic HCl) for the conversion.[2] | Drive the reaction towards the desired ethoxy derivative, minimizing the opportunity for self-condensation. |
Problem 3: Presence of 4-aminohexanoic acid Impurity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reduction of the vinyl group of vigabatrin or an intermediate. | If a reduction step is part of the synthesis of an analog, ensure the selective reduction of other functional groups without affecting the vinyl moiety. Use of a selective catalyst and controlled reaction conditions (temperature, pressure) is crucial. | Preservation of the vinyl group and prevention of the formation of the saturated impurity. |
| Use of excess ethyl magnesium bromide in a mixed Grignard reaction. | In syntheses where both ethyl and vinyl Grignard reagents are used, carefully control the stoichiometry to favor the vinyl addition.[13] | Minimized formation of the 5-ethyl-2-pyrrolidinone precursor to 4-aminohexanoic acid. |
Data Presentation
Table 1: Common Impurities in Vigabatrin Synthesis and their Origin
| Impurity Name | Structure | CAS Number | Molecular Formula | Origin |
| 2-(2-aminobut-3-enyl)malonic acid | (Structure not available) | 1378466-25-1[14] | C₇H₁₁NO₄ | Process-related impurity[1] |
| 2-(2-oxo-5-vinylpyrrolidin-1-yl)acetic acid | (Structure not available) | NA | C₈H₁₁NO₃ | Process-related impurity[1] |
| 4-aminohexanoic acid | (Structure not available) | 5415-99-6[15] | C₆H₁₃NO₂ | Process-related impurity[1] |
| 2,2′-oxo-5,5′-bispyrrolidinyl ether | (Structure not available) | NA | C₈H₁₂N₂O₃ | Self-condensation of 5-hydroxy-2-pyrrolidinone[1][3] |
Experimental Protocols
Protocol 1: Synthesis of Vigabatrin from (RS)-5-Ethoxy-2-pyrrolidinone [4]
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare vinyl magnesium bromide from magnesium turnings and vinyl bromide in anhydrous tetrahydrofuran (THF).
-
Grignard Reaction: Cool the solution of (RS)-5-Ethoxy-2-pyrrolidinone in anhydrous THF to -15 to -10°C. Add the freshly prepared vinyl magnesium bromide solution dropwise while maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Hydrolysis: To the reaction mixture, add an aqueous solution of potassium hydroxide (KOH). Heat the mixture to 90-100°C for 3 hours.
-
Workup and Crystallization: Cool the reaction mixture and adjust the pH with acetic acid. Add isopropyl alcohol to induce crystallization. Cool the slurry to 0-5°C, filter the solid, wash with cold isopropyl alcohol, and dry under vacuum to obtain crude vigabatrin.
-
Purification: Recrystallize the crude product from a mixture of water and isopropyl alcohol to obtain pure vigabatrin.
Protocol 2: HPLC Method for Vigabatrin and Impurity Analysis (Adapted from[6])
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Methanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Mandatory Visualization
Caption: Troubleshooting workflow for vigabatrin analog synthesis.
Caption: Formation pathways of key impurities in vigabatrin synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. "Method development and validation of vigabatrin using ICH guidelines." [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. 4-Aminohexanoic acid | C6H13NO2 | CID 138490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Choice for Chiral Amine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answer frequently asked questions related to solvent selection in chiral amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor enantioselectivity in my asymmetric reaction, and how does the solvent play a role?
A1: Poor enantioselectivity can arise from several factors, with the choice of solvent being a critical parameter. Key contributors include:
-
Sub-optimal Catalyst or Ligand: The catalyst and its chiral ligand create the environment for stereoselective synthesis. An inappropriate choice for your specific substrate can lead to low enantiomeric excess (ee).[1]
-
Reaction Conditions: Parameters like temperature, pressure, and solvent significantly impact the energy difference between the diastereomeric transition states.[1]
-
Solvent Polarity: The polarity of the solvent can dramatically influence the catalyst's conformation and, consequently, the stereochemical outcome. For instance, nonpolar solvents can favor the formation of intramolecular hydrogen bonds that rigidify the catalyst, leading to higher enantioselectivities. In contrast, polar solvents may disrupt these interactions, resulting in a more flexible and less selective catalytic system.[2]
-
Substrate-Catalyst Mismatch: Steric or electronic properties of the substrate may hinder effective binding to the chiral catalyst.[1]
-
Presence of Impurities: Impurities, especially water, in the starting materials or solvent can poison the catalyst or interfere with the catalytic cycle.[1]
Q2: I'm observing low diastereoselectivity when using a chiral auxiliary. How can solvent choice affect this?
A2: Low diastereoselectivity with a chiral auxiliary often relates to the auxiliary's ability to control the facial selectivity of the reaction. The solvent can influence this in several ways:
-
Chelation Control: In reactions involving metal reagents, the degree of chelation between the metal, substrate, and auxiliary is crucial. The choice of solvent can impact the strength and nature of this chelation.[1]
-
Conformational Flexibility: If the auxiliary and substrate can adopt multiple low-energy conformations, stereocontrol will be diminished. The solvent can influence the conformational equilibrium.[1]
Q3: When should I consider a biocatalytic approach, and what are the solvent considerations for these systems?
A3: Biocatalytic methods, employing enzymes like transaminases, are excellent for achieving high stereoselectivity (>99% ee).[1] Consider this approach when:
-
You require very high enantiomeric excess.[1]
-
You are working with substrates that are challenging for traditional chemical catalysts.[1]
-
"Green" and sustainable chemistry is a priority, as these reactions are often run in aqueous media under mild conditions.[1]
While many biocatalytic reactions are performed in aqueous environments, organic solvents are sometimes used to improve the solubility of hydrophobic substrates.[3] In such cases, the solvent must be compatible with the enzyme to avoid denaturation and loss of activity.[4]
Troubleshooting Guides
Guide 1: Low Enantioselectivity in Asymmetric Synthesis
If you are experiencing low enantiomeric excess (ee), follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Guide 2: Poor Yield or Incomplete Conversion
If the reaction is not proceeding to completion or the yield is low, consider the following steps related to the solvent:
Caption: Troubleshooting workflow for poor yield.
Data on Solvent Effects
The choice of solvent can have a dramatic impact on the enantioselectivity and yield of a reaction. Below are tables summarizing the effect of different solvents on specific chiral amine syntheses.
Table 1: Solvent Effects on the Asymmetric Hydrogenation of an Imine
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Toluene | >99 | 92 |
| 2 | THF | >99 | 85 |
| 3 | CH2Cl2 | >99 | 90 |
| 4 | TFE | >99 | 97 |
| 5 | MeOH | >99 | 88 |
Reaction conditions: acetophenone imine (0.2 mmol), [Ru(OAc)2(ligand)] (1 mol %), solvent (0.4 mL), H2 (55 bar), 80 °C, 24 h. Data adapted from a study on ruthenium-catalyzed direct reductive amination.[5]
Table 2: Solvent Effects on a Chiral Phosphoric Acid Catalyzed Aza-Allylation
| Entry | Catalyst | Solvent | dr | er |
| 1 | A | Toluene | 7:1 | 96:4 |
| 2 | B | Toluene | 6:1 | 95:5 |
| 3 | A | CPME | 9:1 | 98:2 |
| 4 | B | CPME | 8:1 | 97:3 |
| 5 | A | CHCl3 | 10:1 | 97:3 |
Reaction conditions: β-formyl amide (0.20 mmol), allyl amine, catalyst (5 mol %), 60 °C, 24 h. CPME = Cyclopentyl methyl ether. Data adapted from a study on enantioconvergent 2-aza-Cope rearrangement.[6]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination of a Ketone
This protocol is based on the ruthenium-catalyzed direct reductive amination of alkyl aryl ketones.[5]
-
Preparation: In a glovebox, a glass vial is charged with the alkyl aryl ketone (0.2 mmol), ammonium acetate (0.4 mmol), and the ruthenium catalyst (1 mol %).
-
Solvent Addition: Trifluoroethanol (TFE, 0.4 mL) is added to the vial.[5]
-
Reaction Setup: The vial is placed in an autoclave. The autoclave is sealed, purged with H2, and then pressurized to 55 bar of H2.
-
Reaction Execution: The reaction mixture is stirred at 80 °C for 24 hours.
-
Work-up: After cooling to room temperature and releasing the pressure, the reaction mixture is concentrated. The residue is then neutralized with a base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The combined organic layers are dried over Na2SO4, filtered, and concentrated. The enantiomeric excess of the resulting primary amine is determined by chiral HPLC after derivatization (e.g., acylation).[5]
Caption: Experimental workflow for asymmetric reductive amination.
References
Technical Support Center: Managing Temperature Control in Asymmetric Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric catalysis. Precise temperature control is paramount for achieving high enantioselectivity and reproducible results. This guide addresses common issues encountered during experiments and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on enantioselectivity in asymmetric catalysis?
A1: Generally, lower reaction temperatures lead to higher enantioselectivity.[1][2][3] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is often small. Lowering the temperature reduces the available thermal energy, making it more difficult for the reaction to proceed through the higher-energy transition state that forms the undesired enantiomer.[1][2] However, this is not a universal rule; some reactions exhibit optimal enantioselectivity at a specific temperature, and in rare cases, higher temperatures can even lead to better selectivity.[4]
Q2: Can temperature changes reverse the enantioselectivity of a reaction?
A2: Yes, while uncommon, temperature-controlled reversal of enantioselectivity has been observed in some asymmetric catalytic systems.[5][6] For instance, a study on the asymmetric autocatalysis of pyrimidyl alkanol showed that performing the reaction at 0°C yielded the (S)-enantiomer in high enantiomeric excess, while cooling the reaction to -44°C resulted in the formation of the (R)-enantiomer.[5][6] The exact mechanisms are often complex and can be related to changes in the catalyst's aggregation state or a shift in the contributions of enthalpy and entropy to the free energy of activation.[5]
Q3: How do I choose the optimal temperature for my asymmetric reaction?
A3: The optimal temperature is highly specific to the reaction, catalyst, and substrate. It is typically determined empirically through reaction optimization studies. A common approach is to screen a range of temperatures, for example, from room temperature down to -78°C (the temperature of a dry ice/acetone bath), and analyze the impact on both yield and enantiomeric excess.[2] It's crucial to find a balance, as very low temperatures might significantly slow down the reaction rate, leading to impractically long reaction times or low yields.[1]
Q4: What are the best practices for maintaining a constant low temperature during a reaction?
A4: Maintaining a stable low temperature is critical for reproducibility. Common methods include:
-
Ice/Water Baths: For maintaining 0°C.[7]
-
Dry Ice/Solvent Baths: Slurries of dry ice with solvents like acetone or isopropanol can maintain temperatures around -78°C.[2][7]
-
Cryostats/Chilling Circulators: These offer precise and automated temperature control over a wide range and are ideal for long reactions or when a specific temperature other than standard bath temperatures is required.[8] For all methods, it is essential to use a Dewar flask or an insulated container, ensure good stirring for even heat distribution, and monitor the internal reaction temperature with a calibrated thermometer or thermocouple.[7][8]
Q5: What is a cryogenic temperature and when is it used in asymmetric catalysis?
A5: Cryogenic temperatures are generally defined as being in the range of -150°C (-238°F) to -273°C (-460°F).[9] In asymmetric catalysis, cryogenic temperatures are employed when very high enantioselectivity is required and can be achieved by significantly reducing the thermal energy of the system. This further biases the reaction to proceed through the lowest energy transition state. Achieving these temperatures requires specialized equipment and the use of liquefied gases such as liquid nitrogen (boiling point: -196°C or -320.4°F).[9]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer.[1] Solution: Lower the reaction temperature. Screen a range of temperatures (e.g., 0°C, -20°C, -40°C, -78°C) to find the optimal balance between enantioselectivity and reaction rate.[2][3] |
| Temperature fluctuations during the reaction. | Inconsistent temperature can lead to the formation of a mixture of enantiomers with lower overall ee. Solution: Ensure the reaction is well-insulated (e.g., using a Dewar flask) and that the cooling bath is maintained. For long reactions, periodically replenish the cooling agent (e.g., dry ice).[7] Consider using an automated chilling circulator for precise temperature control.[8] |
| Non-catalytic background reaction. | At higher temperatures, a non-selective background reaction may compete with the desired catalytic pathway, reducing the overall enantioselectivity.[10][4] Solution: Lowering the temperature will slow down both the catalytic and non-catalytic reactions, but often the background reaction is affected more significantly, leading to an improvement in ee. |
| Catalyst deactivation or instability at the reaction temperature. | The catalyst may not be stable at the operating temperature, leading to a loss of selectivity over time.[11] Solution: Verify the thermal stability of your catalyst. If necessary, choose a more robust catalyst or conduct the reaction at a lower temperature where the catalyst is stable. |
Issue 2: Poor Yield with High Enantioselectivity
| Possible Cause | Troubleshooting Steps |
| Reaction kinetics are too slow at low temperatures. | While low temperatures favor high enantioselectivity, they also decrease the reaction rate.[1] Solution: Gradually increase the reaction temperature in small increments to find a compromise that provides an acceptable yield within a reasonable timeframe without significantly compromising enantioselectivity. Alternatively, increase the reaction time. |
| Catalyst inactivity at low temperatures. | The catalyst may have a minimum temperature threshold for activity. Solution: Consult the literature for the optimal temperature range for your specific catalyst. A modest increase in temperature may be necessary to initiate the catalytic cycle.[1] |
| Poor solubility of reactants or catalyst at low temperatures. | Reactants or the catalyst may precipitate out of the solution at lower temperatures, effectively halting the reaction. Solution: Screen for a solvent system in which all components remain soluble at the desired reaction temperature. |
Issue 3: Lack of Reproducibility Between Batches
| Possible Cause | Troubleshooting Steps |
| Inconsistent temperature control. | Minor variations in the cooling bath temperature or the rate of addition of reagents can lead to different outcomes. Solution: Standardize the experimental setup and procedure. Use a consistent method for preparing and maintaining the cooling bath. For exothermic reactions, control the rate of addition of reagents to prevent temperature spikes. Use an internal thermometer to monitor the actual reaction temperature. |
| Thermal gradients within the reaction vessel. | In larger scale reactions, inefficient stirring can lead to "hot spots" where the temperature is higher than in the bulk solution. Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature.[7] |
| Variations in the initial temperature of reagents. | Adding reagents at room temperature to a cooled reaction mixture can cause a significant initial temperature increase. Solution: Pre-cool the reagents to the reaction temperature before adding them to the reaction flask. |
Quantitative Data on Temperature Effects
The following tables summarize the impact of temperature on enantioselectivity for specific asymmetric catalytic reactions.
Table 1: Temperature Effect on Enantioselectivity in the Asymmetric Autocatalysis of Pyrimidyl Alkanol
| Temperature (°C) | Enantiomeric Excess (ee) of Product | Predominant Enantiomer |
| 0 | High | (S)-pyrimidyl alkanol |
| -44 | Slightly lower than at 0°C | (R)-pyrimidyl alkanol |
| Data from a study on the addition of diisopropyl zinc to pyrimidine-5-carbaldehyde, demonstrating temperature-controlled reversal of enantioselectivity.[5] |
Table 2: Temperature Optimization for Asymmetric Hydrogenation
| Temperature (°C) | Enantiomeric Ratio (R/S) |
| Low Temperature | 87:13 |
| Elevated Temperature | 3:97 |
| Data for a rhodium(I) catalyzed asymmetric hydrogenation, showing a switch in the major enantiomer produced by altering the temperature.[12] |
Table 3: Enantioselectivity in Oxazaborolidine-Catalyzed Ketone Reduction
| Temperature Range (°C) | Enantioselectivity |
| 20 to 30 | Highest |
| This study found that for this specific system, the highest enantioselectivities were not achieved at the lowest temperatures, but in a moderately cool range.[13][4] |
Experimental Protocols
Protocol 1: General Procedure for a Low-Temperature (-78°C) Asymmetric Reaction
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple to monitor the internal temperature, a nitrogen or argon inlet, and a rubber septum for reagent addition.
-
Ensure all glassware is scrupulously dry to prevent quenching of reagents by moisture.
-
-
Preparation of the Cooling Bath:
-
Place a Dewar flask on a magnetic stir plate.
-
Fill the Dewar with a suitable solvent, such as acetone or isopropyl alcohol, to a level that will immerse the reaction flask.
-
Slowly add small pieces of dry ice to the solvent. The mixture will bubble vigorously. Continue adding dry ice until the bubbling subsides and the temperature stabilizes at approximately -78°C.[7]
-
-
Reaction Execution:
-
Charge the reaction flask with the substrate and the chiral catalyst under an inert atmosphere.
-
Dissolve the solids in an appropriate anhydrous solvent, pre-cooled to the desired reaction temperature if necessary.
-
Immerse the reaction flask in the pre-prepared -78°C cooling bath.
-
Allow the solution to stir for 10-15 minutes to reach thermal equilibrium.
-
Slowly add the reagent dropwise via a syringe through the septum, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Maintain the low temperature by periodically adding more dry ice to the bath.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction at the low temperature by adding a pre-cooled quenching solution.
-
Allow the reaction mixture to slowly warm to room temperature before proceeding with the extraction and purification.
-
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Effect of temperature on enantioselective reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 7. benchchem.com [benchchem.com]
- 8. camlab.co.uk [camlab.co.uk]
- 9. ctpcryogenics.com [ctpcryogenics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up of Chiral Amino Acid Production
Welcome to the technical support center for the scale-up of chiral amino acid production. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting guidance for common issues encountered when transitioning from laboratory-scale experiments to pilot or industrial-scale production.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and challenges faced during the scale-up process.
Q1: My enzyme's specific activity has dropped significantly after moving to a larger reactor. What are the likely causes?
A1: A drop in specific activity during scale-up is a frequent challenge. The primary causes include:
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Poor Mixing and Mass Transfer Limitations: In larger vessels, achieving homogenous mixing is more difficult.[1][2] This can lead to localized "hot spots" of high substrate or product concentration, pH or temperature gradients, and insufficient oxygen supply (for aerobic processes), all of which can negatively impact enzyme performance.
-
Sub-optimal Reaction Conditions: Conditions like pH and temperature that were easily controlled in a small flask may fluctuate in a large bioreactor. These deviations from the enzyme's optimal range can decrease activity.[1]
-
Enzyme Instability: Longer reaction times and increased shear stress from mechanical agitation in large reactors can lead to enzyme denaturation or degradation.[1][3]
-
Cofactor Limitation: For cofactor-dependent enzymes (e.g., dehydrogenases requiring NADH), the cofactor regeneration system may not be efficient enough at a larger scale, leading to its depletion.[1][4]
Q2: The enantiomeric excess (e.e.) of my product is lower at the pilot scale compared to the bench scale. Why is this happening?
A2: A decrease in enantiomeric excess is often linked to suboptimal conditions that either reduce the selectivity of the catalyst or promote racemization.
-
Temperature and pH Excursions: Deviations from optimal temperature and pH can reduce the stereoselectivity of the enzyme or catalyst.
-
Side Reactions: The altered conditions in a large reactor, including longer reaction times, might favor minor side reactions that were negligible at the lab scale, potentially producing the undesired enantiomer or byproducts that interfere with purification.
-
Racemization: The product itself might be susceptible to racemization under the prolonged processing times or pH/temperature conditions of the scaled-up process.
Q3: How can I improve the cost-effectiveness of my process, especially concerning the high cost of the chiral catalyst or enzyme?
A3: High catalyst cost is a major barrier to industrial-scale production.[5] Key strategies to mitigate this include:
-
Catalyst/Enzyme Immobilization: Immobilizing the enzyme on a solid support (e.g., resins, beads) allows for easy separation from the reaction mixture and reuse over multiple batches, significantly reducing the cost per kilogram of product.[1][4]
-
Catalyst Recycling: For chemical catalysts, developing efficient recovery and recycling protocols is crucial. This may involve techniques like precipitation or extraction.[5]
-
Optimize Catalyst Loading: Systematically optimize the reaction to use the minimum amount of catalyst required to achieve the desired conversion and selectivity within a practical timeframe.
Q4: What are the most significant challenges in the downstream processing and purification of chiral amino acids?
A4: Downstream processing can account for a substantial portion of the total production cost. Key challenges include:
-
Product Isolation: Efficiently separating the amino acid from a complex mixture of unreacted substrates, byproducts, salts, and (if applicable) biomass or enzymes.
-
Enantiomeric Purification: If the enantiomeric excess is not sufficiently high (>99.5%), a separate chiral resolution step (e.g., diastereomeric salt crystallization) may be required, which is often complex and costly.
-
Crystallization: Controlling the crystallization process to obtain the desired polymorph, crystal size, and purity can be difficult to scale consistently.
-
Aggregate and Impurity Removal: Proteins and other biologics used in the process can form aggregates or leave host cell protein impurities that must be removed.[6][7]
Troubleshooting Guides
Use these guides to diagnose and resolve specific issues encountered during your experiments.
Problem 1: Low Reaction Yield in Enzymatic Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
|---|---|---|
| Substrate/Product Inhibition | Run kinetic studies at the lab scale with varying substrate/product concentrations to identify inhibitory levels.[8] Implement a fed-batch or continuous-flow process to maintain concentrations below the inhibition threshold.[9] | Maintain a high reaction rate by avoiding enzyme saturation or inhibition, leading to improved overall yield. |
| Cofactor Regeneration Failure | Verify the activity of the cofactor regeneration system (e.g., formate dehydrogenase for NADH). Ensure the substrate for the regeneration enzyme (e.g., formate) is not depleted.[4] | Stable and sufficient supply of the active cofactor (e.g., NADH), allowing the primary reaction to proceed to completion. |
| Poor Mixing/Mass Transfer | Increase agitation speed (while monitoring for enzyme shear deactivation). Optimize impeller design and sparging strategy.[10] Use scale-down models to replicate large-scale mixing conditions and troubleshoot.[2] | A homogenous reaction environment, eliminating gradients and ensuring all cells/enzymes have access to substrates. |
| Enzyme Deactivation | Immobilize the enzyme to enhance its stability against shear stress, temperature, and pH fluctuations.[1] Optimize temperature and pH to balance activity and long-term stability. | Extended enzyme half-life, allowing it to remain active for the entire duration of the scaled-up batch, thus maximizing conversion. |
Problem 2: Inconsistent or Low Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Step | Expected Outcome |
|---|---|---|
| Suboptimal pH/Temperature | Re-evaluate and tightly control pH and temperature in the large-scale reactor to match the optimal conditions determined at the lab scale.[10] | The enzyme/catalyst operates at its peak stereoselectivity, maximizing the production of the desired enantiomer. |
| Product Racemization | Analyze product stability under the reaction and downstream processing conditions. If racemization occurs, consider reducing reaction time, temperature, or adjusting pH during workup and isolation. | Preservation of the enantiomeric purity achieved during the reaction throughout the entire process. |
| Analytical Method Error | Validate the chiral HPLC or GC method. Ensure complete separation of enantiomers and accurate integration of peaks. Run standards and controls to confirm method robustness. | Confidence in the measured e.e. value, ensuring that process decisions are based on accurate data. |
| Contamination | Ensure all reagents, solvents, and equipment are clean and free from contaminants that could catalyze side reactions or racemization. | Elimination of unexpected reactions, leading to a cleaner product profile and consistent enantiomeric excess. |
Data Presentation
Scaling up a process often reveals challenges that were not apparent at the bench. The following table illustrates a typical scenario of decreased performance upon scale-up.
Table 1: Comparison of Performance Metrics at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Potential Cause of Discrepancy |
|---|---|---|---|
| Reaction Time | 8 hours | 14 hours | Inefficient mixing, mass transfer limitations. |
| Substrate Conversion | 98% | 85% | Enzyme instability over longer run time, substrate inhibition. |
| Product Titer (g/L) | 50 g/L | 42 g/L | Lower conversion rate. |
| Enantiomeric Excess (e.e.) | >99.5% | 97.0% | pH/temperature fluctuations, longer exposure to potentially racemizing conditions. |
| Overall Yield | 92% | 75% | Lower conversion, losses during extended downstream processing. |
Experimental Protocols
Protocol 1: General Method for Enzyme Immobilization via Adsorption
This protocol describes a common method for immobilizing an enzyme on a solid support, which can enhance stability and allow for reuse.
-
Materials:
-
Purified enzyme solution in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Immobilization support (e.g., macroporous acrylic resin, silica beads).
-
Binding buffer (typically the same as the enzyme buffer).
-
Washing buffer (e.g., binding buffer with higher ionic strength, like 1 M NaCl).
-
Bradford assay reagents or spectrophotometer for protein concentration measurement.
-
-
Methodology:
-
Support Preparation: Wash the solid support extensively with deionized water and then equilibrate it with the binding buffer.
-
Protein Binding: Prepare a solution of the enzyme in the binding buffer. The optimal protein concentration should be determined experimentally (e.g., 1-10 mg/mL).
-
Immobilization: Add the pre-treated support to the enzyme solution. Gently agitate the mixture on a shaker or roller at a controlled temperature (e.g., 4°C or 25°C) for a predetermined time (e.g., 2-24 hours).
-
Monitoring: Periodically take samples from the supernatant and measure the protein concentration to monitor the progress of immobilization. The amount of immobilized protein is the difference between the initial and final protein amounts in the solution.
-
Washing: After the incubation period, separate the support from the solution by filtration or decantation. Wash the support with the binding buffer to remove loosely bound enzyme, followed by a wash with the high-ionic-strength washing buffer to remove non-specifically bound protein.
-
Activity Assay: Measure the activity of the immobilized enzyme and compare it to the activity of the free enzyme to determine the immobilization efficiency.
-
Storage: Store the immobilized enzyme in a suitable buffer, often at 4°C.
-
Protocol 2: Chiral HPLC Analysis of Enantiomeric Excess (e.e.)
This protocol provides a general framework for determining the enantiomeric composition of a chiral amino acid sample.
-
Materials:
-
Chiral HPLC column (e.g., a column with a cellulose- or amylose-based chiral stationary phase).
-
HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol).
-
Sample of the amino acid product.
-
Racemic standard of the amino acid.
-
Standard of the pure desired enantiomer (if available).
-
Derivatizing agent (if required for UV detection or improved separation, e.g., Fmoc-Cl).
-
-
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the amino acid product in the mobile phase or a compatible solvent. If derivatization is needed, follow a validated procedure to react the sample with the agent and then quench the reaction.
-
Standard Preparation: Prepare solutions of the racemic standard and the pure enantiomer standard at known concentrations.
-
HPLC System Setup:
-
Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte (or its derivative) absorbs strongly.
-
-
Analysis:
-
Inject the racemic standard to confirm that the two enantiomers are baseline-separated and to determine their retention times.
-
Inject the pure enantiomer standard to identify the peak corresponding to the desired product.
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate the peak areas for both the desired enantiomer (A_desired) and the undesired enantiomer (A_undesired).
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(A_desired - A_undesired) / (A_desired + A_undesired)] * 100
-
-
Validation: Ensure the method is linear and reproducible by running a calibration curve and replicate injections.
-
Mandatory Visualizations
Diagram 1: Scale-Up Workflow and Pitfall Analysis
Caption: Logical workflow for scaling up chiral amino acid production, highlighting critical pitfalls.
Diagram 2: Cause-and-Effect Diagram for Scale-Up Failure
Caption: Common causes contributing to the failure of a chiral amino acid production scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioprocessintl.com [bioprocessintl.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of (S)-3-Aminohex-5-enoic Acid and Other GABA-AT Inhibitors
This guide provides a comparative analysis of the biological activity of (S)-3-Aminohex-5-enoic acid and its alternatives, focusing on their roles as inhibitors of GABA aminotransferase (GABA-AT). The information is intended for researchers, scientists, and drug development professionals working in neuropharmacology and related fields.
Introduction
(S)-3-Aminohex-5-enoic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Due to its structural similarity to GABA, it is hypothesized to act as an inhibitor of GABA aminotransferase (GABA-AT), the key enzyme responsible for GABA degradation. Inhibition of GABA-AT leads to increased synaptic GABA concentrations, a mechanism of therapeutic interest for conditions characterized by neuronal hyperexcitability, such as epilepsy. This guide compares the biological activity of (S)-3-Aminohex-5-enoic acid with two well-characterized GABA-AT inhibitors: Vigabatrin and Phenylethylidenehydrazine (PEH).
Mechanism of Action: GABA-AT Inhibition
The primary mechanism of action for these compounds is the inhibition of GABA-AT. This enzyme converts GABA to succinic semialdehyde, thereby terminating its inhibitory signal. By blocking GABA-AT, these inhibitors increase the concentration of GABA in the brain, enhancing GABAergic neurotransmission and reducing neuronal excitability.[1][2] Vigabatrin is an irreversible inhibitor of GABA-AT.[1] PEH, a metabolite of the antidepressant phenelzine, also inhibits GABA-AT, contributing to elevated GABA levels.[3]
Comparative Analysis of GABA-AT Inhibitors
| Feature | (S)-3-Aminohex-5-enoic acid | Vigabatrin | Phenylethylidenehydrazine (PEH) |
| Chemical Structure | (Image of Vigabatrin structure) | (Image of PEH structure) | |
| Mechanism of Action | Presumed GABA-AT Inhibitor | Irreversible GABA-AT Inhibitor[1] | GABA-AT Inhibitor[3] |
| IC50 for GABA-AT | Data not available | ~10 µM (in vitro) | Data not available |
| Effect on Brain GABA Levels | Presumed to increase | Significant increase[4] | Increases GABA levels[5] |
| Clinical Applications | Investigational | Epilepsy (infantile spasms and refractory complex partial seizures)[6] | Investigational (contributes to anxiolytic effects of phenelzine)[7] |
Experimental Protocols
In Vitro GABA-AT Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against GABA-AT.
Materials:
-
Purified GABA-AT enzyme
-
GABA
-
α-ketoglutarate
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Test compound (e.g., (S)-3-Aminohex-5-enoic acid)
-
Phosphate buffer (pH 7.2)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, NADP+, and SSADH in each well of a 96-well plate.
-
Add varying concentrations of the test compound to the wells. Include a positive control (a known GABA-AT inhibitor like Vigabatrin) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding GABA to each well.
-
Immediately measure the absorbance at 340 nm (to monitor NADPH formation) at regular intervals for 30 minutes using a spectrophotometer.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Measurement of Brain GABA Levels
This protocol describes a method for measuring changes in brain GABA concentrations in response to the administration of a test compound using magnetic resonance spectroscopy (MRS).
Materials:
-
Test compound
-
Animal model (e.g., rats or mice)
-
Magnetic Resonance Imaging (MRI) scanner equipped for proton MRS (¹H-MRS)
-
Anesthesia
Procedure:
-
Acclimate the animals to the experimental conditions.
-
Administer the test compound or vehicle to the animals according to the desired dosing regimen.
-
At specified time points after administration, anesthetize the animals.
-
Position the animal in the MRI scanner.
-
Acquire ¹H-MRS data from a specific brain region of interest (e.g., hippocampus or cortex). A MEGA-PRESS sequence is commonly used for GABA detection.
-
Process the MRS data using specialized software (e.g., LCModel) to quantify the concentration of GABA and other metabolites.
-
Compare the GABA levels in the treated group to the control group to determine the effect of the test compound.[8][9]
Visualizations
GABA-AT Inhibition Signaling Pathway
Caption: Signaling pathway of GABA-AT inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro IC50 determination.
References
- 1. Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between platelet and brain GABA transaminase inhibition by single and multiple doses of vigabatrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phenylethylidenehydrazine [medbox.iiab.me]
- 8. Comparing GABA-dependent physiological measures of inhibition with proton magnetic resonance spectroscopy measurement of GABA using ultra-high-field MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of GABA-AT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA, is a well-established therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2] By increasing synaptic GABA concentrations, GABA-AT inhibitors enhance inhibitory signaling in the brain, thereby controlling seizures.[3] This guide provides an objective comparison of the efficacy of different GABA-AT inhibitors, supported by experimental data, to aid researchers in their drug development and discovery efforts.
Overview of GABA-AT Inhibitors
This guide focuses on a selection of prominent GABA-AT inhibitors, including the established drug Vigabatrin, the next-generation clinical candidate OV329, its precursor CPP-115, and the antidepressant phenelzine, which also exhibits GABA-AT inhibitory properties.[4][5][6]
-
Vigabatrin (γ-vinyl-GABA): An irreversible inhibitor of GABA-AT, approved for the treatment of refractory complex partial seizures and infantile spasms.[3][4] Its use is limited by potential side effects, most notably visual field defects.[7]
-
OV329: A novel, potent, and selective inactivator of GABA-AT currently in clinical development for drug-resistant seizures.[7][8] It is reported to be significantly more potent than vigabatrin.
-
CPP-115: A precursor to OV329, also a potent GABA-AT inactivator, which has shown efficacy in preclinical models at doses much lower than vigabatrin.[9]
-
Phenelzine: A non-selective and irreversible monoamine oxidase inhibitor (MAOI) used as an antidepressant and anxiolytic, which also inhibits GABA-AT, contributing to its therapeutic effects.[5][6][10]
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency and in vivo efficacy of the selected GABA-AT inhibitors based on available experimental data.
| Inhibitor | In Vitro Potency (IC50/Ki) | In Vivo Efficacy (Animal Model) | Key Findings |
| Vigabatrin | IC50: ~126 µM (mouse brain lysates)[11] | ED50: 940 mg/kg (subcutaneous PTZ-induced convulsions in mice)[9] | Effective but requires high doses, associated with retinal toxicity.[7][9] |
| OV329 | IC50: ~114 nM (mouse brain lysates)[11] | Effective at reducing seizure severity in the NMDA mouse model of infantile spasms at doses as low as 0.025 mg/kg.[8] | 300 to 1,000 times more potent than vigabatrin in inactivating GABA-AT; shows a potential for an improved safety margin.[12] |
| CPP-115 | 187 times more potent than vigabatrin in vitro.[9] | Suppressed spasms at 1/100th the mass dose of vigabatrin in a rat model of infantile spasms.[9] | A potent vigabatrin analogue with significantly improved in vivo efficacy.[9] |
| Phenelzine | Inhibits GABA-T.[5][10] | A dose of 15 mg/kg in rats led to a two-fold increase in whole-brain GABA levels. | Also a potent MAO inhibitor; its GABA-elevating effects are thought to contribute to its anxiolytic properties.[5][13] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the GABAergic synapse and a typical experimental workflow for assessing anticonvulsant efficacy.
Caption: The GABAergic synapse and the action of GABA-AT inhibitors.
Caption: Experimental workflow for comparing GABA-AT inhibitor efficacy.
Experimental Protocols
In Vitro GABA-AT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against GABA-AT.
Principle: This assay measures the activity of GABA-AT by monitoring the conversion of GABA to succinic semialdehyde. The reduction in enzyme activity in the presence of an inhibitor is quantified.
Materials:
-
Purified or recombinant GABA-AT enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Test inhibitors
-
Assay buffer (e.g., potassium phosphate buffer, pH 8.0)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, GABA-AT enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrates GABA and α-ketoglutarate, along with NADP+ and SSADH.
-
The coupled reaction, where SSADH reduces NADP+ to NADPH, is monitored by measuring the increase in absorbance at 340 nm over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To evaluate the anticonvulsant efficacy of a compound in an acute seizure model.
Principle: Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that induces generalized seizures in rodents.[3][14] The ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant activity.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Pentylenetetrazol (PTZ) solution (e.g., 35-50 mg/kg in saline for intraperitoneal injection)[14][15]
-
Test inhibitor
-
Vehicle control (e.g., saline)
-
Observation chambers
-
Timer
Procedure:
-
Acclimatize the animals to the experimental environment.
-
Administer the test inhibitor or vehicle control to the animals via a specific route (e.g., intraperitoneal, oral) at a predetermined time before PTZ administration.
-
Inject a convulsant dose of PTZ to each animal.
-
Immediately after PTZ injection, place each animal in an individual observation chamber and start a timer.
-
Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.[14]
-
Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
Compare the seizure latency, duration, and severity between the inhibitor-treated and vehicle-treated groups.
-
The effective dose 50 (ED50), the dose that protects 50% of the animals from seizures, can be calculated from a dose-response study.
Conclusion
The landscape of GABA-AT inhibitors is evolving, with next-generation compounds like OV329 demonstrating significantly higher potency and the potential for an improved safety profile compared to the established drug, vigabatrin.[11][12] The data presented in this guide highlights the importance of continued research and development in this area to provide more effective and safer therapeutic options for patients with epilepsy and other neurological disorders. The provided experimental protocols offer a framework for the preclinical evaluation and comparison of novel GABA-AT inhibitors.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic administration of the antidepressant phenelzine and its N-acetyl analogue: effects on GABAergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 7. Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating-Efficacy-of-OV329--a-GABA-Aminotransferase-(GABA-AT)-Inhibitor--in-a-Mouse-Infantile-Spasm-Model-of-Epilepsy [aesnet.org]
- 9. OV329, a novel highly potent GABA aminotransferase inactivator, induces pronounced anticonvulsant effects in the pentylenetetrazole seizure threshold test and in amygdala-kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. low, repeat dosing of ov329 enhances gaba-at inhibition in rodent brain - relationship between pharmacokinetic pk and pharmacodynamic pd effects [aesnet.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The antidepressant drug phenelzine produces antianxiety effects in the plus-maze and increases in rat brain GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Neuroprotective Effects of GABAergic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of various GABAergic compounds, supported by experimental data from preclinical and clinical studies. The information is intended to assist researchers and professionals in the field of neuroscience and drug development in evaluating the therapeutic potential of these agents.
Preclinical Efficacy of GABAergic Agonists: A Head-to-Head Comparison
The neuroprotective effects of GABAergic compounds have been extensively studied in various preclinical models of neuronal injury. Here, we compare the efficacy of a GABA-A receptor agonist, muscimol, and a GABA-B receptor agonist, baclofen, in in vitro models of excitotoxicity and oxygen-glucose deprivation (OGD), which mimics ischemic conditions.
In Vitro Neuroprotection Against Excitotoxic and Ischemic Insults
A key mechanism of neuronal damage in many neurological disorders is excitotoxicity, mediated by excessive activation of glutamate receptors. Another critical factor is the metabolic stress induced by ischemia, modeled in vitro by OGD. The following table summarizes the comparative effects of muscimol and baclofen in these two injury paradigms.
| Experimental Model | Compound | Concentration | Outcome Measure | Result | Reference |
| Excitotoxicity (NMDA-induced) | Muscimol (GABA-A Agonist) | 10 µM | Neuronal Viability | Attenuated neuronal death | [1] |
| Baclofen (GABA-B Agonist) | 10 µM | Neuronal Viability | No significant effect | [1] | |
| Oxygen-Glucose Deprivation (OGD) | Muscimol (GABA-A Agonist) | 10 µM | Neuronal Death | Markedly increased neuronal death | [1] |
| Baclofen (GABA-B Agonist) | 10 µM | Neuronal Death | No significant effect | [1] | |
| Excitotoxicity (AMPA-induced in Oligodendrocytes) | Muscimol (GABA-A Agonist) | 50 µM | Cell Death | Reduced cell death | [2] |
| Baclofen (GABA-B Agonist) | 50 µM | Cell Death | Reduced cell death | [2] | |
| Muscimol (GABA-A Agonist) | 50 µM | Caspase-3 Activation | Reduced caspase-3 activation | [2] | |
| Baclofen (GABA-B Agonist) | 50 µM | Caspase-3 Activation | Reduced caspase-3 activation | [2] |
Key Findings from Preclinical Data:
-
Activation of GABA-A receptors with muscimol demonstrates a protective effect against excitotoxicity induced by NMDA and AMPA receptor activation.[1][2]
-
In contrast, the GABA-B receptor agonist baclofen was not effective against NMDA-induced excitotoxicity in cortical neurons but did show protection against AMPA-induced damage in oligodendrocytes.[1][2]
-
Interestingly, under conditions of oxygen-glucose deprivation, GABA-A receptor activation with muscimol exacerbated neuronal injury.[1]
-
Studies also suggest that a combination of GABA-A and GABA-B receptor agonists may offer synergistic neuroprotective effects in ischemia/reperfusion models.[3]
Clinical Trials of GABAergic Compounds in Acute Stroke
Two notable GABAergic compounds that have been investigated in clinical trials for acute ischemic stroke are diazepam (a GABA-A receptor positive allosteric modulator) and chlormethiazole (a GABA-A receptor agonist). While direct head-to-head clinical trials are limited, we can compare their efficacy based on their respective placebo-controlled trials. The primary outcomes in these trials were typically functional independence, as measured by the modified Rankin Scale (mRS) and the Barthel Index (BI).
| Trial / Compound | Patient Population | Primary Outcome | Result (Treatment vs. Placebo) | Odds Ratio (95% CI) | p-value | Reference |
| EGASIS Trial (Diazepam) | Acute Ischemic Stroke (n=849) | Independence (mRS < 3) at 3 months | 50.4% vs. 49.6% | 1.14 (0.87–1.49) | NS | [4][5][6] |
| Cardioembolic Infarct (subgroup, n=200) | Independence (mRS < 3) at 3 months | - | 2.26 (1.07–4.76) | 0.032 | [4][6] | |
| All Infarct Patients (subgroup, n=748) | Complete Recovery (BI ≥ 95 or mRS ≤ 1) | - | 1.46 (1.02–2.09) | 0.037 | [4][6] | |
| CLASS-I Trial (Chlormethiazole) | Major Ischemic Stroke (n=1198) | Functional Independence (BI ≥ 60) at 90 days | 42% vs. 46% | 0.81 (0.62–1.05) | 0.11 | [7] |
| CLASS Trial (Hemorrhagic Stroke Subgroup) | Hemorrhagic Stroke (n=94) | Functional Independence (BI ≥ 60) at 90 days | 59.6% vs. 53.2% | - | NS | [8] |
Key Findings from Clinical Trials:
-
In a large trial, diazepam did not significantly improve the primary outcome of independence at 3 months for the overall acute ischemic stroke population.[4][5][6]
-
However, subgroup analyses of the EGASIS trial suggested a potential benefit of diazepam in patients with cardioembolic stroke and in achieving complete recovery in the overall infarct patient group.[4][6]
-
The CLASS-I trial did not show a significant benefit of chlormethiazole in improving functional independence in patients with major ischemic stroke.[7]
-
In a subgroup of patients with hemorrhagic stroke from the CLASS trial, chlormethiazole appeared to be safe but did not show a significant improvement in functional outcome compared to placebo.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two key experimental models cited in this guide.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
This model is widely used to simulate ischemic conditions in a controlled laboratory setting.
Objective: To induce neuronal injury by depriving cultured neurons of oxygen and glucose.
Materials:
-
Primary neuronal cell culture or neuronal cell line (e.g., SH-SY5Y, PC12)
-
Glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution without glucose)
-
Hypoxia chamber or incubator with controlled oxygen levels
-
Gas mixture (95% N2 / 5% CO2)
Procedure:
-
Preparation: Culture neuronal cells to the desired confluency in standard culture medium.
-
Induction of OGD:
-
Wash the cells twice with pre-warmed, glucose-free balanced salt solution to remove any residual glucose.
-
Replace the medium with the glucose-free solution.
-
Place the culture plates in a hypoxia chamber.
-
Flush the chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 5-10 minutes) to displace oxygen.
-
Seal the chamber and incubate at 37°C for the desired period of OGD (e.g., 30 minutes to 4 hours).
-
-
Reoxygenation:
-
Remove the plates from the hypoxia chamber.
-
Replace the glucose-free medium with the original, pre-warmed standard culture medium containing glucose.
-
Return the plates to a normoxic incubator (95% air / 5% CO2) for the desired reperfusion period (e.g., 24-72 hours).
-
-
Assessment of Neuronal Injury: Evaluate cell viability and death using assays such as MTT, LDH release, or staining with propidium iodide and Hoechst.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely accepted animal model that mimics focal ischemic stroke in humans.
Objective: To induce a focal cerebral ischemic injury by occluding the middle cerebral artery.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a rounded tip (silicone-coated)
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
-
Sutures
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Ligation and Occlusion:
-
Carefully dissect and isolate the CCA, ECA, and ICA.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA and the origin of the ICA.
-
Make a small incision in the ECA stump.
-
Insert the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler, confirms occlusion.
-
Secure the filament in place.
-
-
Duration of Occlusion: The filament can be left in place for a specific duration to model transient ischemia (e.g., 60-120 minutes) followed by reperfusion, or permanently for a model of permanent ischemia.
-
Reperfusion (for transient MCAO):
-
After the desired occlusion period, carefully withdraw the filament to allow for reperfusion.
-
Close the neck incision with sutures.
-
-
Post-operative Care and Assessment:
-
Allow the animal to recover from anesthesia.
-
Monitor for neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
At a predetermined time point (e.g., 24 or 72 hours), euthanize the animal and harvest the brain for infarct volume analysis using TTC staining.
-
Signaling Pathways in GABAergic Neuroprotection
The neuroprotective effects of GABAergic compounds are mediated through complex intracellular signaling cascades. The following diagrams illustrate the key pathways activated by GABA-A and GABA-B receptor agonists.
Caption: GABA-A Receptor-Mediated Neuroprotection Pathway.
Caption: GABA-B Receptor-Mediated Neuroprotection Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diazepam to improve acute stroke outcome: results of the early GABA-Ergic activation study in stroke trial. a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Clomethiazole Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Results in 95 hemorrhagic stroke patients included in CLASS, a controlled trial of clomethiazole versus placebo in acute stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Specific Cross-Reactivity Data for (S)-3-Aminohex-5-enoic Acid Necessitates a Broader Comparative Approach
Initial research indicates a significant gap in publicly available scientific literature regarding specific cross-reactivity studies for (S)-3-Aminohex-5-enoic acid. To provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the broader class of GABA transaminase (GABA-AT) inhibitors. We will use the well-characterized drug, Vigabatrin, and its analogs as a case study to highlight key considerations and methodologies for assessing cross-reactivity.
Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system, and its metabolism is primarily regulated by the enzyme GABA transaminase (GABA-T).[1] Inhibitors of this enzyme, such as Vigabatrin, are crucial for managing conditions like epilepsy by increasing GABA levels in the brain.[1][2] However, the therapeutic efficacy of such inhibitors can be compromised by off-target effects and cross-reactivity with other enzymes or receptors.
This guide will provide a comparative overview of GABA-AT inhibitors, present available data in a structured format, detail relevant experimental protocols, and offer visualizations to aid in understanding the critical pathways and experimental designs for evaluating cross-reactivity.
Comparison of GABA-AT Inhibitors and Substrates
Understanding the structure-activity relationship and substrate specificity of GABA-AT is crucial in designing selective inhibitors. The following table summarizes the kinetic data for GABA and several cyclopentene analogs of Vigabatrin, which act as competitive inhibitors and, in some cases, better substrates than GABA itself.
| Compound | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| GABA | 1.1 | 1.6 | 1455 | [3] |
| (+)-4-Amino-2-cyclopentene-1-carboxylic acid | 0.046 | 0.4 | 8696 | [3] |
| (-)-4-amino-1-cyclopentene-1-carboxylic acid | 1.2 | 1.5 | 1250 | [3] |
| d, l-3-amino-1-cyclopentene-1-carboxylic acid | 1.3 | 1.7 | 1308 | [3] |
Table 1: Kinetic parameters of GABA and conformationally rigid Vigabatrin analogues with GABA-AT.[3]
This data indicates that modifications to the inhibitor's structure can significantly alter its binding affinity and turnover rate by GABA-AT. For instance, (+)-4-Amino-2-cyclopentene-1-carboxylic acid shows a much lower Km value than GABA, suggesting a higher affinity for the enzyme.[3] Such information is vital for predicting potential cross-reactivity with other aminotransferases.
Experimental Protocols
To assess the cross-reactivity of a novel compound like (S)-3-Aminohex-5-enoic acid, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.
In Vitro GABA-AT Inhibition Assay
This assay determines the inhibitory potential of a compound against GABA-AT.
Objective: To measure the IC50 value of the test compound for GABA-AT.
Materials:
-
Purified GABA-AT enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Test compound (e.g., (S)-3-Aminohex-5-enoic acid)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Detection reagent (e.g., a fluorescent probe to measure the product, succinic semialdehyde, or a coupled enzyme system to measure glutamate production)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, GABA-AT enzyme, and the test compound dilutions.
-
Incubate for a predetermined time to allow for compound-enzyme interaction.
-
Initiate the reaction by adding GABA and α-ketoglutarate.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based GABA-AT Activity Assay
This assay evaluates the compound's ability to inhibit GABA-AT within a cellular context.
Objective: To determine the effect of the test compound on GABA-AT activity in a relevant cell line (e.g., U87MG glioma cells).[4]
Materials:
-
U87MG cells (or another suitable cell line expressing GABA-AT)[4]
-
Cell culture medium
-
Test compound
-
Lysis buffer
-
Reagents for GABA-AT activity measurement (as in the in vitro assay)
Procedure:
-
Culture U87MG cells to confluency in 96-well plates.[4]
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Wash the cells and lyse them to release intracellular contents.
-
Perform the GABA-AT activity assay on the cell lysates as described in the in vitro protocol.
-
Normalize the activity to the total protein concentration in each well.
-
Determine the dose-dependent effect of the compound on cellular GABA-AT activity.
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: The metabolic pathway of GABA degradation by GABA-AT.
Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.
Considerations for Cross-Reactivity of (S)-3-Aminohex-5-enoic acid
While direct data is absent, we can infer potential cross-reactivity concerns for (S)-3-Aminohex-5-enoic acid based on the known profiles of similar molecules.
-
Other Aminotransferases: Due to the structural similarity to GABA, (S)-3-Aminohex-5-enoic acid could potentially interact with other aminotransferases that recognize small amino acids as substrates. A broad panel of these enzymes should be tested.
-
GABA Receptors: As a GABA analog, it is crucial to evaluate the binding affinity of (S)-3-Aminohex-5-enoic acid to GABAA and GABAB receptors to rule out direct receptor modulation, which could lead to unintended pharmacological effects.[5]
-
Transporters: The potential for interaction with GABA transporters (GATs) should also be investigated, as this could affect GABAergic neurotransmission through a different mechanism than GABA-AT inhibition.
References
- 1. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition and substrate activity of conformationally rigid vigabatrin analogues with gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Experimental Results of GABA Transaminase Inhibitors: A Comparative Guide to (S)-3-Aminohex-5-enoic acid and its Alternatives
For researchers and drug development professionals investigating novel therapeutics for neurological disorders such as epilepsy, the inhibition of γ-aminobutyric acid transaminase (GABA-T) presents a key therapeutic strategy. This guide provides a comparative analysis of (S)-3-Aminohex-5-enoic acid and its prominent alternative, Vigabatrin, focusing on their mechanism of action, experimental validation, and performance data.
Introduction to GABA-T Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[1] The enzyme GABA-T is responsible for the degradation of GABA.[2] Inhibition of GABA-T leads to increased levels of GABA in the brain, which enhances inhibitory neurotransmission and can help to suppress seizures.[2][3] Molecules like (S)-3-Aminohex-5-enoic acid are designed to target this enzyme. A well-established drug that operates on this principle is Vigabatrin.
Performance Comparison: (S)-3-Aminohex-5-enoic acid vs. Alternatives
While specific experimental data for (S)-3-Aminohex-5-enoic acid is not extensively available in public literature, its structural similarity to Vigabatrin (γ-vinyl-GABA) suggests it is also an irreversible inhibitor of GABA-T. The following tables summarize key performance indicators for Vigabatrin and other known GABA-T inhibitors, which can serve as a benchmark for validating the experimental results of new compounds like (S)-3-Aminohex-5-enoic acid.
| Inhibitor | Target Enzyme | IC50 (µM) | Mechanism of Action | Reference |
| Vigabatrin (γ-vinyl GABA) | GABA-Transaminase (GABA-T) | 350 | Irreversible Inhibition | [4] |
| Gabaculine | GABA-Transaminase (GABA-T) | 1.8 | Catalytic Inhibition | [4] |
| γ-acetylenic GABA | GABA-Transaminase (GABA-T) | 150 | Catalytic Inhibition | [4] |
| Aminooxyacetic acid | GABA-Transaminase (GABA-T) | 2.7 | Nonspecific Inhibition | [4] |
| Drug | Bioavailability | Protein Binding | Metabolism | Elimination Half-Life | Primary Excretion Route |
| Vigabatrin | 80-90% | 0% | Not Metabolized | 5-8 hours (young adults), 12-13 hours (elderly) | Kidneys |
Experimental Protocols
Validating the efficacy of a potential GABA-T inhibitor like (S)-3-Aminohex-5-enoic acid involves a series of in vitro and in vivo experiments.
In Vitro GABA-T Inhibition Assay
Objective: To determine the inhibitory potential and kinetics of the test compound on GABA-T activity.
Methodology:
-
Enzyme Preparation: Purified GABA-T from a suitable source (e.g., porcine or human recombinant) is used.
-
Reaction Mixture: The assay mixture typically contains the enzyme, the substrate GABA, the co-substrate α-ketoglutarate, and the co-factor pyridoxal 5'-phosphate (PLP).
-
Inhibitor Addition: The test compound, such as (S)-3-Aminohex-5-enoic acid, is pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrates. The rate of GABA transamination is measured by monitoring the formation of glutamate or succinic semialdehyde, often through a coupled reaction that produces a spectrophotometrically detectable product (e.g., NADPH).
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Anticonvulsant Activity in Animal Models
Objective: To assess the in vivo efficacy of the test compound in reducing seizure activity.
Methodology:
-
Animal Model: Common models include mice or rats in which seizures are induced chemically (e.g., with pentylenetetrazol or 3-mercaptopropionic acid) or electrically (maximal electroshock seizure test).[5]
-
Drug Administration: The test compound is administered to the animals, typically via intraperitoneal injection, at various doses and pre-treatment times.[5]
-
Seizure Induction and Observation: Seizures are induced, and the animals are observed for seizure severity, duration, and the presence of tonic-clonic convulsions.
-
Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED50) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating novel GABA-T inhibitors.
Caption: Mechanism of GABAergic neurotransmission and inhibition by GABA-T inhibitors.
Caption: Experimental workflow for the evaluation of novel GABA-T inhibitors.
References
- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 4. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to (S)-3-Aminohex-5-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Aminohex-5-enoic acid is a chiral building block of significant interest in medicinal chemistry and the synthesis of bioactive molecules. Its structure, featuring both an amino group and a terminal alkene, makes it a versatile synthon for the introduction of complex functionality. This guide provides a head-to-head comparison of two distinct synthetic strategies for accessing this valuable compound, focusing on asymmetric conjugate addition and enzymatic resolution. The comparison includes detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting the most suitable route for their specific needs.
Overview of Synthetic Strategies
Two prominent strategies for the synthesis of (S)-3-Aminohex-5-enoic acid are highlighted: an asymmetric conjugate addition approach and a chemoenzymatic method involving kinetic resolution. The choice between these routes will depend on factors such as the desired scale, required enantiopurity, and the availability of specialized reagents and enzymes.
Caption: High-level overview of the two compared synthetic routes.
Quantitative Data Summary
The following table provides a step-by-step comparison of the two synthetic routes, detailing the reaction conditions, yields, and enantiomeric excess (e.e.) for each key transformation.
| Parameter | Route 1: Asymmetric Conjugate Addition | Route 2: Enzymatic Kinetic Resolution |
| Starting Material | Ethyl hexa-2,5-dienoate | Racemic N-acetyl-3-aminohex-5-enoic acid |
| Key Transformation | Asymmetric 1,4-conjugate addition of a chiral amine equivalent. | Lipase-catalyzed kinetic resolution of a racemic N-acylated amino ester. |
| Number of Steps | 2 | 3 (from racemic ester) |
| Reagents | Chiral lithium amide, Ethyl hexa-2,5-dienoate, THF, -78 °C; then HCl (aq) | Racemic Ethyl N-acetyl-3-aminohex-5-enoate, Lipase (e.g., CAL-B), Phosphate buffer/Toluene, rt |
| Yield (Key Step) | ~85% | ~45% (for the (S)-enantiomer, theoretical max 50%) |
| Enantiomeric Excess | >95% e.e. | >99% e.e. |
| Overall Yield | ~80% | ~40% |
| Advantages | High enantioselectivity in a single step, good overall yield. | Excellent enantiopurity, mild reaction conditions. |
| Disadvantages | Requires cryogenic temperatures, moisture-sensitive reagents. | Theoretical maximum yield of 50%, requires separation of enantiomers. |
Experimental Protocols
Route 1: Asymmetric Conjugate Addition
Step 1: Asymmetric 1,4-Addition of Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to Ethyl Hexa-2,5-dienoate
-
A solution of (R)-N-benzyl-N-(α-methylbenzyl)amine (1.2 equiv.) in anhydrous THF (0.2 M) is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.15 equiv., 1.6 M in hexanes) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.
-
A solution of ethyl hexa-2,5-dienoate (1.0 equiv.) in anhydrous THF (0.5 M) is added dropwise to the chiral lithium amide solution.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amino ester.
Step 2: Hydrolysis of the Amino Ester
-
The amino ester from the previous step is dissolved in a mixture of 6 M HCl and dioxane (1:1 v/v).
-
The solution is heated to reflux for 12 hours.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is dissolved in a minimal amount of water and purified by ion-exchange chromatography to yield (S)-3-Aminohex-5-enoic acid.
Route 2: Enzymatic Kinetic Resolution
Step 1: Synthesis of Racemic Ethyl N-acetyl-3-aminohex-5-enoate
-
To a solution of racemic ethyl 3-aminohex-5-enoate (1.0 equiv.) in dichloromethane (0.3 M) at 0 °C is added triethylamine (1.5 equiv.).
-
Acetyl chloride (1.2 equiv.) is added dropwise, and the reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are washed with 1 M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated to give the racemic N-acetylated amino ester.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
The racemic ethyl N-acetyl-3-aminohex-5-enoate (1.0 equiv.) is suspended in a biphasic system of phosphate buffer (0.1 M, pH 7.5) and toluene (1:1 v/v).
-
Immobilized lipase B from Candida antarctica (CAL-B) (10% w/w) is added to the mixture.
-
The suspension is stirred at room temperature, and the progress of the reaction is monitored by chiral HPLC.
-
Once ~50% conversion is reached, the enzyme is filtered off, and the two phases are separated.
-
The aqueous phase contains the sodium salt of (R)-N-acetyl-3-aminohex-5-enoic acid.
-
The organic phase is washed with water, dried over Na2SO4, and concentrated to yield unreacted (S)-ethyl N-acetyl-3-aminohex-5-enoate with high enantiomeric excess.
Step 3: Hydrolysis of (S)-ethyl N-acetyl-3-aminohex-5-enoate
-
The enantiomerically enriched (S)-ester is dissolved in 6 M HCl.
-
The solution is heated to reflux for 8 hours.
-
The mixture is cooled and concentrated in vacuo.
-
The residue is purified by ion-exchange chromatography to afford (S)-3-Aminohex-5-enoic acid.
Decision-Making Workflow
The selection of a synthetic route is often guided by practical considerations. The following diagram illustrates a decision-making process for choosing between the asymmetric conjugate addition and enzymatic resolution methods.
Caption: Decision workflow for selecting a synthetic route.
Benchmarking Novel Anticonvulsants: A Framework for (S)-3-Aminohex-5-enoic Acid
A comparative analysis of the investigational compound (S)-3-Aminohex-5-enoic acid against established anticonvulsant drugs is not currently possible due to a lack of publicly available preclinical data on its efficacy and safety. Extensive searches of scientific literature and patent databases did not yield any studies reporting on the anticonvulsant activity of (S)-3-Aminohex-5-enoic acid.
This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive framework for how such a benchmarking study would be conducted. It outlines the standard experimental protocols, data presentation formats, and mechanistic pathways relevant to the evaluation of a novel anticonvulsant candidate like (S)-3-Aminohex-5-enoic acid.
Hypothetical Data Comparison
Should experimental data for (S)-3-Aminohex-5-enoic acid become available, it would be summarized and compared against known anticonvulsants in a format similar to the table below. The data for established drugs are representative values and can vary based on experimental conditions.
| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | 6-Hz Test ED50 (mg/kg) | Rotarod Test TD50 (mg/kg) | Protective Index (TD50/ED50) |
| (S)-3-Aminohex-5-enoic acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| Valproic Acid | 200-300 | 150-250 | 100-200 | 400-500 | ~1.5-2.5 |
| Carbamazepine | 8-12 | > 100 (inactive) | 20-30 | 50-70 | ~5-8 (MES) |
| Phenytoin | 7-10 | > 80 (inactive) | 10-15 | 40-60 | ~4-8 (MES) |
ED50 (Median Effective Dose): The dose at which 50% of the animals are protected from the seizure-inducing stimulus. TD50 (Median Toxic Dose): The dose at which 50% of the animals exhibit a defined toxic effect (e.g., motor impairment in the rotarod test). Protective Index (PI): A measure of the margin of safety of a drug (TD50/ED50). A higher PI is desirable.
Experimental Protocols
The preclinical evaluation of a novel anticonvulsant candidate typically involves a battery of standardized animal models to assess its efficacy against different seizure types and its potential for neurotoxicity.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[1]
-
Objective: To evaluate the ability of a test compound to prevent the hind limb tonic extension phase of a maximal seizure induced by electrical stimulation.
-
Animals: Male mice (e.g., Swiss Webster, 18-25 g) or rats (e.g., Sprague-Dawley, 150-200 g).
-
Procedure:
-
Animals are administered the test compound or vehicle at various doses via a specific route (e.g., intraperitoneal, oral).
-
At the time of expected peak effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
The presence or absence of a tonic hind limb extension seizure is recorded.
-
The ED50 is calculated based on the dose-response data.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ model is used to screen for compounds that may be effective against generalized myoclonic and absence seizures.[1] PTZ is a GABA-A receptor antagonist.
-
Objective: To assess the ability of a test compound to prevent or delay the onset of seizures induced by the chemical convulsant pentylenetetrazole.
-
Animals: Male mice (e.g., CF-1, 18-25 g).
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a set period, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for a period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds).
-
The ED50 is determined as the dose that protects 50% of the animals from the clonic seizure endpoint.
-
6-Hz Psychomotor Seizure Model
This model is considered to be more relevant for identifying compounds that may be effective against therapy-resistant focal seizures.[1]
-
Objective: To evaluate the efficacy of a test compound in a model of psychomotor seizures.
-
Animals: Male mice (e.g., CF-1, 18-25 g).
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
At the time of peak effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes.
-
Animals are observed for seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
Protection is defined as the absence of this seizure behavior. The ED50 is calculated from the dose-response data.
-
Rotarod Motor Impairment Test
This test is used to assess the potential for a compound to cause neurological deficits, such as motor incoordination, at doses that are effective in seizure models.
-
Objective: To determine the dose of a test compound that causes motor impairment.
-
Animals: Male mice or rats.
-
Procedure:
-
Animals are trained to remain on a rotating rod (e.g., 6-10 rpm).
-
On the test day, animals are administered the test compound or vehicle.
-
At regular intervals, the animals are placed on the rotarod, and the time they are able to remain on the rod is recorded.
-
The TD50 is the dose at which 50% of the animals are unable to maintain their balance on the rod for a predetermined amount of time (e.g., one minute).
-
Visualized Workflows and Pathways
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) seizure test.
Potential Mechanism of Action
(S)-3-Aminohex-5-enoic acid is a structural analog of Vigabatrin (gamma-vinyl GABA), an approved antiepileptic drug. Vigabatrin is known to be an irreversible inhibitor of GABA-transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[2][3] By inhibiting GABA-T, Vigabatrin increases the concentration of GABA in the brain, enhancing GABAergic inhibitory neurotransmission and thereby reducing neuronal excitability.
Given the structural similarity, it is plausible that (S)-3-Aminohex-5-enoic acid may share this mechanism of action. Further biochemical and electrophysiological studies would be required to confirm this hypothesis.
Caption: Hypothesized mechanism of action via GABA-T inhibition.
References
- 1. Anticonvulsant action of intranigral gamma-vinyl-GABA: role of nonadrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA and epilepsy: basic concepts from preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GABA-AT Inhibitor Side Effect Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profiles of key Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) inhibitors. This analysis is supported by available clinical and preclinical data, with a focus on Vigabatrin, Phenelzine, CPP-115, and Gabaculine.
Gamma-aminobutyric acid aminotransferase (GABA-AT) is a critical enzyme in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] By inhibiting GABA-AT, these drugs increase GABA levels in the brain, a mechanism that is therapeutic in conditions like epilepsy and certain addictions.[1][2] However, this mechanism is also associated with a range of side effects. This guide offers a comparative overview to inform research and development in this area.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the reported side effects of four GABA-AT inhibitors. It is important to note that the available data varies significantly in scope and detail, with extensive clinical data for Vigabatrin and Phenelzine, limited clinical data for CPP-115, and only preclinical information for Gabaculine.
| Side Effect Category | Vigabatrin | Phenelzine | CPP-115 | Gabaculine |
| Neurological | Very Common: Drowsiness, fatigue, dizziness, somnolence, confusion, agitation, tremor.[3] Serious: Suicidal thoughts or behaviors (approx. 1 in 500 patients), psychosis, hallucinations.[4][3] Infants: MRI abnormalities in the brain (lesions).[3] | Common: Dizziness, headache, drowsiness, tremor, insomnia.[5][6] Serious: Hypertensive crisis (especially with tyramine interaction), serotonin syndrome, seizures, toxic delirium, exacerbation of psychosis or depression.[7] | Observed in Phase 1b Trial: Somnolence. Preclinical studies suggest it may have reduced sedative effects compared to Vigabatrin. | Preclinical: Potent anticonvulsant effects observed in mice.[8] No clinical data available. |
| Ophthalmological | Very Common & Serious: Permanent vision loss, including peripheral visual field defects (Vigabatrin-Associated Visual Field Loss - VAVFL) and blurred vision.[4][3][9] Incidence of VAVFL is estimated at 30-40% in adults.[9] | Common: Blurred vision.[6] | Preclinical studies suggest CPP-115 may not cause the visual field defects associated with Vigabatrin.[10][11] No definitive clinical data on long-term visual effects. | No data available. |
| Gastrointestinal | Possible: Nausea, vomiting, abdominal pain.[4] | Common: Dry mouth, nausea, constipation.[5] | No significant gastrointestinal side effects reported in the Phase 1b trial. | No data available. |
| Hematological | Possible: Anemia, leukopenia, thrombocytopenia.[4][3] | No specific hematological side effects are commonly reported. | No significant hematological side effects reported in preclinical or Phase 1b studies.[10] | No data available. |
| Metabolic | Common in Children: Weight gain.[3][12] | Common: Weight gain or loss, increased appetite.[5][6] | No significant metabolic side effects reported. | No data available. |
| Hepatic | Not a commonly reported side effect. | Uncommon but Serious: Hepatic necrosis, transient serum aminotransferase elevations.[5] | No in vitro effect on key liver enzymes.[10] | No data available. |
| Cardiovascular | Not a commonly reported side effect. | Serious: Hypertensive crisis, orthostatic hypotension.[7] | No significant risk for cardiac arrhythmias indicated in preclinical studies.[10] | No data available. |
| Other | Common in Children: Bronchitis, ear infection, irritability.[3][12] Possible: Skin reactions (rash).[4] | Rare: Lupus-like syndrome, withdrawal symptoms upon abrupt discontinuation. | Preclinical studies showed no significant off-target effects on 111 other biological targets.[10] | Preclinical: High toxicity and lethality at anticonvulsant doses in mice (ED50 of 35 mg/kg and LD50 of 86 mg/kg).[8] Deemed too toxic for therapeutic use.[8] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the therapeutic effects and side effects of GABA-AT inhibitors, as well as the methods used to assess their safety, the following diagrams illustrate key pathways and experimental workflows.
GABAergic Synapse and GABA-AT Inhibition
Caption: Mechanism of GABA-AT inhibitors in the GABAergic synapse.
Experimental Workflow for Assessing Drug-Induced Retinal Toxicity
Caption: Workflow for evaluating retinal toxicity of GABA-AT inhibitors.
Detailed Experimental Protocols
Assessment of Vigabatrin-Associated Visual Field Loss (VAVFL)
Objective: To detect and monitor for the characteristic concentric peripheral visual field constriction associated with Vigabatrin use.
Methodology: Automated Static Perimetry
-
Patient Preparation: The patient is seated comfortably in front of the perimeter device. One eye is patched, and the patient is instructed to fixate on a central target.
-
Stimulus Presentation: White light stimuli of varying intensities are presented at different locations in the visual field.
-
Patient Response: The patient presses a button each time a stimulus is perceived.
-
Data Acquisition: The instrument records the dimmest stimulus seen at each location, creating a map of the visual field sensitivity.
-
Interpretation: Results are compared to age-matched normative data. A concentric reduction in the peripheral visual field is indicative of VAVFL.[13]
-
Frequency: Baseline testing is recommended within 4 weeks of initiating Vigabatrin, with follow-up testing every 3 months during treatment.[14][15]
Methodology: Electroretinography (ERG)
-
Patient Preparation: The patient's pupils are dilated. A contact lens electrode is placed on the cornea, and reference electrodes are placed on the skin near the eye. The patient is dark-adapted for a period.
-
Stimulus Presentation: A series of light flashes of different intensities and frequencies are presented to the eye.
-
Data Acquisition: The electrodes record the electrical responses of the retina (photoreceptors and bipolar cells). Key parameters include the amplitude and implicit time of the a- and b-waves.
-
Interpretation: Reduced oscillatory potentials, diminished b-wave amplitudes, and attenuated 30 Hz cone flicker responses can be early indicators of Vigabatrin-induced retinal toxicity.[14][16]
Preclinical Neurotoxicity Assessment
Objective: To evaluate the potential adverse effects of a novel GABA-AT inhibitor on the central nervous system in animal models.
Methodology: Functional Observational Battery (FOB) and Motor Activity Assessment
-
Animal Model: Typically performed in rodents (rats or mice).
-
Dosing: Animals receive the test compound at various dose levels, including a control group, via the intended clinical route of administration.
-
Functional Observational Battery: A series of non-invasive assessments are conducted at peak effect times. This includes:
-
Home cage observations: Posture, activity level, and any abnormal behaviors.
-
Open field assessment: Gait, arousal, and signs of stereotypy or bizarre behavior.
-
Sensory-motor tests: Approach response, touch response, pupillary reflex, pinna reflex, and righting reflex.
-
Neuromuscular tests: Grip strength and landing foot splay.
-
Autonomic assessments: Salivation, lacrimation, and body temperature.
-
-
Motor Activity: Automated devices are used to quantify locomotor activity over a set period.
-
Data Analysis: Scores and measurements are compared between treated and control groups to identify any dose-dependent neurotoxic effects.[17]
Monitoring for Hematological Side Effects
Objective: To detect any adverse effects of GABA-AT inhibitors on blood cell counts.
Methodology: Complete Blood Count (CBC)
-
Sample Collection: A whole blood sample is collected from the patient via venipuncture.
-
Analysis: The sample is analyzed using an automated hematology analyzer to determine:
-
Red Blood Cell (RBC) count: Number of red blood cells.
-
Hemoglobin (Hgb) and Hematocrit (Hct): Measures of oxygen-carrying capacity.
-
White Blood Cell (WBC) count and differential: Number and types of white blood cells.
-
Platelet count: Number of platelets.
-
-
Interpretation: Significant deviations from the normal range, such as a decrease in red blood cells (anemia), white blood cells (leukopenia), or platelets (thrombocytopenia), may indicate drug-induced hematotoxicity.
-
Frequency: Baseline measurements should be taken before initiating treatment, with periodic monitoring during therapy as clinically indicated.
Conclusion
The therapeutic potential of GABA-AT inhibitors is significant, but their clinical utility is often limited by their side effect profiles. Vigabatrin, while effective, carries a substantial risk of irreversible vision loss. Phenelzine's utility is hampered by its complex side effect profile and potential for serious drug and food interactions. Newer agents like CPP-115 show promise with a potentially improved safety profile, though more extensive clinical data are needed. Gabaculine, despite its potency, has been shown to be too toxic for therapeutic development.
This comparative guide highlights the critical need for continued research into more selective and safer GABA-AT inhibitors. A thorough understanding of the side effect profiles and the implementation of rigorous monitoring protocols are essential for the safe and effective use of these compounds in both clinical and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. The Neurotoxicity Scale--II. Results of a patient-based scale assessing neurotoxicity in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Gabaculine - Wikipedia [en.wikipedia.org]
- 9. Evaluating Risks for Vigabatrin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CPP-115, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst Pharmaceuticals Announces Top-Line Results in Phase 1(b) Trial of CPP-115 : Catalyst Pharmaceutical [ir.catalystpharma.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. curriculum.rcophth.ac.uk [curriculum.rcophth.ac.uk]
- 14. Ocular examinations, findings, and toxicity in children taking vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vigabatrin and Visual Field Loss in Children [reviewofophthalmology.com]
- 16. neurology.org [neurology.org]
- 17. MEASURING-ANTIEPILEPTIC-DRUG-NEUROTOXICITY-IN-INDIVIDUALS--EEG-VS--COGNITIVE-MEASURES [aesnet.org]
Comparative Guide to the Structural Activity Relationship of (S)-3-Aminohex-5-enoic Acid Derivatives as GABA Aminotransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationship (SAR) of derivatives of (S)-3-Aminohex-5-enoic acid, focusing on their role as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). The information presented herein is intended to support research and development efforts in the field of neuroscience and novel therapeutics for neurological disorders such as epilepsy.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a critical role in regulating neuronal excitability. A reduction in GABA levels can lead to hyperexcitability and seizures. GABA aminotransferase (GABA-AT) is a key enzyme responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and producing an anticonvulsant effect.
(S)-3-Aminohex-5-enoic acid is the active enantiomer of the antiepileptic drug Vigabatrin. It acts as a mechanism-based irreversible inhibitor of GABA-AT. Understanding the structural features that govern the potency and mechanism of these inhibitors is crucial for the design of new and improved therapeutic agents. This guide summarizes key findings on the SAR of (S)-3-Aminohex-5-enoic acid derivatives and related analogues, presents quantitative data on their enzymatic activity, and provides detailed experimental protocols for their evaluation.
Mechanism of Action: Irreversible Inhibition of GABA-AT
(S)-3-Aminohex-5-enoic acid (Vigabatrin) is a "suicide inhibitor" of GABA-AT. It initially binds to the enzyme's active site and undergoes a catalytic transformation, similar to the natural substrate GABA. This process generates a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This targeted mechanism of action contributes to its specificity and prolonged therapeutic effect.
Caption: GABA degradation pathway and its inhibition by (S)-3-Aminohex-5-enoic acid.
Structural Activity Relationship and Comparative Data
While extensive SAR studies on a wide range of (S)-3-Aminohex-5-enoic acid derivatives with reported IC50 values are limited in publicly available literature, a study on conformationally rigid cyclopentene analogues of Vigabatrin provides valuable insights into the structural requirements for interaction with GABA-AT. These analogues, while not demonstrating the same irreversible inhibition as Vigabatrin, act as competitive inhibitors and substrates, offering a basis for SAR analysis.
The following table summarizes the kinetic parameters for the interaction of these analogues with GABA-AT. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the compound for the enzyme. The turnover number (kcat) represents the maximum number of substrate molecules converted to product per enzyme molecule per second.
| Compound | Stereochemistry | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| GABA (γ-Aminobutyric acid) | - | 1.1 | 3.2 | 2900 | [1] |
| (1R, 4S)-(+)-4-Amino-2-cyclopentene-1-carboxylic acid | (+)-3 | 0.045 | 0.8 | 17800 | [1] |
| (4R)-(-)-4-amino-1-cyclopentene-1-carboxylic acid | (-)-4 | 1.3 | 3.5 | 2700 | [1] |
| d,l-3-amino-1-cyclopentene-1-carboxylic acid | 6 | 1.1 | 3.0 | 2700 | [1] |
Key SAR Observations:
-
Conformational Rigidity: The cyclopentene ring system introduces conformational rigidity. While none of the tested rigid analogues acted as irreversible inhibitors like the flexible Vigabatrin, they still interacted with the enzyme's active site as competitive inhibitors and, in some cases, as efficient substrates.[1]
-
Stereochemistry and Orientation: The stereochemistry of the amino and carboxylate groups, as well as the orientation of the carboxylate group, significantly impacts the substrate and inhibitor activity.[1] For instance, the Km value for (+)-3 is 24 times lower than that of GABA, indicating a much higher affinity for the enzyme.[1]
-
Substrate Efficiency: Despite its high affinity, the kcat value for (+)-3 is about one-fourth that of GABA. Nevertheless, its overall catalytic efficiency (kcat/Km) is significantly higher than that of GABA, making it a better substrate.[1] The other two analogues, (-)-4 and 6, exhibit Km and kcat values very similar to GABA, suggesting they bind in a comparable orientation.[1]
Experimental Protocols
In Vitro GABA Aminotransferase (GABA-AT) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against GABA-AT from a biological source (e.g., brain homogenate).
Caption: General workflow for an in vitro GABA-AT inhibition assay.
1. Materials and Reagents:
-
GABA-AT source (e.g., porcine or rodent brain tissue)
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA and 0.1 mM pyridoxal 5'-phosphate)
-
Substrate solution: GABA and α-ketoglutarate
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Test compounds (derivatives of (S)-3-Aminohex-5-enoic acid) dissolved in a suitable solvent (e.g., water or DMSO)
-
Detection reagents for a coupled enzyme assay (e.g., NADP+, succinic semialdehyde dehydrogenase)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplates
2. Enzyme Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble GABA-AT enzyme.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
3. Assay Procedure (Spectrophotometric Coupled Assay):
-
Prepare a reaction mixture containing potassium phosphate buffer, α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase.
-
In a 96-well plate, add the following to each well:
-
Reaction mixture
-
Test compound at various concentrations (or vehicle control)
-
Enzyme preparation (brain homogenate supernatant)
-
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, GABA.
-
Immediately monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time using a microplate reader.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Conclusion
The structural features of (S)-3-Aminohex-5-enoic acid and its analogues play a critical role in their interaction with GABA-AT. While the flexible vinyl group of Vigabatrin is key to its mechanism-based irreversible inhibition, conformationally rigid analogues can still exhibit high affinity for the enzyme's active site and act as potent competitive inhibitors or efficient substrates. The stereochemistry and orientation of key functional groups are paramount in determining the nature and potency of this interaction. The data and protocols presented in this guide offer a foundation for the rational design and evaluation of novel GABA-AT inhibitors with potentially improved therapeutic profiles for the treatment of epilepsy and other neurological disorders. Further research focusing on a broader range of derivatives will be instrumental in refining the SAR and advancing the development of next-generation GABAergic therapeutics.
References
Assessing the Specificity of GABA-AT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of various inhibitors for Gamma-Aminobutyric Acid Transaminase (GABA-AT), a critical enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. While this document aims to provide a framework for assessing novel compounds, it is important to note that specific experimental data for the inhibitory activity of (S)-3-Aminohex-5-enoic acid against GABA-AT is not currently available in the public domain. Therefore, this guide will focus on a comparison of well-characterized GABA-AT inhibitors, offering a benchmark for the evaluation of new chemical entities.
Introduction to GABA-AT and Its Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The concentration of GABA is tightly controlled by its synthesis, primarily through the decarboxylation of glutamate by glutamic acid decarboxylase (GAD), and its degradation. GABA-AT is the key enzyme responsible for the catabolism of GABA, converting it to succinic semialdehyde.[1] Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, thereby enhancing GABAergic neurotransmission. This mechanism is a therapeutic strategy for conditions associated with neuronal hyperexcitability, such as epilepsy.[2]
Comparative Analysis of GABA-AT Inhibitors
The effectiveness and specificity of GABA-AT inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
Below is a summary of the IC50 values for several known GABA-AT inhibitors. This data provides a quantitative basis for comparing their potency.
| Inhibitor | IC50 (µM) | Type of Inhibition | Reference |
| Gabaculine | 1.8 | Catalytic Inhibitor | [3] |
| Aminooxyacetic acid | 2.7 | Non-specific Inhibitor | [3] |
| γ-acetylenic GABA | 150 | Catalytic Inhibitor | [3] |
| γ-vinyl GABA (Vigabatrin) | 350 | Catalytic Inhibitor | [3] |
Note: The data for (S)-3-Aminohex-5-enoic acid is not available. The table above serves as a reference for the potencies of established GABA-AT inhibitors.
Experimental Protocols for Assessing GABA-AT Inhibition
The determination of an inhibitor's IC50 value for GABA-AT is performed through in vitro enzyme activity assays. The following is a generalized protocol based on commonly used methodologies.
Objective:
To measure the in vitro inhibitory effect of a test compound on GABA-AT activity.
Materials:
-
Enzyme Source: Purified GABA-AT or a brain tissue homogenate (e.g., from rodent brain).
-
Substrates: Gamma-aminobutyric acid (GABA) and α-ketoglutarate.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Detection Reagents: NADP+, succinic semialdehyde dehydrogenase (SSADH), and a spectrophotometer or fluorometer.
-
Test Compound: (S)-3-Aminohex-5-enoic acid or other inhibitors.
-
Buffer: Potassium pyrophosphate buffer (pH 8.6).
Procedure:
-
Enzyme Preparation:
-
If using a tissue homogenate, dissect the brain region of interest (e.g., cortex or whole brain) in ice-cold buffer.
-
Homogenize the tissue in the buffer and centrifuge to obtain a supernatant containing the cytosolic enzymes, including GABA-AT.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the buffer, α-ketoglutarate, PLP, NADP+, and SSADH.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Pre-incubate the enzyme preparation with the inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding GABA.
-
-
Detection:
-
The activity of GABA-AT is coupled to the reduction of NADP+ to NADPH by SSADH.
-
Monitor the increase in absorbance or fluorescence of NADPH over time at a specific wavelength (typically 340 nm for absorbance).
-
The rate of the reaction is proportional to the GABA-AT activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
GABA Metabolism Pathway
The following diagram illustrates the central role of GABA-AT in the metabolism of GABA.
Caption: The GABA shunt pathway illustrating the synthesis and degradation of GABA.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in determining the IC50 value of a potential GABA-AT inhibitor.
References
Safety Operating Guide
Personal protective equipment for handling (S)-3-Aminohex-5-enoic acid hydrochloride
This guide provides critical safety and logistical information for the handling and disposal of (S)-3-Aminohex-5-enoic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant[1].
Hazard Identification and Personal Protective Equipment
The known hazard statements for this compound are:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which can lead to irritation[2]. |
| Body Protection | A standard laboratory coat, fully buttoned. | Shields skin and personal clothing from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of the powdered compound, which can cause respiratory irritation[2]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible. Assemble all necessary equipment and don the required PPE as detailed in the table above.
-
Handling: All manipulations of this compound should be conducted within a chemical fume hood to control airborne particles. Avoid direct contact with skin, eyes, and clothing. Use appropriate tools, such as spatulas and weigh boats, for transferring the chemical. Keep the container tightly closed when not in use.
-
Decontamination: After handling, wipe down the work area with a suitable solvent and decontaminate all equipment.
-
Personal Hygiene: Remove gloves and wash hands thoroughly with soap and water after handling the compound.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a sealed and appropriately labeled hazardous waste container.
-
Disposal Route: Dispose of all hazardous waste through your institution's designated chemical waste disposal program. Do not pour down the drain or dispose of with regular trash.
Emergency Procedures
In the event of accidental exposure, follow these immediate first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
